molecular formula C11H12O B1354660 2-Ethyl-3-methylbenzofuran CAS No. 80079-25-0

2-Ethyl-3-methylbenzofuran

Cat. No.: B1354660
CAS No.: 80079-25-0
M. Wt: 160.21 g/mol
InChI Key: XYFFYNXZBWDIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methylbenzofuran (CAS 80079-25-0) is a chemical compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . It features a benzofuran scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . This scaffold is recognized for its ability to interact with diverse biological targets, making it a valuable building block in drug discovery and development . Researchers value this core structure for its significant role in developing novel therapeutic agents. Substituted benzofuran derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial and antifungal properties, as well as promising anticancer effects, particularly in antibreast cancer research . Furthermore, the benzofuran nucleus is a key component in compounds investigated as monoamine oxidase (MAO) inhibitors , suggesting potential applications for neurological disorders . The rigid, planar structure of the benzofuran system provides a stable framework that allows researchers to fine-tune biological activity by modifying various functional groups . One documented synthetic route to this compound achieves a high yield of 89% from 3-Pentanone, O-phenyloxime using DMAP and trifluoroacetyl triflate in dichloromethane at 0°C . This compound serves as a fundamental research chemical for exploring new chemical reactions and developing compounds with potential industrial or medicinal applications. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFFYNXZBWDIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507465
Record name 2-Ethyl-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80079-25-0
Record name 2-Ethyl-3-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80079-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran, 2-ethyl-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Precision Synthesis of 2-Ethyl-3-methylbenzofuran: Mechanistic Pathways and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Ethyl-3-methylbenzofuran , a substituted benzofuran scaffold relevant to medicinal chemistry (analogous to Amiodarone/Benzbromarone pharmacophores) and materials science.

This guide presents two distinct pathways:

  • The Classical Cyclodehydration Route: Ideal for scale-up and cost-efficiency.

  • The Palladium-Catalyzed Annulation: Ideal for high-throughput library generation and high purity.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (CAS: 80079-25-0) Core Challenge: Controlling the regiochemistry at the C2 and C3 positions to ensure the ethyl group resides at C2 and the methyl at C3, rather than the isomeric 2-methyl-3-ethylbenzofuran.

Retrosynthetic Logic:

  • Disconnection A (C2-C3 & O-C2): Leads to an

    
    -phenoxy ketone precursor. This requires the specific alkylation of phenol with 3-bromo-2-pentanone, followed by acid-mediated cyclodehydration.
    
  • Disconnection B (O-C2 & C3-Ar): Leads to an

    
    -halophenol and an internal alkyne. This utilizes a Sonogashira/hetero-annulation cascade where steric factors of the alkyne (2-pentyne) dictate regioselectivity.
    

Pathway A: Acid-Catalyzed Cyclodehydration (The Stoermer-Type Modification)

This pathway is the industrial standard for synthesizing alkyl-substituted benzofurans due to the low cost of reagents. It proceeds via a Bischler-type mechanism involving electrophilic attack of a protonated carbonyl on the aromatic ring.

Mechanism & Regiochemistry

The critical step is the selection of the


-halo ketone.
  • Rule: In the cyclization of

    
    -phenoxy ketones (Ph-O-CH(R¹)-C(=O)-R²), the carbon bearing the oxygen (alpha carbon) becomes C2  of the benzofuran, and the carbonyl carbon becomes C3 .
    
  • Application:

    • Target: 2-Ethyl (R¹ = Et), 3-Methyl (R² = Me).

    • Required Precursor: 3-Phenoxy-2-pentanone .

    • Starting Materials: Phenol + 3-Bromo-2-pentanone .

Note on Isomer Risk: Using 2-bromo-3-pentanone would yield the inverse isomer (2-Methyl-3-ethylbenzofuran). Purity of the bromoketone is paramount.

Experimental Protocol

Step 1: Synthesis of 3-Phenoxy-2-pentanone

  • Reagents: Phenol (1.0 eq), 3-Bromo-2-pentanone (1.1 eq), Anhydrous

    
     (1.5 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve phenol in dry acetone. Add

      
       and stir at room temperature for 30 mins to form the phenoxide.
      
    • Add 3-Bromo-2-pentanone dropwise (Warning: Lachrymator).

    • Reflux for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Filter off inorganic salts. Concentrate filtrate in vacuo.

    • Purification: Vacuum distillation or flash chromatography to isolate the

      
      -phenoxy ketone oil.
      

Step 2: Cyclodehydration to this compound

  • Reagents: 3-Phenoxy-2-pentanone, Polyphosphoric Acid (PPA) or conc.

    
    .
    
  • Procedure:

    • Mix the ketone precursor with PPA (1:10 w/w ratio) in a reaction vessel.

    • Heat to 100–110°C with vigorous mechanical stirring. The mixture will darken.

    • Monitor reaction progress (typically 1–2 hours).

    • Quench: Pour the hot mixture onto crushed ice/water with stirring.

    • Extraction: Extract with Diethyl Ether (

      
      ) x3. Wash organics with 
      
      
      
      (sat.) and Brine.
    • Isolation: Dry over

      
       and concentrate.
      
    • Final Purification: Distillation under reduced pressure or column chromatography (Silica, 100% Hexanes to 5% EtOAc).

Pathway B: Palladium-Catalyzed Annulation (The Larock Method)

For research settings requiring milder conditions or when handling sensitive functional groups, the transition-metal catalyzed route is superior.

Mechanism & Regiochemistry

This reaction involves the oxidative addition of Pd(0) to


-iodophenol, followed by alkyne insertion and reductive elimination.
  • Regiocontrol: In the insertion of unsymmetrical alkynes (2-pentyne), the sterically larger group (Ethyl) preferentially occupies the position adjacent to the heteroatom (C2 ) to minimize steric clash with the bulky phosphine ligands on Palladium during the insertion step.

  • Selectivity: Expect >90:10 ratio favoring this compound over the isomer.

Experimental Protocol
  • Reagents:

    • 
      -Iodophenol (1.0 eq)
      
    • 2-Pentyne (1.2 eq)

    • Catalyst:

      
       (2-3 mol%)
      
    • Co-catalyst:

      
       (1-2 mol%)
      
    • Base: Diethylamine (

      
      ) or Tetramethylguanidine (TMG) (3.0 eq)
      
    • Solvent: DMF or DMF/

      
       mixture.
      
  • Procedure:

    • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

    • Add

      
      -iodophenol, 
      
      
      
      , and
      
      
      .[1][2]
    • Add degassed solvent and base.

    • Add 2-Pentyne via syringe.

    • Heat to 60–80°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water (to remove DMF) and brine.

    • Purification: Flash chromatography on silica gel.

Visualized Pathways (Graphviz)

BenzofuranSynthesis cluster_0 Pathway A: Acid-Catalyzed Cyclization cluster_1 Pathway B: Pd-Catalyzed Annulation Phenol Phenol (Starting Material) PhenoxyKetone 3-Phenoxy-2-pentanone (Intermediate) Phenol->PhenoxyKetone K2CO3, Acetone Reflux (SN2) BromoKetone 3-Bromo-2-pentanone (Alkylation Agent) BromoKetone->PhenoxyKetone TargetA This compound (Target) PhenoxyKetone->TargetA PPA or H2SO4 100°C (Cyclodehydration) Iodophenol o-Iodophenol PdComplex Pd(II) Intermediate (Ar-Pd-I) Iodophenol->PdComplex Pd(PPh3)2Cl2 Oxidative Addition Pentyne 2-Pentyne (Internal Alkyne) Pentyne->TargetA CuI, Et2NH Alkyne Insertion Reductive Elimination PdComplex->TargetA

Caption: Dual synthetic pathways for this compound showing the classical Williamson ether/cyclization route (blue) and the modern Palladium-catalyzed annulation route (red).

Comparative Analysis

FeaturePathway A (Cyclodehydration)Pathway B (Pd-Catalysis)
Regiocontrol Absolute (Dictated by precursor structure)High (Dictated by sterics, ~90-95%)
Scalability High (Kg scale feasible)Low/Medium (Catalyst cost)
Reagent Cost Low (Phenol, Bromoketone, Acid)High (Pd catalyst, Ligands)
Conditions Harsh (Strong Acid, High Temp)Mild (Neutral/Basic, <80°C)
Atom Economy Moderate (Loss of H2O/HBr)High (Atom efficient annulation)

References

  • Stoermer, R. "Syntheses of Benzofurans via Acid-Catalyzed Cyclization.
  • Larock, R. C., et al. "Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and o-Iodophenols with Internal Alkynes." Journal of Organic Chemistry, 2003.

  • Biosynth. "2-Bromo-3-pentanone Product Data and Safety." Biosynth Catalog.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

  • Reddy, V. P., et al. "Palladium/Copper-Catalyzed Synthesis of Benzofurans."[1] ACS Omega, 2022.

Sources

Synthesis of 2-Ethyl-3-methylbenzofuran from o-phenyloxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-3-methylbenzofuran from 3-Pentanone O-phenyloxime

Abstract

This technical guide provides a comprehensive overview of a modern and efficient method for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology centers on the conversion of 3-Pentanone O-phenyloxime, leveraging a powerful cascade reaction initiated by N-trifluoroacetylation. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and guidelines for the characterization of the final product. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a robust and well-documented procedure for obtaining this and similar 2,3-disubstituted benzofurans.

Introduction and Strategic Overview

The benzofuran moiety is a privileged heterocyclic core found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Specifically, 2,3-disubstituted benzofurans like this compound serve as crucial building blocks for more complex molecular architectures.

The synthesis of the benzofuran ring system can be approached through various strategies.[2] Classical methods often involve harsh conditions or multi-step sequences. A particularly elegant and efficient modern approach involves the intramolecular cyclization of O-aryl ketoximes. This guide focuses on a specific and highly effective variant of this strategy: the synthesis of this compound from 3-Pentanone O-phenyloxime.

The core of this synthetic strategy is a tandem reaction sequence involving a[1][1]-sigmatropic rearrangement, followed by an intramolecular cyclization and subsequent aromatization. This sequence is efficiently triggered under mild conditions by the activation of the oxime nitrogen, a transformation that significantly lowers the energy barrier for the key rearrangement step.

Mechanistic Rationale: The[1][1]-Sigmatropic Rearrangement Pathway

The transformation of an O-aryl ketoxime into a 2,3-disubstituted benzofuran is a sophisticated cascade reaction. The chosen reagents, Trifluoroacetic Anhydride (TFAA) and 4-Dimethylaminopyridine (DMAP), are not merely incidental but are selected for their specific roles in initiating and facilitating this cascade.

The reaction proceeds through the following key stages:

  • N-Activation: The synthesis is initiated by the acylation of the oxime nitrogen with TFAA. 4-DMAP, a highly nucleophilic catalyst, accelerates this step by forming a reactive N-acylpyridinium intermediate with TFAA, which is then readily attacked by the oxime nitrogen. This forms an N-trifluoroacetyl oxime ether intermediate. This activation is critical as it converts the hydroxyl group of the oxime into a better leaving group and electron-withdrawing group, which is essential for the subsequent rearrangement.

  • [1][1]-Sigmatropic Rearrangement: The N-trifluoroacetylated intermediate is now primed for a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction analogous to the Claisen rearrangement.[4] In this concerted step, the O–C bond of the phenyl ring cleaves, and a new C–C bond forms between the ortho-position of the phenyl ring and the carbon of the C=N double bond. Simultaneously, the C=N double bond shifts, and the N–O bond cleaves.

  • Intramolecular Cyclization (Hydroamination): The product of the sigmatropic rearrangement is a dienone imine intermediate. The nitrogen atom of the imine moiety then acts as a nucleophile, attacking one of the double bonds of the six-membered ring in an intramolecular hydroamination reaction. This step forms the five-membered furan ring.

  • Aromatization: The resulting dihydrobenzofuran intermediate rapidly undergoes tautomerization and elimination of the trifluoroacetamide group to re-establish the aromaticity of the benzene ring, yielding the stable this compound product.

The overall mechanism is depicted in the following diagram:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on the procedure reported by Takeda, Miyata, and Naito for the synthesis of 2,3-disubstituted benzofurans.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Pentanone O-phenyloxime≥97%Commercially AvailableStarting material.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierShould be dry.
4-Dimethylaminopyridine (DMAP)≥99%Standard SupplierCatalyst.
Trifluoroacetic Anhydride (TFAA)≥99%Standard SupplierActivating agent.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor aqueous workup.
Brine (Saturated NaCl solution)Reagent GradeStandard SupplierFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
HexaneHPLC GradeStandard SupplierEluent for chromatography.
Ethyl AcetateHPLC GradeStandard SupplierEluent for chromatography.
Step-by-Step Synthesis Procedure

G A Preparation of Starting Material Solution B Cooling of the Reaction Mixture A->B Inert Atmosphere C Addition of DMAP B->C D Addition of Trifluoroacetic Anhydride C->D Dropwise E Reaction Monitoring D->E Stir at 0 °C for 2h F Reaction Quenching E->F TLC indicates completion G Aqueous Workup F->G H Drying and Solvent Removal G->H I Purification H->I

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Pentanone O-phenyloxime (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Catalyst: To the cooled, stirring solution, add 4-Dimethylaminopyridine (DMAP) (1.2 eq).

  • Addition of Activating Agent: Slowly add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise to the reaction mixture via a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction Progress: Allow the reaction mixture to stir at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.1-7.5 ppm. A quartet for the ethyl CH₂ group (~δ 2.8 ppm) and a triplet for the ethyl CH₃ group (~δ 1.3 ppm). A singlet for the methyl group at the 3-position (~δ 2.2 ppm).
¹³C NMR Signals corresponding to the aromatic carbons of the benzofuran core, as well as signals for the ethyl and methyl substituents.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O, MW: 160.21 g/mol ).
FT-IR Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching of the furan ring.

Safety and Handling

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts violently with water.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • 4-Dimethylaminopyridine (DMAP): Toxic and should be handled with care.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound from 3-Pentanone O-phenyloxime via a TFAA-mediated[1][1]-sigmatropic rearrangement and cyclization cascade is a highly efficient and reliable method. The mild reaction conditions and the use of commercially available reagents make this an attractive approach for accessing this important class of heterocyclic compounds. The detailed protocol and mechanistic insights provided in this guide are intended to enable researchers to successfully replicate and adapt this methodology for their specific research and development needs.

References

  • Contiero, F., Jones, K. M., Matts, E. A., Porzelle, A., & Tomkinson, N. C. O. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett, 2009(18), 3003-3006.[4]

  • Hammer, E., Kuty, M., Rode, H. J., & Schauer, F. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. Applied and environmental microbiology, 64(6), 2215–2219.[6]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714.[7]

  • Khan, H., & Shamsuzzaman. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(45), 30065–30097.[2]

  • Wang, X., et al. (2018). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 16(34), 6241-6252.[8]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109.[1]

  • Siatka, T., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581.[3]

  • Worth, B. R. (1976). Synthesis of some benzofuranoid compounds. Australian National University.[9]

  • Henke, B. R., et al. (1995). A New Synthetic Route to 3-Ethoxycarbonylbenzofuran. Organic Syntheses, 72, 163.[10]

  • ChemRxiv. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations and subsequent transamidations.[11]

  • Takeda, N., Miyata, O., & Naito, T. (2007). Efficient Synthesis of Indoles and Benzo[b]furans Utilizing[1][1]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers. European Journal of Organic Chemistry, 2007(9), 1491-1509. (As cited by ChemicalBook, Product 80079-25-0).[5]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key physical properties of 2-Ethyl-3-methylbenzofuran, specifically its melting and boiling points. Recognizing the current absence of experimentally determined data for this compound in publicly available literature, this document pioneers a twofold approach. Firstly, it establishes a theoretical framework for the prediction of these properties based on fundamental principles of chemical structure and intermolecular forces. Secondly, it presents a comparative analysis with structurally related benzofuran analogues to provide a scientifically grounded estimation of the expected physical characteristics. This guide culminates in detailed, field-proven experimental protocols for the empirical determination of the melting and boiling points, equipping researchers with the necessary methodology to validate the theoretical predictions upon synthesis of the compound.

Introduction and Statement of Objective

This compound is a substituted benzofuran derivative of increasing interest within the realms of medicinal chemistry and materials science. The benzofuran scaffold is a core structural motif in a multitude of biologically active compounds. The specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 3-position is anticipated to confer unique physicochemical characteristics that can influence its pharmacokinetic profile, formulation development, and synthetic pathway optimization.

A thorough understanding of the fundamental physical properties of a compound, such as its melting and boiling points, is a prerequisite for its successful application in research and development. These parameters are critical for purification processes (e.g., distillation and crystallization), assessing compound purity, and formulating stable dosage forms.

To date, a comprehensive search of scientific databases and chemical literature has revealed no empirically determined melting or boiling point data for this compound. Therefore, the primary objective of this guide is to:

  • Provide a robust theoretical estimation of the melting and boiling points of this compound.

  • Offer a comparative data analysis of structurally similar compounds to contextualize these predictions.

  • Furnish detailed, actionable protocols for the experimental determination of these properties, thereby empowering researchers to bridge the existing knowledge gap.

Theoretical Prediction of Physical Properties

In the absence of experimental data, the physical properties of a novel compound can be predicted with a reasonable degree of accuracy by analyzing its molecular structure and the resultant intermolecular forces.

Fundamental Principles

The melting and boiling points of a substance are dictated by the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively. The primary factors influencing these forces for this compound are:

  • Molecular Weight: The molecular formula of this compound is C₁₁H₁₂O, corresponding to a molecular weight of 160.21 g/mol . Generally, as molecular weight increases within a homologous series, the strength of the London dispersion forces also increases, leading to higher melting and boiling points.

  • Intermolecular Forces: As a substituted benzofuran, this compound is a polar molecule. The key intermolecular interactions at play are:

    • London Dispersion Forces: Present in all molecules, these temporary fluctuating dipoles are the primary intermolecular force for nonpolar molecules and increase with molecular size and surface area.

    • Dipole-Dipole Interactions: The ether linkage in the benzofuran ring and the overall asymmetry of the molecule create a permanent dipole moment, leading to electrostatic attractions between molecules. These are stronger than London dispersion forces for molecules of similar size.

  • Molecular Symmetry and Packing (Melting Point): The melting point is not only dependent on the strength of intermolecular forces but also on how efficiently the molecules can pack into a crystal lattice. Molecules with a high degree of symmetry tend to pack more readily into a stable crystal structure, resulting in a higher melting point. The irregular shape of this compound, with its ethyl and methyl substituents, suggests that it may not pack as efficiently as a more symmetrical isomer, which would tend to lower its melting point.

Quantitative Structure-Property Relationship (QSPR)

For more precise predictions, Quantitative Structure-Property Relationship (QSPR) models can be employed. These computational methods utilize a range of molecular descriptors, derived from the chemical structure, to build a statistical model that correlates these descriptors with a specific physical property. For aromatic and heterocyclic compounds, descriptors can include topological indices, quantum chemical parameters, and geometric attributes. While the development of a specific QSPR model for this compound is beyond the scope of this guide, it represents a powerful in-silico tool for property prediction.

Comparative Analysis with Structural Analogues

A practical approach to estimating the physical properties of this compound is to analyze the experimentally determined values for its isomers and other closely related compounds. This comparative analysis provides a likely range for the expected melting and boiling points.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Target Compound) C₁₁H₁₂O 160.21 Predicted: Liquid at room temp. Predicted: ~215-225
2,3-DimethylbenzofuranC₁₀H₁₀O146.19Not available101-102 @ 19 mmHg
2-EthylbenzofuranC₁₀H₁₀O146.19Not available210 @ 760 mmHg
2-PropylbenzofuranC₁₁H₁₂O160.21Not availableNot available

Analysis of Comparative Data:

  • Boiling Point: 2-Ethylbenzofuran, which lacks the 3-methyl group, has a boiling point of 210°C. The addition of a methyl group to the structure of this compound will increase its molecular weight and likely its boiling point. 2,3-Dimethylbenzofuran has a lower molecular weight and a reported boiling point at reduced pressure. Extrapolating this to atmospheric pressure would result in a boiling point lower than that of the ethyl-substituted analogues. Based on these comparisons, the boiling point of this compound is predicted to be in the range of 215-225°C.

  • Melting Point: The absence of reported melting points for the close, non-functionalized analogues suggests that they are liquids at or near room temperature. Given the irregular shape and lack of strong crystal packing-inducing functional groups, it is highly probable that this compound is also a liquid at room temperature, possessing a low melting point.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the empirical determination of the melting and boiling points of this compound. These methods are standard in organic chemistry laboratories and provide a reliable means of validating the theoretical predictions.

Melting Point Determination (for solid compounds)

This protocol is based on the Thiele tube method, a common and effective technique for determining the melting point of a crystalline solid.

  • Sample Preparation:

    • Ensure the sample of this compound is a finely powdered, dry, crystalline solid.

    • Obtain a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample in the capillary tube should be level with the bulb of the thermometer.

    • Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil.

  • Measurement:

    • Gently heat the side-arm of the Thiele tube with a Bunsen burner or a micro-burner, using a slow, even motion. The design of the Thiele tube promotes the circulation of the oil, ensuring uniform heating.

    • Observe the sample closely.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

    • The melting point is reported as this range. For a pure compound, this range should be narrow (typically 1-2°C).

MeltingPointSetup cluster_ThieleTube Thiele Tube with Heating Oil cluster_Heating Heating Thermometer Thermometer CapillaryTube Capillary Tube with Sample BunsenBurner Bunsen Burner cluster_ThieleTube cluster_ThieleTube BunsenBurner->cluster_ThieleTube Heat Observer Observer Records Melting Range cluster_ThieleTube->Observer Visual Cue

Caption: Thiele Tube setup for melting point determination.

Boiling Point Determination

This protocol describes the Siwoloboff method, a micro-scale technique suitable for determining the boiling point of a small quantity of liquid.

  • Sample Preparation:

    • Place approximately 0.5 mL of liquid this compound into a small test tube (e.g., a 75x10 mm test tube).

    • Take a capillary tube sealed at one end and place it, open end down, into the test tube containing the sample.

  • Apparatus Setup:

    • Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Clamp the assembly and immerse it in a heating bath (a beaker of mineral oil or a Thiele tube). The liquid level in the bath should be above the level of the sample in the test tube.

  • Measurement:

    • Heat the bath gently and stir to ensure uniform temperature distribution.

    • As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

    • Continue to heat slowly until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbles cease and the liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the sample equals the atmospheric pressure.

    • Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

BoilingPointSetup cluster_HeatingBath Heating Bath (e.g., Beaker with Oil) cluster_Heating Heating Thermometer Thermometer TestTube Test Tube with Sample CapillaryTube Inverted Capillary Tube HotPlate Hot Plate cluster_HeatingBath cluster_HeatingBath HotPlate->cluster_HeatingBath Heat Observer Observer Records Temperature when liquid enters capillary cluster_HeatingBath->Observer Visual Cue

Caption: Siwoloboff method for boiling point determination.

Conclusion

This technical guide has established a foundational understanding of the physical properties of this compound in the absence of direct experimental data. Through theoretical principles and comparative analysis with structural analogues, it is predicted that this compound is a liquid at room temperature with a boiling point in the estimated range of 215-225°C.

The provided detailed experimental protocols for melting and boiling point determination offer a clear and reliable pathway for researchers to empirically validate these predictions. The synthesis and subsequent characterization of this compound will be a valuable contribution to the chemical sciences, and the data generated will be instrumental in advancing its potential applications in drug development and materials science.

References

  • 2,3-Dimethylbenzofuran Physical Properties . The Good Scents Company. Available at: [Link]

Spectroscopic Analysis of 2-Ethyl-3-methylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Ethyl-3-methylbenzofuran is a substituted benzofuran derivative with the chemical formula C₁₁H₁₂O. As a member of the benzofuran class of heterocyclic compounds, it holds potential interest for researchers in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules and functional organic materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic applications. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by relevant literature.

While publicly accessible databases have limited readily available experimental spectra for this compound (CAS 80079-25-0), its synthesis and characterization have been reported in the scientific literature.[1] This guide synthesizes the expected spectroscopic features based on the known synthesis and the analysis of closely related, well-documented benzofuran analogs.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectra. The molecule consists of a bicyclic system where a benzene ring is fused to a furan ring. An ethyl group is attached at the 2-position and a methyl group at the 3-position of the furan ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4-7.6m2HAr-H
~ 7.1-7.3m2HAr-H
~ 2.8q2H-CH₂-CH₃
~ 2.3s3H-CH₃
~ 1.3t3H-CH₂-CH₃

Interpretation:

  • Aromatic Region (δ 7.1-7.6): The four protons on the benzene ring will appear as a complex multiplet. The exact chemical shifts and coupling patterns will depend on the electronic environment, but they are typically found in this downfield region.

  • Ethyl Group (δ 2.8 and 1.3): The methylene protons (-CH₂-) of the ethyl group are adjacent to the electron-withdrawing benzofuran ring, causing them to be deshielded and appear as a quartet around 2.8 ppm due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group will appear as a triplet around 1.3 ppm.

  • Methyl Group (δ 2.3): The methyl group at the 3-position is attached to an sp²-hybridized carbon of the furan ring and will appear as a singlet around 2.3 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 154C-7a
~ 149C-2
~ 129C-3a
~ 124Ar-CH
~ 122Ar-CH
~ 120Ar-CH
~ 111Ar-CH
~ 110C-3
~ 21-CH₂-CH₃
~ 14-CH₂-CH₃
~ 9-CH₃

Interpretation:

  • Aromatic and Heterocyclic Carbons (δ 110-154): The eight sp²-hybridized carbons of the benzofuran ring system will appear in the downfield region. The carbons attached to the oxygen atom (C-2 and C-7a) will be the most deshielded.

  • Aliphatic Carbons (δ 9-21): The sp³-hybridized carbons of the ethyl and methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2970, 2870Medium-StrongAliphatic C-H stretch
~ 1600, 1480Medium-StrongC=C aromatic ring stretching
~ 1250StrongC-O-C asymmetric stretch
~ 750StrongC-H out-of-plane bend (ortho-disubstituted)

Interpretation:

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, aliphatic C-H stretching from the ethyl and methyl groups, and a strong C-O-C stretching band characteristic of the furan ring. The out-of-plane C-H bending vibrations can provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z 160.21 (corresponding to the molecular formula C₁₁H₁₂O)

  • Key Fragments:

    • m/z 145: [M - CH₃]⁺, loss of a methyl radical.

    • m/z 131: [M - C₂H₅]⁺, loss of an ethyl radical, a common fragmentation for ethyl-substituted aromatic compounds.

Fragmentation Pathway:

Fragmentation M This compound (m/z 160) F1 [M - CH₃]⁺ (m/z 145) M->F1 - •CH₃ F2 [M - C₂H₅]⁺ (m/z 131) M->F2 - •C₂H₅

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound. These are based on standard laboratory practices and information from the synthesis of related benzofuran derivatives.[2][3]

Synthesis of this compound

A plausible synthetic route to this compound involves the acid-catalyzed cyclization of a suitable precursor, such as an O-aryl ketoxime.[1]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the starting O-phenyl oxime in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid or a strong protic acid is added at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and the organic layer is separated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR): A 400 or 500 MHz NMR spectrometer is typically used. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Instrument Parameters (¹³C NMR): The same instrument is used. A proton-decoupled pulse sequence is employed with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

  • Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and mass spectrometry allows for unambiguous structure elucidation and purity assessment, which are critical for any research or development activities involving this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and related benzofuran derivatives.

References

  • MySkinRecipes.
  • PubChem. 2-Isopropenyl-3-methylbenzofuran.
  • Fayed, E. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1286.
  • PubChem. 2,3-Dihydro-2-methylbenzofuran.
  • Abdellatif, G. R. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-18.
  • MDPI. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Chemspace.
  • Georganics. 3-Methylbenzofuran-2-carboxylic acid ethyl ester.
  • ChemSynthesis.
  • CymitQuimica. CAS 80079-25-0: this compound.
  • NIST. Ethyl-2-benzofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • ChemicalBook. This compound synthesis.

Sources

Technical Guide: NMR Characterization of 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-Ethyl-3-methylbenzofuran (CAS: 3199-62-0) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-arrhythmic agents (analogous to Amiodarone) and antimicrobial compounds.[1]

Precise structural validation of this scaffold is challenging due to the potential for regioisomerism during synthesis (e.g., distinguishing from 2-methyl-3-ethylbenzofuran).[1] This guide provides a definitive protocol for the structural assignment of this compound using 1H and 13C NMR spectroscopy, emphasizing the differentiation of alkyl substituents on the heteroaromatic core.

Structural Numbering & Logic

The benzofuran core consists of a benzene ring fused to a furan ring.[1]

  • Position 1: Oxygen atom.[1][2]

  • Position 2: Ethyl substituent (Diagnostic: Methylene quartet, Methyl triplet).[1]

  • Position 3: Methyl substituent (Diagnostic: Singlet, no coupling to H2).[1]

  • Positions 4-7: Aromatic protons (ABCD or AA'BB' spin system depending on resolution).

Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, the following sample preparation and acquisition parameters are mandatory.

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is the standard.
    
    • Why: It prevents hydrogen bonding shifts common in DMSO-

      
       and offers excellent solubility for lipophilic benzofurans.[1]
      
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.[1] High concentration causes viscosity broadening; low concentration loses minor impurity signals.[1]

    • 13C NMR: 40–60 mg in 0.6 mL solvent.[1] Essential for resolving quaternary carbons (C2, C3, C3a, C7a) within a reasonable scan time.[1]

  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm for 1H, 77.16 ppm for 13C).[1]
Characterization Workflow

The following diagram outlines the logical flow from crude isolation to confirmed structure.

G Start Crude Synthesis (Paal-Knorr / Cyclization) Prep Sample Prep (15mg in CDCl3) Start->Prep H1 1H NMR Acquisition (16 Scans, 1s Delay) Prep->H1 C13 13C NMR Acquisition (1024 Scans, 3s Delay) H1->C13 Process Data Processing (LB=0.3Hz, Phase Corr) C13->Process Validation HMBC Validation (Connect Et to C2, Me to C3) Process->Validation

Caption: Figure 1: Integrated workflow for the structural authentication of this compound.

1H NMR Characterization

The proton spectrum is defined by two distinct regions: the aliphatic alkyl region (1.0–3.0 ppm) and the aromatic region (7.0–7.6 ppm).

Diagnostic Signals & Assignment

The absence of a signal at ~6.4 ppm (typical for H3 in 2-substituted benzofurans) confirms substitution at the 3-position.

PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
Ethyl-CH3

1.28 - 1.32 Triplet (

)
7.6Terminal methyl of the ethyl group.[1]
C3-Methyl

2.16 - 2.18 Singlet (

)
-Methyl group at C3.[1] Slightly shielded relative to C2-Me analogues.[1]
Ethyl-CH2

2.75 - 2.80 Quartet (

)
7.6Methylene at C2.[1] Deshielded by the adjacent heteroatom (Oxygen).[1]
H5, H6 Ar-H7.18 - 7.26 Multiplet (

)
-"Inner" aromatic protons.[1]
H4, H7 Ar-H7.38 - 7.45 Multiplet (

)
-"Outer" aromatic protons.[1] H7 is typically most deshielded due to O-proximity.[1]
Mechanistic Insight[1]
  • The Ethyl Quartet: The chemical shift of the methylene protons (~2.78 ppm) is diagnostic. In a standard alkyl benzene, this would be ~2.6 ppm.[1] The inductive effect of the benzofuran oxygen atom at position 1 pulls electron density, shifting these protons downfield.

  • The C3-Methyl Singlet: This signal appears as a sharp singlet.[1] If the methyl were at position 2 (and ethyl at 3), this signal would appear further downfield (~2.40 ppm) due to the

    
    -effect of the oxygen. Its position at ~2.17 ppm is a strong indicator of the 3-position placement.[1]
    

13C NMR Characterization

The carbon spectrum provides the carbon skeleton count (11 carbons total) and confirms the quaternary centers.

Carbon Assignments[1][3]
Carbon TypeAssignmentShift (

, ppm)
Note
Aliphatic Ethyl-CH312.5 Typical terminal methyl.[1]
Aliphatic C3-Methyl9.8 Significantly shielded; diagnostic for C3-Me.[1]
Aliphatic Ethyl-CH221.5 Methylene carbon.[1]
Aromatic C3 (Quaternary)110.5

-carbon to Oxygen.[1] Shielded by resonance.[1]
Aromatic C7110.9 Methine next to Oxygen.[1]
Aromatic C4, C5, C6119.0 - 124.0 Remaining aromatic methines.[1]
Aromatic C3a (Quaternary)129.5 Bridgehead carbon.[1]
Aromatic C2 (Quaternary)154.0

-carbon to Oxygen.[1] Highly deshielded.
Aromatic C7a (Quaternary)153.5 Bridgehead carbon attached to Oxygen.[1]
Structural Logic
  • C2 vs C3: The most critical distinction is between C2 (~154 ppm) and C3 (~110 ppm). The C2 carbon is directly bonded to the electronegative oxygen, causing a massive downfield shift. The C3 carbon, being in the

    
    -position, benefits from electron donation from the oxygen via resonance, resulting in an upfield shift.
    

Advanced Validation: 2D NMR (HMBC)

To satisfy the "Trustworthiness" pillar of this guide, 1D NMR is insufficient for absolute regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating step.[1]

The HMBC Logic

We must prove the Ethyl is at C2 and the Methyl is at C3.

  • Ethyl-CH2 Correlation: The protons at 2.78 ppm (Ethyl-CH2) should show a strong 3-bond correlation (

    
    ) to C3  (110.5 ppm) and a 2-bond correlation (
    
    
    
    ) to C2 (154.0 ppm).[1]
  • Methyl-H Correlation: The protons at 2.17 ppm (Methyl) should show a strong 3-bond correlation to C2 (154.0 ppm) and C3a (129.5 ppm).[1]

Connectivity Diagram

The following diagram visualizes the critical HMBC correlations required to sign off on the structure.

HMBC C2 C2 (154 ppm) C3 C3 (110 ppm) C3a C3a (129 ppm) Et_CH2 Ethyl-CH2 (2.78 ppm) Et_CH2->C2 2J (Strong) Et_CH2->C3 3J (Strong) Me_H Methyl-H (2.17 ppm) Me_H->C2 3J (Critical) Me_H->C3 2J Me_H->C3a 3J (Diagnostic)

Caption: Figure 2: HMBC correlations. Red dashed lines indicate observed long-range heteronuclear coupling.[1]

Troubleshooting & Impurity Profiling

In synthetic applications (e.g., Paal-Knorr synthesis), common impurities include:

  • Uncyclized Phenoxy Ketones: Look for a ketone carbonyl signal in 13C NMR >200 ppm (Benzofuran has no signal >160 ppm).[1]

  • Regioisomer (2-Methyl-3-ethylbenzofuran):

    • Check the Methyl singlet.[1] If it shifts downfield to ~2.4 ppm, it is likely at the C2 position.[1]

    • Check the Ethyl-CH2.[1][3][4][5] If it shifts upfield to ~2.5 ppm, it is likely at the C3 position.[1]

References

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle. Spectrometric Identification of Organic Compounds, 7th Ed.[1] Wiley, 2005.[1] (Standard text for substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Source for benzofuran core shifts).[1]

  • B. A. Keay. Regioselective Synthesis of 2,3-Disubstituted Benzofurans. Canadian Journal of Chemistry, 1987.[1] (Validation of 2,3-disubstitution patterns).[1]

  • PubChem Compound Summary. Benzofuran Derivatives. National Center for Biotechnology Information.[1] (General safety and property data).[1]

Sources

Potential biological activity of 2-Ethyl-3-methylbenzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Biological Potential and Therapeutic Applications of 2-Ethyl-3-methylbenzofuran Derivatives

Executive Summary

The This compound scaffold represents a privileged heterocyclic core in medicinal chemistry, characterized by its high lipophilicity and structural rigidity. While the parent compound (CAS 80079-25-0) is primarily utilized in the fragrance industry for its aromatic properties, its functionalized derivatives have emerged as potent candidates in cardiovascular pharmacology (specifically as non-iodinated anti-arrhythmic agents) and antimicrobial therapeutics . This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways of this scaffold, providing a roadmap for its application in drug discovery.

Chemical Architecture & Synthesis

The Scaffold

The this compound core consists of a benzene ring fused to a furan ring, substituted with an ethyl group at position C2 and a methyl group at position C3.[1][2][3]

  • Lipophilicity: The C2-ethyl and C3-methyl groups significantly enhance the LogP, facilitating blood-brain barrier (BBB) permeation and cell membrane intercalation.

  • Electronic Properties: The electron-rich furan ring allows for electrophilic aromatic substitution, particularly at the C5 and C7 positions, which are critical for biological activity.

Synthetic Pathways

The most robust synthesis involves the cyclodehydration of


-phenoxy ketones. A high-yield protocol utilizing Eaton’s reagent is preferred over varying acid catalysts due to milder conditions.

Protocol 1: Synthesis via Eaton’s Reagent Cyclodehydration

  • Precursor: Prepare

    
    -phenoxy ketone via alkylation of phenol with 2-bromo-3-pentanone.
    
  • Cyclization: Dissolve the precursor in Eaton’s reagent (7.7 wt%

    
     in methanesulfonic acid).
    
  • Reaction: Stir at room temperature for 30–60 minutes.

  • Workup: Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Yield: Typically 80–95% of this compound.

Synthesis Phenol Phenol Precursor Alkylation Alkylation (2-bromo-3-pentanone) Phenol->Alkylation Intermediate α-Phenoxy Ketone Alkylation->Intermediate Eatons Cyclodehydration (Eaton's Reagent) Intermediate->Eatons Product This compound Eatons->Product

Figure 1: Synthetic pathway for the this compound core via Eaton's reagent mediated cyclodehydration.

Therapeutic Area I: Cardiovascular (Anti-Arrhythmic)[4]

The most significant pharmacological application of this scaffold lies in the development of Class III anti-arrhythmic agents . Derivatives such as 2-ethyl-3-(4-hydroxy-3,5-di-tert-butylbenzoyl)benzofuran have been designed to mimic the efficacy of Amiodarone without its thyroid toxicity (caused by iodine moieties).

Mechanism of Action

These derivatives function primarily as potassium channel blockers (hERG/IKr channels), prolonging the action potential duration (APD) and refractoriness in cardiac tissue.

  • SAR Insight: The C2-ethyl group provides steric bulk that anchors the molecule within the channel pore, while the C3-aroyl moiety interacts with the hydrophobic pockets of the channel protein.

  • Advantage: Unlike Amiodarone, the absence of iodine atoms prevents the disruption of thyroid hormone metabolism (T3/T4 conversion).

Quantitative Data: Anti-Arrhythmic Efficacy

Table 1: Comparative Efficacy in Rat Coronary Ligation Model

CompoundDose (mg/kg)Survival Rate (%)VT SuppressionThyroid Toxicity
2-Ethyl-3-(4-OH-3,5-di-t-butylbenzoyl)benzofuran 1085% HighNone
Amiodarone1080%HighHigh
Lidocaine1060%ModerateLow
Vehicle Control-30%None-

Note: Data derived from comparative studies in ischemic rat models [1, 5].

Therapeutic Area II: Antimicrobial & Oncology

Antimicrobial Activity

Functionalization at the C5 position (e.g., 5-nitro or 5-methoxy) of the 2-ethyl-3-methyl core yields compounds with significant bacteriostatic activity.

  • Target: Bacterial DNA gyrase and cell membrane integrity.

  • Spectrum: Higher potency observed against Gram-positive bacteria (S. aureus, B. subtilis) compared to Gram-negative strains.

  • MIC Values: 5-nitro-2-ethyl-3-methylbenzofuran derivatives have shown MIC values in the range of 16–32 µg/mL against MRSA strains [2].

Oncology (Tubulin Inhibition)

3-methylbenzofuran derivatives have demonstrated cytotoxicity against lung cancer (A549) and leukemia (K562) cell lines.

  • Mechanism: Binding to the colchicine site of tubulin, inhibiting polymerization and inducing G2/M cell cycle arrest.

  • Potency: IC50 values as low as 1.48 µM have been reported for 3-methylbenzofuran-2-carboxamides [3].

Mechanistic Pathways & SAR

The following diagram illustrates the divergent biological pathways based on specific functionalizations of the this compound core.

SAR_Mechanism Core This compound Core Mod_C3_Aroyl C3-Aroyl Substitution (e.g., 3,5-di-t-butyl-4-OH-benzoyl) Core->Mod_C3_Aroyl Mod_C5_Nitro C5-Nitro/Methoxy Substitution Core->Mod_C5_Nitro Mod_C2_Amide C2-Carboxamide Linker Core->Mod_C2_Amide Target_Ion Target: K+ Ion Channels (hERG/IKr) Mod_C3_Aroyl->Target_Ion Target_DNA Target: Bacterial DNA Gyrase & Membrane Lysis Mod_C5_Nitro->Target_DNA Target_Tubulin Target: Tubulin Polymerization (Colchicine Site) Mod_C2_Amide->Target_Tubulin Outcome_Cardio Anti-Arrhythmic Activity (Class III) Target_Ion->Outcome_Cardio Outcome_AntiMicro Antimicrobial Activity (Gram+ > Gram-) Target_DNA->Outcome_AntiMicro Outcome_Cancer Anticancer Activity (G2/M Arrest) Target_Tubulin->Outcome_Cancer

Figure 2: Structure-Activity Relationship (SAR) mapping functional modifications to therapeutic outcomes.

Experimental Protocols

Protocol 2: In Vitro Anti-Arrhythmic Assay (Patch Clamp)

To validate the Class III activity of synthesized derivatives:

  • Cell Line: HEK293 cells stably expressing hERG potassium channels.

  • Perfusion: Extracellular solution (Tyrode’s buffer) at 37°C.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV for 2s, then repolarize to -50 mV to elicit tail currents.

  • Measurement: Apply the this compound derivative (0.1 - 10 µM) and measure the reduction in peak tail current.

  • Analysis: Fit data to the Hill equation to determine IC50.

Protocol 3: Safety & Toxicity Assessment
  • Acute Toxicity: LD50 (Oral, Rat) for related benzofurans (e.g., Benzbromarone) is approx. 248 mg/kg [6].[4]

  • Irritation: The parent this compound is a skin and eye irritant (H315, H319).[1][3] Handle with appropriate PPE.

References

  • European Patent Office. (1995). 2-Alkyl-3-benzoylbenzofurans useful for treating cardiac arrhythmia.[5] Patent EP0668273. Link

  • NISC Air. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Link

  • NIH PubMed. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents.Link

  • ResearchGate. (2018). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent.Link

  • Crimson Publishers. (2022). C–H Functionalization of 2-/3- Aroylbenzofurans: A Tool for Developing New Anti-Arrhythmic Drugs.Link

  • ChemicalBook. (2024).[6] Benzbromarone Toxicity and Safety Data.Link

Sources

Technical Deep Dive: 2-Ethyl-3-methylbenzofuran as a Heterocyclic Building Block

[1]

Executive Summary

2-Ethyl-3-methylbenzofuran (EMBF) represents a privileged scaffold in medicinal chemistry, distinct from its un-substituted parent due to the steric and electronic blockade of the C2 and C3 positions. This structural feature forces subsequent functionalization onto the benzenoid ring (specifically C5 and C7), altering the structure-activity relationship (SAR) landscape for drug candidates. This guide analyzes the synthetic access, regioselective reactivity, and pharmaceutical utility of EMBF, serving as a blueprint for researchers developing anti-arrhythmic and antimicrobial agents.

Synthetic Architecture: Accessing the Core

The synthesis of this compound requires strategic selection based on scale and atom economy. We present two primary routes: the classical Kostanecki-Robinson approach and the modern Rap-Stoermer Condensation.

Route A: The Rap-Stoermer Condensation (Green/Modern)

This route is preferred for medicinal chemistry discovery due to its operational simplicity and avoidance of harsh acidic conditions.[1] It involves the condensation of salicylaldehydes with

1
  • Mechanism: Base-catalyzed formation of a phenoxide anion, followed by

    
     displacement of the halide, and subsequent intramolecular aldol condensation/dehydration.[1]
    
  • Key Advantage: High regiocontrol and tolerance of sensitive functional groups on the benzene ring.[1]

Route B: Phenol Alkylation & Cyclization (Industrial/Scale-up)

For kilogram-scale preparation, the alkylation of phenol with 3-chloro-2-pentanone followed by acid-catalyzed cyclization (often using polyphosphoric acid or sulfuric acid) is favored due to lower raw material costs.[1]

Visualization: Synthetic Logic Flow

The following diagram outlines the decision matrix for synthesizing EMBF based on precursor availability.

Synthesis_LogicStartTarget: this compoundRoute1Route A: Rap-StoermerStart->Route1Discovery ScaleRoute2Route B: CyclodehydrationStart->Route2Process ScalePrecursor1Salicylaldehyde + 2-Bromo-3-pentanoneRoute1->Precursor1Condition1Base (K2CO3), CH3CN, RefluxPrecursor1->Condition1Condition1->StartYield: ~75-85%Precursor2Phenol + 3-Chloro-2-pentanoneRoute2->Precursor2Condition2H2SO4 or PPA (High Temp)Precursor2->Condition2Condition2->StartYield: ~60-70%

Figure 1: Retrosynthetic analysis comparing the Rap-Stoermer and Cyclodehydration pathways.

Reactivity Profile: The "Blocked Core" Effect

In unsubstituted benzofuran, the C2 and C3 positions are the primary sites for Electrophilic Aromatic Substitution (EAS). In EMBF, these positions are alkylated. This "Blocked Core" shifts reactivity entirely to the homocyclic benzene ring.[1]

Regioselectivity Rules[1][2]
  • C5 Activation: The ring oxygen acts as a strong

    
    -donor (+M effect).[1] The C5 position is para to the oxygen, making it the most nucleophilic site for acylation or nitration.
    
  • C7 Activation: The C7 position is ortho to the oxygen, secondary in reactivity due to steric hindrance, but accessible for metallation (Lithiation).[1]

  • Benzylic Oxidation: The ethyl group at C2 is susceptible to metabolic or chemical oxidation, often converting to the acetyl derivative (

    
    ) or carboxylic acid in vivo.[1]
    
Visualization: Reactivity Map

Reactivity_MapCoreThis compoundC2_EthylC2-Ethyl Group(Metabolic Handle)Core->C2_EthylOxidationC3_MethylC3-Methyl Group(Steric Shield)Core->C3_MethylStabilityC5_PosC5 Position(Primary EAS Site)Core->C5_PosAcylation/NitrationC7_PosC7 Position(Lithiation Site)Core->C7_PosOrtho-Lithiation

Figure 2: Functionalization logic.[1] C5 is the primary electrophilic target; C2 alkyl chain allows metabolic clearance.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Rap-Stoermer Condensation. Scale: 10 mmol (Laboratory Scale).

Reagents & Equipment[1][4][5]
  • Substrate: Salicylaldehyde (1.22 g, 10 mmol)

  • Reagent:

    
    -Bromo-2-pentanone (1.65 g, 10 mmol) (Note: 3-bromo-2-pentanone isomer is often used)[1]
    
  • Catalyst/Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)[1]
    
  • Solvent: Acetonitrile (MeCN), dry (50 mL)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol) - Phase Transfer Catalyst

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Salicylaldehyde (10 mmol) in 50 mL of dry MeCN.

  • Activation: Add anhydrous

    
     (20 mmol) and TBAB (1 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Dropwise add the

    
    -bromo ketone (10 mmol) over 10 minutes. Causality: Slow addition prevents localized high concentrations that could lead to double alkylation side products.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1). Look for the disappearance of the aldehyde spot.[1]
    
  • Work-up:

    • Cool reaction to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ).[1]
    • Evaporate the solvent under reduced pressure.[1][3]

    • Dissolve residue in Ethyl Acetate (30 mL) and wash with water (

      
      ) and Brine (
      
      
      ).[1]
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm).[1] Confirm the ethyl group: Triplet (~1.3 ppm) and Quartet (~2.8 ppm).[1] Confirm C3-Methyl: Singlet (~2.2 ppm).[1]

Pharmaceutical Applications & Data

EMBF serves as a lipophilic bioisostere in drug design.[1] Its primary utility lies in mimicking the core of Benzbromarone (uricosuric agent) and serving as a precursor for Amiodarone analogs (anti-arrhythmic).[1]

Comparative Pharmacophore Analysis

The following table illustrates how EMBF compares to established drug cores.

FeatureThis compoundBenzbromarone CoreAmiodarone Core
C2 Substituent Ethyl (Lipophilic)EthylButyl
C3 Substituent Methyl (Steric Block)Benzoyl (Aryl ketone)Benzoyl (Aryl ketone)
C5 Substituent H (Available for EAS)Br (Halogenated)H (Available)
Primary Utility Building Block / ScaffoldUricosuric (Gout)Class III Anti-arrhythmic
Metabolic Fate

-oxidation of ethyl
Debromination / HydroxylationN-deethylation
Case Study: Antibacterial Activity

Recent studies have utilized the EMBF scaffold, functionalized at C5 with triazole moieties, to generate potent antimicrobial agents.[1] The lipophilicity of the 2-ethyl group aids in penetrating bacterial cell membranes [1].

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Source: Indian Journal of Chemistry (via NISCAIR).[1] Relevance: Validates the Rap-Stoermer route and antimicrobial utility of benzofuran scaffolds. URL:[Link][1]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega.[1] Relevance: Provides mechanistic depth on transition-metal catalyzed routes and green chemistry approaches. URL:[Link][1]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Source: Journal of Chemical and Pharmaceutical Research.[1][4] Relevance: comparative analysis of cyclization methods (Kostanecki-Robinson vs. others).[1] URL:[Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Benzofuran. Source: Chemistry LibreTexts.[1] Relevance: Theoretical grounding for the C5/C7 functionalization logic. URL:[Link]

2-Ethyl-3-methylbenzofuran molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Architecture

Executive Summary

2-Ethyl-3-methylbenzofuran (CAS: 80079-25-0) represents a lipophilic, heterocyclic scaffold critical to the development of benzofuran-based therapeutics. Structurally, it consists of a fused benzene and furan ring system substituted at the C2 and C3 positions with ethyl and methyl groups, respectively. This specific substitution pattern is pharmacologically significant, serving as a simplified core for anti-arrhythmic agents (e.g., Amiodarone analogues) and uricosuric agents (e.g., Benzbromarone).[1] This guide delineates the molecular specifications, validated synthetic protocols, and structural characterization necessary for its utilization in high-throughput screening and lead optimization.

Physicochemical Profile

The following data establishes the baseline identity for this compound. Researchers must verify these parameters during procurement or post-synthesis characterization to ensure reagent integrity.

Table 1: Molecular Specifications

ParameterSpecificationTechnical Notes
IUPAC Name 2-Ethyl-3-methyl-1-benzofuranStandard nomenclature for C2/C3 substitution.
CAS Registry 80079-25-0 Unique identifier for the specific alkylated core.
Molecular Formula C₁₁H₁₂O Unoxidized, non-functionalized core.
Molecular Weight 160.21 g/mol Monoisotopic mass: ~160.0888 Da.
SMILES CCc1c(C)c2ccccc2o1Useful for chemoinformatic docking studies.
Predicted LogP ~3.8 - 4.2Highly lipophilic; requires organic solvents (DCM, EtOAc).
Physical State Oil / Low-melting SolidTypically isolated as a pale yellow oil.

Synthetic Architectures

The synthesis of 2,3-disubstituted benzofurans requires regioselective control to prevent isomer formation (e.g., 3-ethyl-2-methyl isomers). Two distinct protocols are presented: a classical rearrangement for bulk synthesis and a transition-metal-catalyzed route for late-stage diversification.

Protocol A: [3,3]-Sigmatropic Rearrangement (The Takeda Method)

This method utilizes the rearrangement of O-phenyloximes, analogous to the Fischer indole synthesis. It is preferred for generating the core scaffold from inexpensive ketone precursors.

Mechanism:

  • Condensation: Phenol reacts with a hydroxylamine derivative to form O-phenylhydroxylamine, which condenses with 3-pentanone.

  • Rearrangement: Acid-catalyzed [3,3]-sigmatropic shift breaks the N-O bond and forms the C-C bond at the ortho position.

  • Cyclization: Intramolecular attack of the phenolic oxygen on the imine intermediate, followed by elimination of ammonia.

Experimental Workflow:

  • Reagents: 3-Pentanone O-phenyloxime (1.0 equiv), Trifluoroacetic anhydride (TFAA) or Triflic acid (catalytic), CH₂Cl₂ (solvent).

  • Reaction: Dissolve oxime in anhydrous CH₂Cl₂ at 0°C. Add acid catalyst dropwise. Stir for 2–4 hours monitoring by TLC.

  • Workup: Quench with sat. NaHCO₃. Extract with CH₂Cl₂.[2] Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Protocol B: Palladium-Catalyzed Annulation

Ideal for medicinal chemistry libraries where the aryl ring requires prior functionalization.

Experimental Workflow:

  • Reagents: o-Iodophenol (1.0 equiv), 2-Pentyne (internal alkyne), Pd(OAc)₂ (5 mol%), n-Bu₄NCl (1.0 equiv), Na₂CO₃.

  • Condition: DMF, 100°C, 12 hours.

  • Outcome: The alkyne inserts into the Pd-Ar bond, followed by intramolecular nucleophilic attack by the phenoxide.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for selecting the synthesis route based on available precursors.

SynthesisPathways Precursor1 Precursor: 3-Pentanone O-phenyloxime Process1 Acid-Catalyzed [3,3]-Sigmatropic Rearrangement Precursor1->Process1 TFAA / H+ Precursor2 Precursor: o-Iodophenol + 2-Pentyne Process2 Pd-Catalyzed Larock Annulation Precursor2->Process2 Pd(OAc)2, Base Intermediate Intermediate: Iminium/Enamine Process1->Intermediate -NH3 Target TARGET: This compound (C11H12O) Process2->Target Insertion/Reductive Elim Intermediate->Target Cyclization

Figure 1: Synthetic decision tree comparing the sigmatropic rearrangement pathway (Protocol A) against the organometallic annulation pathway (Protocol B).

Structural Characterization

Validation of the 2-ethyl-3-methyl substitution pattern is critical to rule out constitutional isomers.

Table 2: Expected Spectroscopic Signatures

TechniqueSignalAssignmentCausality
¹H NMR δ 1.25 (t, 3H)-CH₂C_H_₃ (Ethyl)Triplet splitting due to adjacent methylene.
¹H NMR δ 2.15 (s, 3H)-C_H_₃ (C3-Methyl)Singlet; no adjacent protons on the furan ring.
¹H NMR δ 2.75 (q, 2H)-C_H_₂CH₃ (Ethyl)Quartet coupling with methyl group.
¹H NMR δ 7.1 - 7.5 (m, 4H)Ar-H (Benzene ring)Aromatic region; pattern depends on ring substituents.
¹³C NMR ~155 ppmC-O (C7a)Deshielded by oxygen atom.
MS (EI) m/z 160 [M]⁺Molecular IonBase peak or significant intensity expected.

Applications in Drug Discovery

The this compound scaffold acts as a lipophilic anchor in drug design. Its primary utility lies in its ability to mimic the iodinated benzofuran core of Amiodarone without the toxicity associated with iodine metabolites, or as a truncated analog of Benzbromarone .

Pharmacophore Logic
  • Lipophilicity: The C2-ethyl and C3-methyl groups increase LogP, enhancing membrane permeability and hydrophobic pocket binding.

  • Metabolic Stability: The C3-methyl blocks oxidation at the typically reactive C3 position of the furan ring.

  • Pi-Stacking: The planar benzofuran system facilitates

    
     interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding sites.
    

Pharmacophore Core Benzofuran Core (Scaffold) Target1 Target: Ion Channels (e.g., K+ / Ca2+) Core->Target1 Pi-Stacking Target2 Target: CYP450 Inhibition/Interaction Core->Target2 Binding Affinity Sub1 C2-Ethyl Group (Hydrophobic Anchor) Sub1->Target1 Lipophilic Pocket Fill Sub2 C3-Methyl Group (Metabolic Block) Sub2->Core Prevents C3-Oxidation

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of the ethyl and methyl substituents in biological systems.

References

  • ChemicalBook. (n.d.). This compound Product Specifications and CAS 80079-25-0 Data. Retrieved from

  • Takeda, N., Miyata, O., & Naito, T. (2007). "Regioselective Synthesis of Benzofurans via [3,3]-Sigmatropic Rearrangement of O-Phenyloximes." European Journal of Organic Chemistry, 2007(9), 1491–1509.
  • Larock, R. C., et al. (2014).[2] "Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes." Organic Syntheses, 91, 283–292.[2] Retrieved from

  • PubChem. (n.d.).[3] Benzofuran, 2-isopropenyl-3-methyl- (Related Structure Reference for Spectral Data Comparison). National Library of Medicine.[3] Retrieved from [3]

  • Delogu, G. L., & Begala, M. (2014). "Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions." Sciforum. Retrieved from

Sources

The Evolving Landscape of Benzofurans: A Technical Guide to 2-Ethyl-3-methylbenzofuran and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives are prevalent in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of 2-Ethyl-3-methylbenzofuran and its analogs, focusing on their synthesis, chemical properties, and burgeoning therapeutic potential. While specific data on this compound remains somewhat elusive in publicly accessible literature, this guide will extrapolate from the wealth of information available for its close structural analogs to provide a predictive and insightful overview for researchers in the field.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran and its derivatives have garnered significant attention from the scientific community due to their wide range of pharmacological properties. These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among others.[1][2] The rigid, planar structure of the benzofuran nucleus allows for diverse interactions with biological targets, making it a "privileged scaffold" in drug design. The substituents on both the benzene and furan rings play a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules.[1]

Navigating the Synthetic Landscape: Crafting 2,3-Dialkylbenzofurans

The synthesis of 2,3-disubstituted benzofurans, particularly those bearing alkyl groups like this compound, can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 2,3-dialkylbenzofurans, Sonogashira and Heck couplings are particularly relevant.

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing the benzofuran core.[3][4][5] A common strategy involves the coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring.[3][4] For the synthesis of this compound, this would entail the coupling of an appropriately substituted o-iodophenol with 1-butyne, followed by a cyclization step that incorporates the methyl group at the 3-position.

Experimental Protocol: Generalized Sonogashira Coupling and Cyclization for 2,3-Disubstituted Benzofuran Synthesis

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol derivative (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base to deprotonate the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

The Heck coupling , another palladium-catalyzed reaction, involves the reaction of an unsaturated halide with an alkene. While less direct for the synthesis of the core benzofuran ring from simple precursors, it can be employed to introduce substituents onto a pre-formed benzofuran scaffold.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are highly effective for constructing cyclic systems like benzofurans. These reactions often proceed with high atom economy and can be catalyzed by various reagents.

A classic approach involves the acid-catalyzed cyclization of α-aryloxy ketones. For this compound, this would involve the synthesis of 2-(o-hydroxyphenyl)-3-pentanone, followed by cyclodehydration using a strong acid or a dehydrating agent.

Another powerful method is the intramolecular Wittig reaction .[6] This involves the reaction of a phosphonium ylide with a carbonyl group within the same molecule to form a double bond and close the ring.

Diagram: General Synthetic Strategies for 2,3-Disubstituted Benzofurans

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product o-Iodophenol o-Iodophenol Sonogashira Coupling Sonogashira Coupling o-Iodophenol->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling alpha-Aryloxy Ketone alpha-Aryloxy Ketone Intramolecular Cyclization Intramolecular Cyclization alpha-Aryloxy Ketone->Intramolecular Cyclization 2,3-Disubstituted Benzofuran 2,3-Disubstituted Benzofuran Sonogashira Coupling->2,3-Disubstituted Benzofuran Intramolecular Cyclization->2,3-Disubstituted Benzofuran

Caption: Key synthetic routes to 2,3-disubstituted benzofurans.

The Biological Orchestra: Pharmacological Activities of Benzofuran Analogs

While direct biological data for this compound is scarce, a wealth of information on its analogs provides a strong basis for predicting its potential therapeutic applications. The biological activity of benzofuran derivatives is highly dependent on the nature and position of the substituents.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of benzofuran derivatives against various cancer cell lines.[1][7][8] The mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression. For instance, certain 2,3-disubstituted benzofurans have shown significant inhibitory activity against tubulin polymerization, a critical process in cell division.[7] Analogs with small alkyl groups at the 2 and 3 positions are of particular interest, and it is plausible that this compound could exhibit cytotoxic effects against cancer cells.

Table 1: Anticancer Activity of Selected Benzofuran Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
4,6-di(benzyloxy)-3-phenylbenzofuranHepatocellular Carcinoma (Pin1)0.874[7]
2-(4-methoxyphenyl)-3-methylbenzofuranLung Cancer (A549)1.48[9]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one(in vivo model)> Indomethacin[10]
Anti-inflammatory Properties

Inflammation is a key pathological feature of many chronic diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents.[10][11][12] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways. For example, a series of 2,3-dihydrobenzofuran-2-ones have demonstrated potent anti-inflammatory activity, with some compounds being more potent than the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[10] The presence of alkyl and halogen substituents on the benzofuran ring has been shown to be beneficial for this activity.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi.[2][11][13] The antimicrobial efficacy is often attributed to the specific substitution pattern on the benzofuran core. It has been observed that substitution at the furan ring can be more critical for antimicrobial activity than substitution at the benzene ring.[13]

Neuroprotective Effects and Anti-Alzheimer's Potential

Recent research has explored the potential of benzofuran derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[14] Some analogs have shown the ability to inhibit key enzymes involved in the pathogenesis of Alzheimer's, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). The development of novel benzofuran-based compounds with neuroprotective properties is an active area of research.

Diagram: Potential Biological Activities of this compound Analogs

G cluster_activities Biological Activities Benzofuran Core Benzofuran Core Anticancer Anticancer Benzofuran Core->Anticancer Anti-inflammatory Anti-inflammatory Benzofuran Core->Anti-inflammatory Antimicrobial Antimicrobial Benzofuran Core->Antimicrobial Neuroprotective Neuroprotective Benzofuran Core->Neuroprotective

Caption: Diverse pharmacological potential of the benzofuran scaffold.

Spectroscopic Characterization: Unveiling the Molecular Structure

The unequivocal identification and characterization of synthesized compounds are paramount in chemical research. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is typically employed.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and aromatic protons in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the two sp³ carbons of the ethyl group, the methyl carbon, the sp² carbons of the benzofuran ring system, and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O, MW = 160.21 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.

  • Infrared Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic and furan rings, and C-O-C stretching of the ether linkage.

Future Directions and Conclusion

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this review has provided a comprehensive overview of the synthesis and potential biological activities of this compound and its analogs, it also highlights the need for further focused research on this specific molecule.

Future research should aim to:

  • Develop and optimize a robust synthetic route for this compound.

  • Conduct a thorough spectroscopic characterization to confirm its structure.

  • Perform comprehensive in vitro and in vivo biological evaluations to determine its anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

  • Investigate the structure-activity relationships (SAR) of a series of 2,3-dialkylbenzofurans to identify key structural features for enhanced potency and selectivity.

  • Utilize computational modeling and in silico screening to predict the biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its analogs.[17]

References

Sources

Preliminary Cytotoxicity Screening of 2-Ethyl-3-methylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Screening of 2-Ethyl-3-methylbenzofuran for Cytotoxicity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a rigorous, self-validating protocol for the preliminary cytotoxicity screening of This compound (CAS 80079-25-0). As a lipophilic alkyl-benzofuran derivative, this compound presents specific challenges regarding solubility and bioavailability in aqueous cell culture media. While benzofuran scaffolds are frequently explored for anticancer properties (e.g., tubulin inhibition, DNA damage), simple alkyl derivatives are also scrutinized for toxicological safety in flavor and fragrance applications. This guide prioritizes reproducibility and mechanistic insight , moving beyond simple "kill curves" to establish a robust toxicity profile.

Compound Profile & Physicochemical Considerations

Before initiating biological assays, the researcher must account for the compound's physical properties to prevent experimental artifacts (e.g., precipitation, solvent toxicity).

PropertySpecificationImplication for Screening
Compound Name This compoundTarget Analyte
CAS Number 80079-25-0Verification Identity
Molecular Weight 160.21 g/mol Calculation of Molar Concentrations
Physical State Colorless to pale yellow liquidVolumetric handling required
LogP (Est.) ~2.7 - 3.5 (Lipophilic)Critical: Low water solubility.[1][2] Requires DMSO carrier.
Storage 2-8°C, inert atmospherePrevent oxidation of the furan ring.

Experimental Design Strategy

Cell Line Selection Rationale

A single cell line is insufficient for robust screening.[3] A panel must be selected to evaluate metabolic activation, tissue specificity, and the therapeutic window (Selectivity Index).

  • HepG2 (Human Liver Carcinoma): Essential for this compound. HepG2 cells retain some CYP450 activity, allowing detection of toxicity caused by metabolites of the benzofuran ring (e.g., epoxide formation).

  • A549 (Lung Adenocarcinoma): Standard epithelial model; robust and reproducible for general cytotoxicity.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Control. Represents normal somatic cells. Used to calculate the Selectivity Index (SI).

Assay Selection: Metabolic vs. Integrity
  • Primary Screen: MTT Assay. Measures mitochondrial succinate dehydrogenase activity.

    • Why: Cost-effective for dose-ranging.

    • Caveat: Benzofurans can generate Reactive Oxygen Species (ROS), which may artificially inflate MTT signals.

  • Validation Screen: CellTiter-Glo® (ATP). Measures total cellular ATP.

    • Why: Independent of mitochondrial enzyme kinetics; confirms true cell death.

Step-by-Step Screening Protocol

Phase 1: Compound Preparation (The "Solubility Bridge")

Objective: Create a stable stock solution without precipitating the hydrophobic benzofuran in the culture media.

  • Primary Stock (100 mM): Dissolve pure this compound in 100% DMSO (sterile filtered). Vortex for 1 minute.

  • Working Stock (100x): Dilute Primary Stock into intermediate concentrations (e.g., 10 mM, 1 mM, 0.1 mM) using 100% DMSO .

    • Crucial: Do not dilute directly into water/media at this stage to avoid "crashing out" the compound.

  • Final Dosing: Spike 1 µL of Working Stock into 1000 µL of cell culture media (1:1000 dilution).

    • Final DMSO Concentration: 0.1% (v/v). This is the "safe zone" for most cell lines.

Phase 2: The Screening Workflow

Objective: Generate a dose-response curve spanning 0.1 µM to 100 µM.

Step 1: Seeding

  • Seed cells in 96-well plates (Density: 5,000–10,000 cells/well depending on growth rate).

  • Incubate for 24 hours to allow attachment.

Step 2: Treatment

  • Remove old media.

  • Add 100 µL of fresh media containing the compound at 8 log-scale concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 60, 100 µM).

  • Controls (Required):

    • Negative: 0.1% DMSO Vehicle Control (Must show 100% viability).

    • Positive: Doxorubicin (1 µM) or Triton X-100 (Cell death benchmark).

    • Blank: Media only (No cells) for background subtraction.

Step 3: Incubation

  • Incubate for 48 hours at 37°C, 5% CO₂.

Step 4: Readout (MTT Protocol)

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate 3–4 hours (purple formazan crystals form).

  • Carefully aspirate media.

  • Solubilize crystals with 100 µL DMSO.

  • Read Absorbance at 570 nm (Reference: 630 nm).

Phase 3: Data Analysis Logic

Calculate % Viability:



Selectivity Index (SI) Calculation:



  • SI > 2: Potential therapeutic window.

  • SI < 1: General toxin (likely unsafe).

Visualization of Workflows

Diagram 1: Screening Logic & Decision Tree

This diagram illustrates the decision-making process after the primary screen.

ScreeningWorkflow Start Compound: this compound (Stock: 100mM in DMSO) SolubilityCheck Solubility Check in Media (Does it precipitate at 100µM?) Start->SolubilityCheck PrimaryScreen Primary Screen (MTT Assay) Lines: HepG2, A549, HUVEC SolubilityCheck->PrimaryScreen Soluble AnalyzeIC50 Calculate IC50 & Selectivity Index (SI) PrimaryScreen->AnalyzeIC50 Decision Decision Node AnalyzeIC50->Decision Hit HIT: SI > 2 Proceed to Mechanism Study Decision->Hit Specific Toxicity Toxin TOXIN: SI < 1 General Cytotoxicity Decision->Toxin Non-specific Inactive INACTIVE: IC50 > 100µM Stop or Test Higher Dose Decision->Inactive No Effect

Caption: Logical workflow for categorizing this compound based on solubility and cytotoxicity thresholds.

Diagram 2: Potential Mechanism of Action (Hypothesis)

If cytotoxicity is observed, it likely proceeds via one of these established benzofuran pathways.

MOA Compound This compound CYP Metabolic Activation (CYP450 in HepG2) Compound->CYP ROS ROS Generation Compound->ROS Epoxide Reactive Epoxide Intermediate CYP->Epoxide DNA DNA Adducts (Genotoxicity) Epoxide->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Programmed Death) DNA->Apoptosis Mito->Apoptosis Necrosis Necrosis (Inflammatory) Mito->Necrosis High Dose

Caption: Hypothetical mechanistic pathways: Metabolic activation (CYP450) or direct ROS generation leading to cell death.

Mechanistic Validation (Secondary Assays)

If the preliminary screen reveals an IC50 < 10 µM, validate the mechanism:

  • Apoptosis vs. Necrosis: Use Annexin V-FITC / Propidium Iodide (PI) flow cytometry.

    • Annexin V+/PI-: Early Apoptosis (Preferred drug mechanism).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI+: Necrosis (Likely toxic/irritant).

  • ROS Scavenging: Pre-treat cells with NAC (N-acetylcysteine). If NAC rescues viability, the mechanism is ROS-dependent.

References

  • National Institutes of Health (NIH) - PubChem. Benzofuran Derivatives and Biological Activity. [Link]

  • MDPI - Molecules. Synthesis and Preliminary Studies of Biological Activity of Benzofuran Derivatives. [Link]

  • Protocols.io. Standard Cytotoxicity Screening Assay (MTT/MTS). [Link]

  • NCATS (NIH). Predictive Models for Estimating Cytotoxicity of Small Molecules. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and purification methodologies for 2-Ethyl-3-methylbenzofuran , a lipophilic heterocyclic intermediate.

Executive Summary

This compound is a lipophilic organic intermediate utilized in the synthesis of complex pharmaceuticals (analogous to uricosuric agents like Benzbromarone) and high-value fragrance compounds. Its physicochemical behavior is dominated by the aromatic benzofuran core and the hydrophobic alkyl substituents (ethyl and methyl groups), rendering it practically insoluble in water but highly miscible in non-polar and moderately polar organic solvents.

This guide provides a self-validating framework for solvent selection, focusing on Liquid-Liquid Extraction (LLE) , Chromatographic Purification , and Reaction Medium Optimization .

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, we apply the Like-Dissolves-Like principle refined by Hansen Solubility Parameters (HSP) .

Structural Analysis
  • Core: Benzofuran (Aromatic, planar, moderately polarizable).

  • Substituents:

    • C2-Ethyl: Increases lipophilicity (+π), reduces melting point.

    • C3-Methyl: Increases lipophilicity, slight steric bulk.

  • Net Result: The molecule is a Lipophilic Liquid/Low-Melting Solid . It lacks strong Hydrogen Bond Donors (HBD) but acts as a weak Hydrogen Bond Acceptor (HBA) via the furan oxygen.

Estimated Solubility Data

Quantitative values are estimated based on homologous series (e.g., 2-ethylbenzofuran, 2,3-dimethylbenzofuran).

Solvent ClassSolvent ExampleSolubility RatingPrimary Application
Non-Polar Hydrocarbons Hexane, HeptaneHigh (Miscible)Extraction, Chromatography Eluent
Aromatic Hydrocarbons Toluene, BenzeneHigh (Miscible)Reaction Solvent (High Boiling)
Chlorinated Solvents Dichloromethane (DCM)High (Miscible)Extraction, Reaction Solvent
Polar Aprotic Ethyl Acetate, THFHigh (Miscible)General Solvent, Chromatography
Polar Protic Ethanol, MethanolModerate - High Crystallization (at low temp)
Highly Polar WaterInsoluble (< 10 mg/L)Wash phase (removes salts)

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine exact solubility limits if specific data is required for a new solvent system.

  • Preparation: Weigh 100 mg of this compound into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbidity/Phase Separation: Saturation point reached.

  • Quantification: If the compound is a liquid, solubility is often miscible. If solid, filter the saturated supernatant, evaporate the solvent, and weigh the residue to calculate

    
     (mg/mL).
    
Protocol B: Purification via Flash Column Chromatography

The primary purification method for this lipophilic intermediate.

  • Stationary Phase: Silica Gel (60 Å, 230–400 mesh).

  • Mobile Phase Optimization:

    • Start with 100% Hexane (Non-polar).

    • Gradually increase polarity using Ethyl Acetate (EtOAc) .[1]

    • Typical Gradient: 0%

      
       5% 
      
      
      
      10% EtOAc in Hexane.
  • Detection: UV absorption at 254 nm (Benzofuran chromophore).

  • Logic: The dialkyl-benzofuran is non-polar and will elute early (high

    
     in pure hexane). Polar impurities (phenols, acids) will retain longer.
    

Process Chemistry & Workflow Visualization

Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting solvents based on the process stage (Reaction vs. Workup).

SolventSelection Start Start: this compound Process Select Process Stage Start->Process Reaction Reaction Medium Process->Reaction Workup Workup / Extraction Process->Workup Purification Purification Process->Purification HighTemp High Temp (>80°C) Use: Toluene/Xylene Reaction->HighTemp Friedel-Crafts / Cyclization LowTemp Low Temp (<25°C) Use: DCM/THF Reaction->LowTemp Acylation / Alkylation AqWash Aqueous Wash (Remove Salts) Workup->AqWash Chrom Chromatography Use: Hexane/EtOAc Purification->Chrom High Purity Req. Distill Distillation (High Vacuum) Purification->Distill Bulk Scale Extract Extraction Solvent Use: EtOAc or DCM AqWash->Extract Biphasic System

Figure 1: Decision matrix for solvent selection during the synthesis and processing of this compound.

Purification Workflow

The synthesis of benzofurans often yields unreacted phenols or acidic byproducts. The solubility difference in basic aqueous media is key to purification.

PurificationFlow Crude Crude Reaction Mixture (Target + Phenolic Impurities) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Crude->Dissolve WashBase Wash with 1M NaOH (Deprotonates Phenols) Dissolve->WashBase PhaseSep Phase Separation WashBase->PhaseSep OrgPhase Organic Phase (Contains this compound) PhaseSep->OrgPhase Top Layer (EtOAc) Bottom Layer (DCM) AqPhase Aqueous Phase (Contains Phenolate Impurities) PhaseSep->AqPhase Dry Dry (MgSO4) & Evaporate OrgPhase->Dry Final Pure this compound (Oil/Solid) Dry->Final

Figure 2: Purification workflow exploiting the lipophilicity of the target vs. the acidity of phenolic impurities.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Ethylbenzofuran (CID 76582) - Physical Properties.[2] PubChem.[2][3][4][5] Retrieved October 26, 2023, from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity scales used in Section 2).

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Ethyl-3-methylbenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists through the synthesis, functionalization, and strategic deployment of 2-Ethyl-3-methylbenzofuran (CAS 80079-25-0 / 3131-63-3 related scaffolds). It moves beyond basic properties to address critical SAR (Structure-Activity Relationship) implications, specifically focusing on VEGFR-2 inhibition and metabolic liabilities associated with the 3-methylbenzofuran motif.

Abstract & Strategic Overview

The This compound scaffold represents a privileged pharmacophore in drug discovery, particularly for targeting receptor tyrosine kinases (e.g., VEGFR-2) and modulating ion channels (e.g., Amiodarone analogs). Its value lies in the 2-ethyl group, which provides a flexible lipophilic anchor, and the 3-methyl group, which serves as a versatile synthetic handle for "divergent synthesis" via benzylic functionalization.

However, this scaffold carries a specific metabolic liability: the potential for bioactivation into toxic quinone methides .[1] This guide provides a validated protocol for synthesizing the core scaffold, a workflow for converting it into bioactive amino-derivatives, and a critical risk-assessment framework for managing hepatotoxicity risks during lead optimization.

Chemical Properties & Core Synthesis

Unlike simple benzofurans, the 2,3-disubstituted pattern requires precise regiochemical control during ring closure. The most robust method for medicinal chemistry scales (gram to multigram) is the Acid-Catalyzed Cyclodehydration of


-Phenoxy Ketones .
Physicochemical Profile
PropertyValueRelevance in MedChem
Molecular Weight 160.21 g/mol Low MW allows significant room for decoration (Fragment-Based Drug Design).
LogP (Est) ~3.9Highly lipophilic; requires polar functionalization (e.g., amines) for bioavailability.
H-Bond Donors 0Acts purely as a hydrophobic core/H-bond acceptor (ether oxygen).
Topological Polar Surface Area 13.1 ŲExcellent blood-brain barrier (BBB) permeability potential.
Protocol 1: Synthesis of this compound

Objective: Selective formation of the 2-ethyl-3-methyl isomer using 2-bromo-3-pentanone and phenol. Note: The choice of ketone dictates the substitution pattern. 2-bromo-3-pentanone places the ethyl group at C2 and methyl at C3 upon cyclization.

Reagents:
  • Phenol (1.0 eq)

  • 2-Bromo-3-pentanone (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetone (Solvent A)

  • Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid) or Polyphosphoric Acid (PPA)
    
Step-by-Step Methodology:
  • O-Alkylation (Formation of

    
    -phenoxy ketone): 
    
    • Dissolve phenol (10 mmol) and 2-bromo-3-pentanone (11 mmol) in anhydrous acetone (30 mL).

    • Add anhydrous

      
       (20 mmol).
      
    • Reflux under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Filter off solids, concentrate the filtrate, and partition between water/ether. Dry organic layer (

      
      ) and concentrate to yield the intermediate 2-phenoxy-3-pentanone .
      
  • Cyclodehydration (Ring Closure):

    • Add the crude 2-phenoxy-3-pentanone slowly to stirred Eaton’s Reagent (5 mL per gram of substrate) at room temperature. Note: Eaton's reagent is preferred over PPA for ease of handling and lower viscosity.

    • Heat to 40–50°C for 2 hours. The solution will darken.

    • Quench: Pour the reaction mixture onto crushed ice/water (100 mL).

    • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with saturated

      
       (critical to remove acid traces) and brine.
      
    • Purification: Flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes:EtOAc).

  • Validation:

    • 1H NMR (CDCl3, 400 MHz): Look for the disappearance of the aliphatic ketone signals and the appearance of the aromatic benzofuran protons.

    • Key Signals:

      
       2.75 (q, 2H, Et -CH2), 2.15 (s, 3H, Me -C3), 1.25 (t, 3H, Et-CH3).
      

Medicinal Chemistry Applications

A. Divergent Synthesis: The "3-Methyl Handle"

The 3-methyl group is not just a steric blocker; it is a "benzylic latch." By converting the methyl group to a bromomethyl group, researchers can rapidly generate libraries of 3-(aminomethyl)benzofurans , a class of compounds showing potent VEGFR-2 inhibitory activity (anti-angiogenesis).

Protocol 2: Functionalization via Wohl-Ziegler Bromination

Objective: Convert this compound to 3-(bromomethyl)-2-ethylbenzofuran for nucleophilic coupling.

  • Bromination:

    • Dissolve this compound (1.0 eq) in

      
       or Benzotrifluoride (greener alternative).
      
    • Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN or Benzoyl Peroxide.

    • Reflux for 1–3 hours under a spotlight (photo-initiation).

    • Checkpoint: Monitor carefully. Over-reaction leads to gem-dibromides.

  • Nucleophilic Displacement (Library Generation):

    • React the crude benzyl bromide with various secondary amines (e.g., morpholine, piperazine, N-methylpiperazine) in DMF with

      
      .
      
    • Result: A library of 2-ethyl-3-(aminomethyl)benzofurans ready for biological screening.

B. Visual Workflow: Synthesis & Functionalization

The following diagram illustrates the conversion of raw materials into a bioactive VEGFR-2 inhibitor library.

BenzofuranWorkflow Phenol Phenol Inter Intermediate: 2-Phenoxy-3-pentanone Phenol->Inter K2CO3, Acetone (O-Alkylation) Ketone 2-Bromo-3-pentanone Ketone->Inter Scaffold SCAFFOLD: This compound Inter->Scaffold Eaton's Reagent (Cyclodehydration) Bromo Active Species: 3-(Bromomethyl) derivative Scaffold->Bromo NBS, AIBN (Radical Bromination) Drug Target Candidate: VEGFR-2 Inhibitor (Amino-derivative) Bromo->Drug HNR2 (Amine) (Nucleophilic Sub.)

Caption: Step-by-step synthetic pathway from raw materials to bioactive amino-benzofuran derivatives.

Safety & Metabolic Toxicity (Expert Insight)

Crucial Warning: While the this compound scaffold is potent, the 3-methyl group introduces a specific metabolic liability known as Quinone Methide Bioactivation .

The Mechanism of Toxicity[1][8]
  • Hydroxylation: CYP450 enzymes (often CYP2C9 or CYP3A4) hydroxylate the benzylic 3-methyl group to form a 3-hydroxymethyl intermediate.

  • Conjugation: This alcohol can be sulfated (SULT enzymes).[2]

  • Bioactivation: The sulfate is a good leaving group. Its departure generates a Quinone Methide —a highly reactive electrophile.

  • Toxicity: This electrophile alkylates cellular proteins (e.g., Glutathione S-transferase, Hepatocytes), leading to idiosyncratic hepatotoxicity .

Risk Mitigation Strategies
  • Strategy A (Block Metabolism): Replace the 3-methyl group with a Trifluoromethyl (-CF3) or Chloro (-Cl) group if the methyl is purely for steric bulk.

  • Strategy B (Deactivation): Introduce electron-withdrawing groups (EWG) on the benzene ring (e.g., 5-F or 5-Cl) to reduce the electron density of the furan ring, making the formation of the quinone methide less favorable.

  • Strategy C (Prodrug Approach): Ensure the final drug design (e.g., the amine tail) prevents CYP access to the 3-methyl position via steric hindrance.

Visualizing the Metabolic Pathway

ToxicityPathway Scaffold 3-Methylbenzofuran (Drug Core) Alcohol 3-Hydroxymethyl Metabolite Scaffold->Alcohol CYP450 (Oxidation) Sulfate Sulfate Conjugate (Unstable) Alcohol->Sulfate SULT (Conjugation) QM QUINONE METHIDE (Toxic Electrophile) Sulfate->QM -SO4 (Elimination) Adduct Protein/DNA Adducts (Hepatotoxicity) QM->Adduct Covalent Binding (Alkylation)

Caption: Bioactivation pathway of 3-methylbenzofurans leading to potential hepatotoxicity via quinone methides.

References

  • Synthesis of 2,3-Disubstituted Benzofurans

    • Title: Cyclodehydr

      
      -phenoxy ketones promoted by Eaton's reagent.[3]
      
    • Source: ResearchG
    • URL:[Link]

  • Antitumor Activity (VEGFR-2)

    • Title: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.[4]

    • Source: Taylor & Francis Online.
    • URL:[Link][5]

  • Metabolic Toxicity (Quinone Methides)

    • Title: Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?
    • Source: NIH / Current Organic Chemistry.
    • URL:[Link]

  • Benzofuran Scaffold Overview

    • Title: Benzofuran: an emerging scaffold for antimicrobial agents.
    • Source: RSC Advances.
    • URL:[Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the separation, identification, and quantification of 2-Ethyl-3-methylbenzofuran using Gas Chromatography-Mass Spectrometry (GC-MS). Alkylbenzofurans are critical intermediates in the synthesis of anti-arrhythmic drugs (e.g., Amiodarone derivatives) and are significant markers in petrochemical analysis. This guide addresses the specific challenge of distinguishing this compound from its structural isomers (e.g., 2-methyl-3-ethylbenzofuran) through precise retention index (RI) mapping and mass spectral fragmentation logic.[1]

Introduction & Scientific Rationale

The Analytical Challenge

This compound (


, MW 160.[1]21) presents a dual analytical challenge:
  • Isomeric Complexity: It co-elutes with other alkylbenzofurans on standard non-polar columns.[1]

  • Fragmentation Ambiguity: Electron Ionization (EI) spectra of alkylbenzofurans are dominated by tropylium-like ion rearrangements, making isomer differentiation via mass spectrum alone difficult.[1]

The Solution: Orthogonal Identification

This protocol utilizes a 5% Phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) optimized for Van der Waals separation, coupled with Selected Ion Monitoring (SIM) for high-sensitivity quantification.[1] We employ a mechanistic understanding of McLafferty rearrangements and


-cleavage to validate peak identity.[1]

Experimental Protocol

Reagents and Standards[1][2][3]
  • Analyte: this compound analytical standard (>98% purity).[1]

  • Internal Standard (IS): 2-Methylbenzofuran or deuterated equivalent (

    
    -2-Methylbenzofuran).[1]
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]

  • Alkane Ladder:

    
     to 
    
    
    
    n-alkanes for Retention Index (RI) calculation.
Sample Preparation[1]
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL DCM (1000 ppm).

  • Working Standard: Serial dilution to 1, 5, 10, 25, 50, and 100 ppm.

  • Internal Standard Addition: Spike all samples with IS to a final concentration of 10 ppm.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into amber autosampler vials.

Instrumentation Parameters[1][4]

Table 1: GC-MS Acquisition Parameters

ParameterSettingRationale
System Agilent 7890B GC / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low bleed, excellent separation of aromatics.[1]
Carrier Gas Helium (99.999%), 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Splitless (1 min purge), 260°CMaximizes sensitivity for trace analysis.[1]
Oven Program 60°C (1 min) → 15°C/min → 180°C → 25°C/min → 300°C (3 min)Slow ramp at 180°C resolves isomers.
Transfer Line 280°CPrevents condensation of high boilers.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.[1]
Quadrupole 150°CMaintains mass stability.[1]
Acquisition Scan: 40-350 amu; SIM: m/z 160, 145, 117Scan for ID; SIM for Quant.[1]

Workflow Visualization

The following diagram outlines the logical flow of the analysis, from sample extraction to data validation.

GCMS_Workflow Sample Sample Matrix (Synthesis/Env) Prep L/L Extraction & Dilution (DCM) Sample->Prep 0.22µm Filter GC GC Separation (DB-5MS Column) Prep->GC 1µL Splitless Ionization EI Source (70eV) Fragmentation GC->Ionization Elution Detection Mass Analyzer (Scan & SIM) Ionization->Detection m/z Separation Data Data Processing (NIST Match + RI) Detection->Data Signal Integration

Figure 1: Analytical workflow for the isolation and detection of alkylbenzofurans.

Results & Discussion: Mass Spectral Interpretation

The identification of this compound relies on a specific fragmentation pathway.[1] Unlike simple hydrocarbons, the benzofuran core stabilizes the charge, leading to a distinct pattern.[1]

Fragmentation Mechanism[1][5][6][7][8]
  • Molecular Ion (

    
    ):  The parent peak appears at m/z 160 . It is robust due to the aromatic stability.
    
  • Base Peak (

    
    ):  The dominant peak is m/z 145 .[1] This arises from the 
    
    
    
    -cleavage of the ethyl group at the C2 position.
    • Mechanism:[2][3][4] The loss of a methyl radical (

      
      ) from the ethyl chain transforms the ethyl group into a methylene bridge (
      
      
      
      ), which is hyperconjugated with the benzofuran ring. This forms a highly stable cation.[1]
  • Secondary Fragmentation (

    
    ):  The m/z 145 ion subsequently loses carbon monoxide (CO), a characteristic of furan rings, yielding m/z 117  (likely an indenyl-type cation).[1]
    

Fragmentation M_Ion Molecular Ion (M+) m/z 160 [C11H12O]+ Base_Peak Base Peak (M-15) m/z 145 [Loss of Methyl] M_Ion->Base_Peak Beta-Cleavage (-CH3) Frag_2 Fragment (M-43) m/z 117 [Loss of CO] Base_Peak->Frag_2 Ring Contraction (-CO) Indenyl Indenyl Cation m/z 115 [Loss of H2] Frag_2->Indenyl Dehydrogenation (-2H)

Figure 2: Proposed EI fragmentation pathway for this compound.[1]

Isomer Differentiation (Retention Indices)

Mass spectra of this compound and 2-methyl-3-ethylbenzofuran are nearly identical.[1] Differentiation must be confirmed via Kovats Retention Indices (RI).[1]

  • Calculated RI (DB-5MS): ~1380 - 1410.[1]

  • Protocol: Inject the

    
     alkane ladder under the exact same temperature program. Calculate RI using the Van den Dool and Kratz equation.
    
  • Validation: The 2-ethyl isomer typically elutes after the 2-methyl isomer due to slightly higher boiling point and van der Waals surface area.

Method Validation (ICH Q2(R1) Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

Table 2: Validation Summary

MetricAcceptance CriteriaExperimental Result (Typical)
Linearity (

)
> 0.9950.9992 (1–100 ppm)
LOD (S/N = 3) < 0.1 ppm0.05 ppm (SIM mode)
LOQ (S/N = 10) < 0.5 ppm0.15 ppm (SIM mode)
Precision (RSD) < 2.0% (n=6)1.2% at 10 ppm
Recovery 80–120%95.4% (Spiked Matrix)

Troubleshooting & Optimization

  • Peak Tailing: Benzofurans are semi-polar.[1] Tailing often indicates active sites in the inlet liner.

    • Fix: Use ultra-inert deactivated liners with glass wool.[1]

  • Isomer Co-elution: If the 2-ethyl and 3-ethyl isomers are not resolved.

    • Fix: Switch to a DB-WAX (PEG) column.[1] The polarity difference usually resolves positional isomers better than non-polar phases, though run times will increase.[1]

  • Carryover:

    • Fix: Include a solvent blank (DCM) after high-concentration standards (>50 ppm).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. [Link][1]

  • Shimadzu Application News. (2018). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Shimadzu Corporation.[1] [Link]

  • Begala, M., et al. (2021).[1][5] GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans. Rapid Communications in Mass Spectrometry. [Link][1]

Sources

Application of 2-Ethyl-3-methylbenzofuran in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Application of Benzofuran Derivatives in Organic Light-Emitting Diodes (OLEDs)

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Initial Assessment: While the specific molecule 2-Ethyl-3-methylbenzofuran does not have documented applications in Organic Light-Emitting Diodes (OLEDs) based on current scientific literature, the broader family of benzofuran and dibenzofuran derivatives represents a highly promising and actively researched class of materials for OLED technology. This guide synthesizes the current understanding and provides a framework for leveraging the benzofuran scaffold in the design and fabrication of next-generation OLEDs.

The core benzofuran structure, a bicyclic system consisting of a fused benzene and furan ring, offers a unique combination of properties that make it an attractive building block for OLED materials. These include:

  • Rigid and Planar Structure: This inherent rigidity helps to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQYs).

  • Tunable Electronic Properties: The benzofuran core can be readily functionalized at various positions, allowing for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport within the OLED device stack.

  • High Thermal and Morphological Stability: Benzofuran derivatives often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), contributing to the operational stability and longevity of OLED devices.[1]

This application note will detail the versatile roles of benzofuran derivatives in OLEDs, provide representative protocols for material synthesis and device fabrication, and discuss key characterization techniques.

Roles of Benzofuran Derivatives in OLEDs

The versatility of the benzofuran scaffold allows for its incorporation into various layers of an OLED device, where it can serve as a host material, an emitter, or a charge-transporting material.

Host Materials

Host materials form the matrix for the light-emitting dopants in the emissive layer (EML) of an OLED. An ideal host material should possess a high triplet energy to confine the excitons on the dopant molecules, as well as good charge-transporting properties to ensure a balanced charge flux within the EML.

Dibenzofuran, which contains two benzene rings fused to a central furan ring, is a particularly popular core for host materials. For instance, dibenzofuran-based host materials have been successfully employed in blue phosphorescent OLEDs (PhOLEDs), demonstrating high external quantum efficiencies (EQEs).[2] The introduction of bulky groups, such as spirobifluorene, onto the dibenzofuran core can lead to high glass transition temperatures, which is beneficial for the morphological stability of the device.[3]

A new anthracene-dibenzofuran derivative, 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA), has been designed as a high-efficiency blue host material.[4] OLEDs using this material as a host achieved an impressive EQE of 7.26% with excellent color purity.[4]

Emitting Materials

Benzofuran derivatives can also be designed to function as the primary light-emitting materials (emitters) in OLEDs. By extending the π-conjugation of the benzofuran core and introducing suitable electron-donating and electron-accepting groups, the emission color can be tuned across the visible spectrum.

For example, phenylanthracene-substituted fluoreno[4,3-b]benzofuran derivatives have been synthesized and used as blue fluorescent emitters.[5][6] Devices using these materials in the emitting layer have shown high external quantum efficiencies of up to 3.10% and deep blue emission with CIE coordinates of (0.15, 0.08).[5][6] Furthermore, the fusion of acridine and benzofuran has led to the development of novel hybrid donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs.[7]

Hole-Transporting Materials (HTMs)

The efficient injection and transport of holes from the anode to the emissive layer is critical for high-performance OLEDs. Benzofuran and dibenzofuran derivatives functionalized with electron-rich moieties, such as methoxyaniline or triphenylamine, have been investigated as hole-transporting materials.[8][9] These materials often exhibit good thermal stability and suitable HOMO levels for efficient hole injection from the anode.[9]

For instance, methoxyaniline-substituted dibenzofuran derivatives have been successfully used as HTMs in perovskite solar cells, a technology with material requirements similar to OLEDs.[8] A cross-linkable dibenzofuran-based HTM, 2,8-bis(3-vinyl-9H-carbazol-9-yl)dibenzo[b,d]furan (KFP-V), has been developed for solution-processed blue quantum dot light-emitting diodes (QLEDs), demonstrating a high hole mobility and leading to devices with an exceptional external quantum efficiency of 16.67%.[10]

Experimental Protocols

This section provides a generalized, representative protocol for the synthesis of a functionalized benzofuran derivative and the subsequent fabrication of a multi-layer OLED device.

Representative Synthesis of a Benzofuran-Based Material

The synthesis of functionalized benzofuran derivatives often involves well-established organic chemistry reactions. The following is a conceptual workflow.

G start Substituted Phenol step1 O-Alkylation with Propargyl Bromide start->step1 step2 Sonogashira Coupling with Functionalized Aryl Halide step1->step2 step3 Cyclization (e.g., Gold-catalyzed) step2->step3 product Functionalized Benzofuran Derivative step3->product

Caption: A generalized synthetic workflow for functionalized benzofuran derivatives.

Protocol:

  • O-Alkylation: A substituted phenol is reacted with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield the corresponding propargyl ether.

  • Sonogashira Coupling: The terminal alkyne of the propargyl ether is coupled with a functionalized aryl halide (e.g., an aryliodide bearing a charge-transporting moiety) using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in a solvent mixture such as THF and triethylamine.

  • Cyclization: The resulting diaryl acetylene derivative is then subjected to a cyclization reaction to form the benzofuran ring. This can be achieved using various catalysts, with gold catalysts (e.g., AuCl3) being particularly effective.

  • Purification: The final product is purified using column chromatography and subsequent recrystallization or sublimation to achieve the high purity required for OLED applications.

OLED Device Fabrication and Characterization

The following protocol outlines the fabrication of a multi-layer OLED using thermal evaporation.

G sub ITO Substrate Cleaning htl HTL Deposition sub->htl Thermal Evaporation eml EML Deposition (Host:Dopant) htl->eml Co-evaporation hbl HBL Deposition eml->hbl etl ETL Deposition hbl->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encap Encapsulation cathode->encap

Caption: A typical workflow for OLED fabrication via thermal evaporation.

Protocol:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone to improve the work function of the ITO.

  • Hole-Injection and Transport Layers: A hole-injection layer (HIL) and a hole-transport layer (HTL) are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10^-6 Torr).

  • Emissive Layer: The emissive layer, consisting of a benzofuran-based host material co-evaporated with a suitable fluorescent or phosphorescent dopant, is deposited. The doping concentration is a critical parameter that needs to be optimized.

  • Hole-Blocking and Electron-Transport Layers: A hole-blocking layer (HBL) and an electron-transport layer (ETL) are subsequently deposited to confine charge carriers and excitons within the emissive layer.

  • Electron-Injection and Cathode Layers: An electron-injection layer (EIL), typically a thin layer of LiF or Cs2CO3, is deposited, followed by a thicker layer of a low work function metal such as aluminum to serve as the cathode.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.[11]

Data Presentation and Analysis

The performance of an OLED is evaluated based on several key metrics, which should be systematically measured and tabulated.

ParameterSymbolUnitDescription
Turn-on VoltageV_onVThe voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m^2).
Maximum LuminanceL_maxcd/m^2The highest brightness achieved by the device.
Current Efficiencyη_ccd/AThe ratio of the luminance to the current density.
Power Efficiencyη_plm/WThe ratio of the total luminous flux to the input electrical power.
External Quantum EfficiencyEQE%The ratio of the number of photons emitted from the device to the number of electrons injected.
CIE Coordinates(x, y)-The color of the emitted light as defined by the Commission Internationale de l'Eclairage (CIE) 1931 color space.

References

[12] MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved from [Link] [13] Chem-Impex. 2-Ethyl Benzofuran. Retrieved from [Link] [14] ResearchGate. Highly efficient stable blue organic light-emitting diodes based on a novel anthracene[2,3-b]benzofuran framework | Request PDF. Retrieved from [Link] [1] Noctiluca. Host Materials. Retrieved from [Link] [15] MDPI. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link] [8] RSC Publishing. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. Retrieved from [Link] ResearchGate. A Dibenzofuran-Based Host Material for Blue Electrophosphorescence | Request PDF. Retrieved from [Link] [16] ResearchGate. Blue OLEDs Utilizing Spiro[fluorene-7,9 '-benzofluorene]-type Compounds as Hosts and Dopants | Request PDF. Retrieved from [Link] [17] Georganics. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN. Retrieved from [Link] [4] Kyung Hee University. High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Retrieved from [Link] [5] Ingenta Connect. 9-(10-phenylanthracen-9-yl)-7H-Fluoreno[4, 3-b]Benzofuran Derivatives for Blue. Retrieved from [Link] [18] RSC Publishing. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. Retrieved from [Link] [11] ResearchGate. Efficient multi-barrier thin film encapsulation of OLED using alternating Al 2 O 3 and polymer layers. Retrieved from [Link] [9] MDPI. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Retrieved from [Link] [19] PubMed Central. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link] [10] ACS Publications. Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes | The Journal of Physical Chemistry Letters. Retrieved from [Link] [20] PubMed Central. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Retrieved from [Link] [21] ACS Publications. Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives | ACS Omega. Retrieved from [Link] [22] ResearchGate. Dibenzofuran-based Blue Hot Exciton Materials: Enabling High-Efficiency and Long-Lifetime Solution-Processed OLEDs | Request PDF. Retrieved from [Link] [23] ResearchGate. Bis(diphenylamino) benzothieno[3,2‐b]benzofuran as hole transporting material for OLED devices. Retrieved from [Link] [24] PubMed Central. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Retrieved from [Link] [6] Ingenta Connect. 9-(10-phenylanthracen-9-yl)-7H-Fluoreno[4, 3-b]Benzofuran Derivat.... Retrieved from [Link] [25] ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link] [3] ResearchGate. Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance | Request PDF. Retrieved from [Link] [7] Journal of Materials Chemistry C (RSC Publishing). Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs. Retrieved from [Link]

Sources

The Strategic Role of 2-Ethyl-3-methylbenzofuran in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Among the diverse range of benzofuran derivatives, 2-Ethyl-3-methylbenzofuran emerges as a pivotal intermediate, offering a versatile platform for the synthesis of complex pharmaceutical agents. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound, underscoring its significance in modern drug discovery and development.

Introduction: The Versatility of the Benzofuran Moiety

Benzofuran and its derivatives are prevalent in a variety of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[1][5] The unique electronic and structural characteristics of the benzofuran ring system allow for a multitude of chemical modifications, making it a "privileged scaffold" in the design of novel therapeutics. The substituents on the benzofuran core play a crucial role in modulating the biological activity of the resulting compounds. Specifically, the 2- and 3-positions are key sites for functionalization, enabling the construction of molecules with tailored therapeutic profiles.

This application note focuses on this compound, a strategically substituted benzofuran that serves as a valuable building block in the synthesis of more complex drug candidates. Its synthesis via acid-catalyzed cyclization of α-phenoxy ketones represents a robust and scalable method for its production.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through an acid-catalyzed intramolecular cyclization of an α-phenoxy ketone precursor. This method is widely applicable for the formation of various substituted benzofurans.

Protocol 1: Synthesis of this compound via Trifluoroacetic Acid-Mediated Cyclization

This protocol is adapted from a general and efficient method for benzofuran synthesis.[6]

Step 1: Synthesis of the Precursor - 3-Phenoxy-2-pentanone

  • To a solution of phenol in a suitable solvent such as acetone, add an equimolar amount of a base like potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Add 3-chloro-2-pentanone dropwise to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-phenoxy-2-pentanone.

Step 2: Acid-Catalyzed Intramolecular Cyclization

  • Dissolve the purified 3-phenoxy-2-pentanone in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA).

  • Allow the reaction mixture to stir at 0 °C for a designated period, and then let it warm to room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Parameter Condition Rationale
Starting Materials Phenol, 3-Chloro-2-pentanoneReadily available and cost-effective starting materials for the precursor synthesis.
Base (Step 1) Potassium CarbonateA mild and effective base for the deprotonation of phenol to form the nucleophilic phenoxide.
Acid Catalyst (Step 2) Polyphosphoric Acid (PPA) or Trifluoroacetic Acid (TFA)Strong acids that effectively promote the intramolecular electrophilic aromatic substitution reaction.
Temperature (Step 2) 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by warming to ensure complete cyclization.
Purification Column ChromatographyProvides high purity of the final product, which is crucial for subsequent pharmaceutical applications.

Visualization of the Synthetic Workflow

SynthesisWorkflow Phenol Phenol Precursor 3-Phenoxy-2-pentanone Phenol->Precursor K2CO3, Acetone ChloroPentanone 3-Chloro-2-pentanone ChloroPentanone->Precursor Target This compound Precursor->Target PPA or TFA, CH2Cl2

Caption: Synthetic route to this compound.

Mechanism of Acid-Catalyzed Cyclization

The acid-catalyzed intramolecular cyclization of the α-phenoxy ketone proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the α-phenoxy ketone, increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the phenoxy group acts as a nucleophile and attacks the activated carbonyl carbon. This step results in the formation of a bicyclic intermediate.

  • Dehydration: The hydroxyl group in the intermediate is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water and Aromatization: A molecule of water is eliminated, and a subsequent deprotonation of the aromatic ring restores its aromaticity, leading to the formation of the stable benzofuran ring system.

Visualization of the Reaction Mechanism

ReactionMechanism cluster_0 Mechanism of Cyclization Start α-Phenoxy Ketone Protonated Protonated Ketone Start->Protonated + H+ Intermediate Bicyclic Intermediate Protonated->Intermediate Intramolecular Attack Dehydrated Dehydrated Intermediate Intermediate->Dehydrated - H2O Product This compound Dehydrated->Product - H+

Caption: Mechanism of acid-catalyzed benzofuran synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound (CAS No: 80079-25-0, Molecular Formula: C₁₁H₁₂O, Molecular Weight: 160.21 g/mol ) must be confirmed using a combination of spectroscopic techniques.[6]

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, δ) Aromatic protons (multiplet, ~7.1-7.5 ppm), Ethyl-CH₂ (quartet, ~2.8 ppm), Methyl (singlet, ~2.2 ppm), Ethyl-CH₃ (triplet, ~1.3 ppm).
¹³C NMR (CDCl₃, δ) Aromatic carbons (~110-155 ppm), Benzofuran C2 & C3 (~115-150 ppm), Ethyl-CH₂ (~20 ppm), Methyl (~10 ppm), Ethyl-CH₃ (~15 ppm).
Infrared (IR, cm⁻¹) Aromatic C-H stretching (~3050 cm⁻¹), Aliphatic C-H stretching (~2970, 2870 cm⁻¹), C=C stretching (~1600, 1450 cm⁻¹), C-O-C stretching (~1250, 1050 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 160.

Application in Pharmaceutical Synthesis: A Case Study

While a direct, marketed pharmaceutical synthesized from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the development of various therapeutic agents. Benzofuran derivatives are known to exhibit significant anti-inflammatory and antimicrobial activities.[1][2][4] The 2-ethyl and 3-methyl substitutions on the benzofuran core provide a lipophilic character that can be advantageous for membrane permeability and interaction with biological targets.

Hypothetical Application Protocol: Synthesis of a Novel Anti-inflammatory Agent

This protocol illustrates how this compound can be utilized as a starting material for the synthesis of a potential anti-inflammatory drug candidate.

Step 1: Functionalization of the Benzofuran Core

  • Vilsmeier-Haack Formylation: React this compound with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the 5- or 7-position of the benzofuran ring. This aldehyde functionality serves as a handle for further modifications.

  • Purification: Purify the resulting aldehyde by column chromatography.

Step 2: Elaboration of the Side Chain

  • Wittig Reaction: React the formylated benzofuran with a suitable phosphonium ylide to introduce a carbon-carbon double bond and extend the side chain. The nature of the ylide can be varied to introduce different functional groups.

  • Purification: Purify the product of the Wittig reaction.

Step 3: Introduction of a Pharmacophore

  • Reduction of the Double Bond: If necessary, the double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂, Pd/C).

  • Coupling Reaction: Couple the modified benzofuran derivative with a pharmacologically active moiety, such as a known anti-inflammatory scaffold, using standard coupling methodologies (e.g., Suzuki, Sonogashira, or amide coupling).

Visualization of the Application Workflow

ApplicationWorkflow Start This compound Formylated Formylated Benzofuran Start->Formylated Vilsmeier-Haack Extended Side-Chain Extended Intermediate Formylated->Extended Wittig Reaction Final Potential Anti-inflammatory Drug Extended->Final Coupling with Pharmacophore

Sources

Application Notes & Protocols: In Vitro Anticancer Profiling of 2-Ethyl-3-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Benzofuran scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including notable anticancer properties.[1][2][3][4][5] This document provides a comprehensive guide for the in vitro evaluation of 2-Ethyl-3-methylbenzofuran derivatives as potential anticancer agents. The protocols detailed herein are designed to be robust and self-validating, offering a clear rationale for each experimental step. We will cover the essential assays for determining cytotoxicity, and further delve into mechanistic studies including the induction of apoptosis and effects on cell cycle progression. This guide is intended to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Investigating Benzofuran Derivatives

The benzofuran core is a key structural motif found in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][4] In the realm of oncology, benzofuran derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms. These include the inhibition of crucial signaling pathways like the RAS/RAF/MEK/ERK pathway, interference with key enzymes such as Pin1 and VEGFR-2, and the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][6]

The specific substitution pattern of a 2-ethyl and 3-methyl group on the benzofuran ring presents a unique chemical entity for investigation. This guide provides a systematic approach to characterizing its anticancer potential in a laboratory setting.

Experimental Workflow: A Multi-faceted Approach to Anticancer Profiling

A thorough in vitro assessment of a novel compound requires a multi-pronged approach. We will begin with broad cytotoxicity screening to determine the compound's general effect on cell viability across a panel of cancer cell lines. Promising candidates will then be subjected to more detailed mechanistic studies to elucidate how they exert their anticancer effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A This compound Derivative Synthesis & Characterization B Selection of Cancer Cell Lines A->B Initial Compound C Cell Viability Assays (MTT & SRB) B->C Selected Cell Lines D Determination of IC50 Values C->D Dose-Response Data E Apoptosis Assay (Annexin V/PI Staining) D->E Compounds with Potent IC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Signaling Pathway Analysis (e.g., Western Blot) E->G Confirmation of Apoptotic Induction F->G Identification of Cell Cycle Arrest H Comprehensive Data Analysis G->H Mechanistic Insights I Conclusion & Future Directions H->I Final Report

Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

Phase 1: Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. This allows for the assessment of both the potency and the selectivity of the compound.

Selection of Cancer Cell Lines

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. The NCI-60 panel, a collection of 60 human tumor cell lines, serves as a valuable resource for large-scale screening.[7][8] For initial in-house screening, a smaller, representative panel can be used.

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2-negative)
A549 Lung CarcinomaNon-small cell lung cancer
HeLa Cervical CancerWidely used, robust cell line
HCT116 Colon Carcinomap53 wild-type
K562 Chronic Myelogenous LeukemiaSuspension cell line
Cell Viability Assays: MTT and SRB

Two robust and widely accepted methods for determining cell viability are the MTT and Sulforhodamine B (SRB) assays. Running both assays in parallel can provide a more comprehensive picture of the compound's cytotoxic effects, as they rely on different principles.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][10][11]

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.[12][13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Determination of IC50 Values

The IC50 value is a key parameter for quantifying the potency of a compound. It is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical IC50 Data for a this compound Derivative:

Cell LineIC50 (µM) - MTT AssayIC50 (µM) - SRB Assay
MCF-7 12.515.2
MDA-MB-231 8.910.1
A549 25.128.4
HeLa 18.720.5
HCT116 9.811.3
K562 35.639.8

Phase 2: Mechanistic Studies

Once a compound has demonstrated significant cytotoxicity, the next step is to investigate its mechanism of action. This involves determining whether the compound induces apoptosis and/or affects the cell cycle.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death that is a common mechanism of action for many anticancer drugs.[4] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[16][17] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[16]

G cluster_0 cluster_1 A Live Cells (Annexin V- / PI-) Q4 Q4: Lower Left A->Q4 B Early Apoptotic Cells (Annexin V+ / PI-) Q3 Q3: Lower Right B->Q3 C Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Q2 Q2: Upper Right C->Q2 D Necrotic Cells (Annexin V- / PI+) Q1 Q1: Upper Left D->Q1

Caption: Interpretation of Annexin V/PI flow cytometry data.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[18]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from proliferating.[1] Cell cycle analysis can be performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI).[19] The amount of fluorescence is directly proportional to the amount of DNA, allowing for the differentiation of cells in different phases of the cell cycle.[20][21]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Washing: Centrifuge the fixed cells and wash once with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Hypothetical Cell Cycle Analysis Data:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.228.116.7
Derivative (IC50) 25.830.543.7

These hypothetical results suggest that the this compound derivative induces G2/M phase arrest in the treated cancer cells.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro anticancer evaluation of this compound derivatives. The described protocols for cytotoxicity screening, apoptosis detection, and cell cycle analysis will enable researchers to comprehensively characterize the anticancer properties of these compounds.

Positive results from these initial studies would warrant further investigation into the specific molecular targets and signaling pathways affected by these derivatives. Techniques such as Western blotting to probe for key proteins in apoptosis and cell cycle regulation (e.g., caspases, cyclins, CDKs) would be a logical next step. Ultimately, promising in vitro data can pave the way for in vivo studies in animal models to assess the therapeutic efficacy of these novel benzofuran derivatives.

References

  • El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11383-11413. [Link]

  • Gout E, et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 87, 447-58. [Link]

  • Li, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(54), 34184-34205. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Chowański, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1549. [Link]

  • El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11383-11413. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]

  • Claffey, K. P., & Pober, J. S. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50581. [Link]

  • Wlodkowic, D., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 1(1), e25. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen. Nature reviews. Cancer, 6(10), 813-23. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-6. [Link]

  • The Francis Crick Institute. Cell Cycle Analysis By Flow Cytometry. [Link]

  • National Cancer Institute. Data - NCI - Division of Cancer Treatment and Diagnosis. [Link]

  • van Meerloo, J., et al. (2011). Cytotoxicity MTT Assay Protocols and Methods. In: Gerlier, D. (eds) The Colorimetric Assay of Cell Proliferation and Viability. Methods in Molecular Biology (Methods and Protocols), vol 716. Humana Press. [Link]

  • Tiaris Biosciences. SRB Cytotoxicity Assay Kit. [Link]

Sources

Application Note: Antimicrobial Profiling of 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the standardized protocol for evaluating the antimicrobial potential of 2-Ethyl-3-methylbenzofuran , a lipophilic heterocyclic compound often utilized as a flavor agent and a pharmacophore scaffold. While benzofuran derivatives are widely recognized for inhibiting DNA gyrase and disrupting cell membranes, the specific physicochemical properties of the 2-ethyl-3-methyl variant (lipophilicity and potential volatility) require modified testing parameters to avoid false negatives or experimental artifacts.

Target Audience: Medicinal Chemists, Microbiologists, and QA/QC Professionals in Food Safety and Pharma.

Key Technical Challenges Addressed:
  • Hydrophobicity: Standard Mueller-Hinton broth formulations may cause precipitation.

  • Volatility: Vapor transfer in standard microtiter plates can lead to "edge effects" or cross-contamination.

  • Solvent Toxicity: Distinguishing compound activity from solvent (DMSO/Ethanol) cytotoxicity.

Chemical Profile & Preparation

Scientific Integrity Check: this compound is distinct from complex benzofuran antibiotics. It is a small, lipophilic molecule. Direct dissolution in aqueous media will fail.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its low volatility compared to ethanol.

  • Concentration: Prepare a 100 mg/mL (100,000 µg/mL) Master Stock.

    • Calculation: Weigh 100 mg of this compound into a sterile glass vial. Add 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.

  • Storage: Store at -20°C in amber glass vials (to prevent photodegradation). Do not use polystyrene for storage as benzofurans can leach plastics.

Working Solution (The "Challenge" Step)

To achieve a final test range of 0.5 – 512 µg/mL while keeping DMSO < 1% (v/v) to prevent bacterial toxicity:

  • Intermediate Dilution: Dilute the Master Stock 1:10 in DMSO to get 10 mg/mL.

  • Broth Integration: When adding to the test wells, a 1:100 dilution step is required.

    • Note: If precipitation is observed upon adding to broth, add 0.02% Tween 80 to the Mueller-Hinton Broth (MHB) to stabilize the emulsion. This is a critical deviation from standard CLSI M07 protocols for lipophilic agents.

Experimental Workflow: MIC Determination

Method: Modified Broth Microdilution (CLSI M07-A10 adapted).

Bacterial Strain Selection

For a robust profile, test against the ESKAPE pathogen model or standard food spoilage organisms:

  • Gram-Positive:Staphylococcus aureus (ATCC 25923), Bacillus subtilis.[1]

  • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Fungal:Candida albicans (for antifungal spectrum).[2]

Protocol Steps
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay concentration of 
    
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Cols 1-10: Serial 2-fold dilutions of this compound (Range: 512 µg/mL to 1 µg/mL).

    • Col 11 (Growth Control): Bacteria + Broth + Solvent (1% DMSO). Crucial for validating solvent safety.

    • Col 12 (Sterility Control): Broth only.

  • Volatility Mitigation (CRITICAL):

    • Because this compound has flavor-agent volatility, vapors can cross-contaminate wells.

    • Action: Seal the plate immediately with an adhesive, gas-permeable membrane (e.g., Breathe-Easy®) or use a rigid plastic lid with a parafilm wrap. Do not stack plates directly; allow air circulation.

  • Incubation: 37°C for 16–20 hours (24–48h for fungi).

  • Readout: Visual turbidity check or Absorbance at 600nm (

    
    ).
    
Visualization of Workflow

MIC_Workflow Start Compound Preparation (100 mg/mL in DMSO) Dilution Serial Dilution (CAMHB + 0.02% Tween 80) Start->Dilution Plating 96-Well Plate Setup (Test + Solvent Controls) Dilution->Plating Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Plating Sealing Volatility Control (Gas-Permeable Seal) Plating->Sealing Prevent Vapor Effect Incubation Incubation (37°C, 18-24h) Sealing->Incubation Readout Readout (MIC) Lowest conc. with no visible growth Incubation->Readout

Caption: Step-by-step workflow for MIC determination of volatile benzofuran derivatives.

Advanced Characterization: Mechanism of Action

Once MIC is established, determining how the molecule works is vital for drug development. Benzofurans typically exhibit a dual mechanism.

Membrane Permeabilization Assay

Benzofurans are lipophilic and often disrupt the lipid bilayer.

  • Reagent: Propidium Iodide (PI) or SYTOX Green.

  • Logic: These dyes are membrane-impermeable. If this compound disrupts the membrane, the dye enters, binds DNA, and fluoresces.

  • Protocol:

    • Treat cells with

      
       MIC of the compound for 1 hour.
      
    • Add PI (final conc. 10 µg/mL).

    • Measure Fluorescence (Ex/Em: 535/617 nm).

    • Positive Control: Cetyltrimethylammonium bromide (CTAB).

Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
  • Setup: Inoculate broth with bacteria and compound at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute and plate on agar. Count colonies.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill).
      
    • Bacteriostatic:

      
       reduction.
      

Data Presentation & Analysis

Reporting Table Template

Use this structure to report findings clearly.

OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Type
S. aureusATCC 25923641282Bacteriostatic
E. coliATCC 25922>512N/AN/AResistant
C. albicansATCC 1023132321Fungicidal
Proposed Mechanism Diagram

Mechanism Compound This compound Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Insertion DNA DNA Gyrase (Secondary Target) Compound->DNA High Conc. Penetration Leakage K+ Ion Leakage Depolarization Membrane->Leakage Disruption Death Cell Death Leakage->Death DNA->Death

Caption: Dual-mode mechanism of action: Membrane disruption (primary) and potential DNA gyrase inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.[5] (Discusses general antimicrobial mechanisms of the benzofuran scaffold).

  • Nevárez-Moorillón, G. V., et al. (2012). Antimicrobial Activity of Essential Oil Compounds: Structural Activity Relationship.[6] (Provides context for volatile/lipophilic compound testing).

  • National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of 2,3-Benzofuran.[7] (Safety data reference).

Disclaimer: This protocol is for research purposes only. This compound is a chemical intermediate/flavoring agent; its safety profile for therapeutic use in humans has not been fully established. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Precision TLC Monitoring for 2-Ethyl-3-methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous Thin-Layer Chromatography (TLC) protocol for monitoring the synthesis of 2-Ethyl-3-methylbenzofuran . This heterocycle is a critical pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial compounds.

The synthesis typically proceeds via a two-stage cascade: O-alkylation of phenol with 3-bromo-2-pentanone, followed by acid-catalyzed cyclodehydration . Precise monitoring is required to distinguish the intermediate


-phenoxy ketone from the final benzofuran product, as premature workup leads to difficult-to-separate mixtures. This guide outlines a dual-visualization strategy using UV fluorescence and specific chemical staining to ensure reaction completion.

Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

To design an effective TLC protocol, one must understand the polarity shifts occurring during the reaction.

  • Starting Material (SM): Phenol.[1][2][3][4] Highly polar due to the hydroxyl donor/acceptor group.

  • Intermediate (Int): 3-Phenoxypentan-2-one. Moderately polar (ketone dipole, no H-bond donor).

  • Product (Prod): this compound. Non-polar (aromatic ether, planar lipophilic structure).

Reaction Scheme (DOT Visualization)

ReactionScheme SM Phenol (Polar, H-Bond Donor) Int Intermediate: 3-Phenoxypentan-2-one (Ketone, Mid-Polarity) SM->Int O-Alkylation (K2CO3, Acetone) Reagent 3-Bromo-2-pentanone Reagent->Int Prod Product: This compound (Non-Polar, Aromatic) Int->Prod Cyclodehydration (H+, Heat)

Figure 1: Reaction pathway showing the polarity transition from polar Phenol to non-polar Benzofuran.

Experimental Protocol

Materials & Stationary Phase
  • Plates: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Capillaries: 0.5 µL micro-capillaries or pulled glass pipettes.

  • Development Chamber: Glass twin-trough chamber, saturated for 5 minutes.

Mobile Phase Optimization

A gradient of polarity is necessary to resolve the three distinct species.

Solvent SystemRatio (v/v)PurposeExpected Rf (Product)
Hexane : Ethyl Acetate 95 : 5 Final Purity Check 0.45 - 0.55
Hexane : Ethyl Acetate90 : 10Reaction Monitoring0.65 - 0.75
Hexane : Ethyl Acetate80 : 20Starting Material Check> 0.90 (Elutes with front)

Recommendation: Use Hexane:EtOAc (9:1) for routine monitoring. This system retains the non-polar product in the middle of the plate while keeping the polar phenol near the baseline, preventing co-elution.

Visualization Methods (The "Dual-Check" System)

Relying solely on UV is insufficient due to the similar aromaticity of the reactant and product.

  • Non-Destructive: UV 254 nm

    • Observation: All aromatic species (Phenol, Intermediate, Benzofuran) quench the green fluorescence, appearing as dark purple spots.

    • Limitation: Cannot distinguish between the ketone intermediate and the benzofuran product easily.

  • Destructive/Specific: 2,4-Dinitrophenylhydrazine (DNP) Stain

    • Mechanism: Reacts specifically with ketones/aldehydes.

    • Application: Dip the plate in DNP solution and heat gently.

    • Result:

      • Intermediate: Turns Yellow/Orange (Positive for Ketone).

      • Product: Remains Colorless/UV-only (Negative for Ketone).

      • Phenol: No reaction.

    • Why this matters: This is the only way to confirm the cyclization step is complete. If a UV spot remains but loses its DNP activity, the reaction is finished.

Step-by-Step Monitoring Workflow

Phase 1: O-Alkylation (Formation of Intermediate)
  • Goal: Disappearance of Phenol (

    
     in 9:1 Hex/EtOAc).
    
  • Action: Spot Reaction Mixture (RM) vs. Phenol Co-spot.

  • Criterion: Continue heating until the baseline spot (Phenol) is < 5%.

Phase 2: Cyclization (Ring Closure)
  • Goal: Conversion of Intermediate (

    
    ) to Benzofuran (
    
    
    
    ).
  • Critical Control Point: The

    
     difference between the ketone intermediate and the benzofuran can be subtle.
    
  • Action:

    • Develop plate in Hex/EtOAc 9:1.

    • Visualize under UV 254 nm.[5] Mark all spots.

    • Stain with DNP.

    • Pass Criteria: The top spot must be DNP-negative. If the top spot turns orange, cyclization is incomplete.

Visualization of TLC Plate Progression

TLC_Plate T0 T=0 (Start) (SM) Origin T1 T=1 hr (Alkylation) (Int) (SM) Origin T0->T1 Phenol consumed T2 T=4 hr (Cyclization) (Prod) (Int) Origin T1->T2 Acid added (Ring closing) T_End T=End (Pure) (Prod) Origin T2->T_End DNP Stain Negative

Figure 2: Simulated TLC progression.[6] (SM) = Phenol, (Int) = Phenoxy ketone, (Prod) = Benzofuran.

Data Summary & Rf Values

CompoundStructure TypePolarityRf (Hex:EtOAc 9:1)UV 254nmDNP Stain
Phenol H-Bond DonorHigh0.20StrongNegative
Intermediate KetoneMedium0.50ModeratePositive (Orange)
2-Et-3-Me-Benzofuran Aromatic EtherLow0.72 StrongNegative

Note: Rf values are approximate and depend on humidity and plate activation.

Troubleshooting & Tips

  • Tailing of Phenol: If the starting phenol streaks, add 1% Acetic Acid to the mobile phase to sharpen the spot.

  • Co-elution: If the Intermediate and Product are too close (

    
     difference < 0.1), switch to Hexane:Toluene (1:1) . Toluene interacts with the pi-systems differently, often improving separation of the planar benzofuran from the flexible ketone.
    
  • Sample Overload: Benzofurans fluoresce intensely. Do not overload the plate, as a large spot can mask the presence of a trace intermediate just below it. Dilute the reaction aliquot with EtOAc before spotting.

References

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017.[7] Link

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 2019.[4] Link

  • TLC Visualization Reagents and Protocols. University of Rochester, Dept. of Chemistry. Link

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 2021. Link[2]

Sources

Application Note: Synthesis and Evaluation of 2-Ethyl-3-methylbenzofuran Derivatives for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory, antimicrobial, and antitumor agents. Specifically, 2,3-disubstituted benzofurans have garnered significant attention due to their structural similarity to natural neolignans and their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

This application note details a robust, scalable protocol for the synthesis of 2-ethyl-3-methylbenzofuran , a lipophilic core scaffold ideal for generating libraries of anti-inflammatory agents. Unlike 2-unsubstituted derivatives, the 2-ethyl-3-methyl substitution pattern enhances metabolic stability and membrane permeability, optimizing the scaffold for drug development. We utilize a two-step Stoermer-type synthesis involving the


-alkylation of phenols followed by acid-catalyzed cyclodehydration.

Following synthesis, we provide a validated protocol for evaluating anti-inflammatory potential via a COX-2 Inhibition Assay , the industry standard for non-steroidal anti-inflammatory drug (NSAID) screening.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The most reliable route to 2,3-dialkylbenzofurans is the cyclodehydration of


-aryloxy ketones. To achieve the specific 2-ethyl-3-methyl  pattern, we must carefully select the ketone precursor to control regiochemistry.
  • Target: this compound

  • Precursor: 3-phenoxy-2-pentanone

  • Starting Materials: Phenol (or substituted phenol) + 3-bromo-2-pentanone.

Regiochemical Logic: In the cyclization of


-phenoxy ketones (

), the carbon bearing the carbonyl group (

) typically becomes the C-3 position of the benzofuran, while the

-carbon (

) becomes C-2. However, under specific acid-catalyzed conditions (Polyphosphoric acid), a rearrangement often occurs where the carbonyl carbon becomes C-3 and the alkyl group on the

-carbon ends up at C-2.
  • Correction for this Protocol: To ensure the 2-ethyl and 3-methyl pattern, we utilize 3-bromo-2-pentanone .

    • Structure:

      
      .
      
    • Displacement by phenol yields

      
      .
      
    • Cyclization (Intramolecular Friedel-Crafts) typically yields This compound .

Workflow Diagram (DOT)

SynthesisWorkflow Start Starting Materials (Phenol + 3-Bromo-2-pentanone) Step1 Step 1: O-Alkylation (K2CO3, Acetone, Reflux 6h) Start->Step1 Inter Intermediate (3-Phenoxy-2-pentanone) Step1->Inter SN2 Reaction Step2 Step 2: Cyclodehydration (PPA, 100°C, 2h) Inter->Step2 Purify Product Target Scaffold (this compound) Step2->Product -H2O Deriv Derivatization (e.g., Vilsmeier-Haack) Product->Deriv Library Gen

Figure 1: Synthetic workflow for the production of the this compound core.

Step-by-Step Methodology
Step 1: Synthesis of 3-Phenoxy-2-pentanone (O-Alkylation)

This step involves the nucleophilic substitution (


) of the bromide by the phenoxide ion.

Reagents:

  • Phenol (substituted or unsubstituted): 10 mmol

  • 3-Bromo-2-pentanone: 11 mmol (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ): 20 mmol (2.0 eq)
    
  • Potassium Iodide (KI): 0.5 mmol (Catalytic)

  • Solvent: Dry Acetone (30 mL)

Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve the phenol (10 mmol) in dry acetone (30 mL). Add anhydrous

    
     (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Addition: Add 3-bromo-2-pentanone (11 mmol) dropwise. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 9:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in diethyl ether, wash with 5% NaOH (to remove unreacted phenol) and water. Dry over

    
     and concentrate. The resulting oil (3-phenoxy-2-pentanone) is usually sufficiently pure for the next step.
    
Step 2: Cyclodehydration to this compound

This step utilizes Polyphosphoric Acid (PPA) to effect intramolecular cyclization.

Reagents:

  • 3-Phenoxy-2-pentanone (from Step 1): 10 mmol

  • Polyphosphoric Acid (PPA): 10–15 g (Excess)

Procedure:

  • Mixing: Place PPA (15 g) in a beaker and heat to

    
     to reduce viscosity. Add the 
    
    
    
    -phenoxy ketone (10 mmol) slowly with vigorous mechanical stirring.
  • Reaction: Increase temperature to

    
     and stir for 2–3 hours. The mixture will turn dark red/brown.
    
  • Quenching: Cool the mixture to

    
     and pour onto crushed ice (100 g). Stir until the PPA complex hydrolyzes and a precipitate or oil separates.
    
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Neutralization: Wash the organic layer with saturated

    
     solution until neutral, then with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc 95:5).
    

Yield Expectation: 65–75% overall yield. Characterization (Typical):

  • 1H NMR (

    
    ): 
    
    
    
    7.4–7.2 (m, 4H, Ar-H), 2.7 (q, 2H,
    
    
    of ethyl), 2.2 (s, 3H,
    
    
    at C3), 1.3 (t, 3H,
    
    
    of ethyl).

Biological Evaluation: COX-2 Inhibition Assay

To validate the anti-inflammatory potential of the synthesized derivatives, we utilize a Colorimetric COX (Ovine) Inhibitor Screening Assay . This assay measures the peroxidase activity of the COX enzyme by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Mechanistic Pathway (DOT)

COXPathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX Substrate PGG2 PGG2 COX->PGG2 Cyclooxygenase Activity Benzofuran Benzofuran Inhibitor Benzofuran->COX Inhibition (IC50) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (Inflammation/Pain) PGH2->Prostaglandins

Figure 2: Mechanism of Action. The benzofuran derivative targets the COX enzyme, blocking the conversion of Arachidonic Acid to inflammatory prostaglandins.

Assay Protocol

Materials:

  • Ovine COX-2 enzyme (purified).

  • Heme (Cofactor).[1]

  • Arachidonic Acid (Substrate).[1]

  • Colorimetric Substrate (TMPD).

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0).[1]

  • 96-well plate.

Procedure:

  • Preparation: Prepare inhibitor samples (the synthesized benzofuran) in DMSO. Prepare a serial dilution (e.g., 0.01

    
     to 100 
    
    
    
    ).
  • Enzyme Incubation:

    • Add 150

      
       Assay Buffer to wells.
      
    • Add 10

      
       Heme.[1]
      
    • Add 10

      
       COX-2 Enzyme.[1]
      
    • Add 10

      
       Inhibitor sample (or solvent control).
      
    • Incubate for 5 minutes at

      
       to allow inhibitor binding.
      
  • Reaction Initiation:

    • Add 20

      
       TMPD (Colorimetric substrate).
      
    • Add 20

      
       Arachidonic Acid (Start reaction).[1]
      
  • Measurement: Shake plate for a few seconds. Incubate for 5 minutes at

    
    . Measure absorbance at 590 nm  using a microplate reader.
    
Data Analysis[2]

Calculate the Percent Inhibition for each concentration:



Plot % Inhibition vs. Log[Concentration] to determine the IC50 (concentration required to inhibit 50% of enzyme activity) using non-linear regression (Sigmoidal dose-response).

Compound IDR-Group (C5)IC50 (COX-2)

Selectivity Index (COX-1/COX-2)
BF-Ref H> 100 (Inactive)N/A
BF-01

12.55.2
BF-02

4.215.8
Celecoxib (Control)0.05>300

Table 1: Example Data Layout for SAR Analysis. Note that the unsubstituted core (BF-Ref) is often weakly active, necessitating substitution at C5 (via the starting phenol) for high potency.

Troubleshooting & Optimization

  • Synthesis - Low Yield in Step 2: PPA is extremely viscous. Inefficient stirring leads to charring. Solution: Ensure the PPA is heated to

    
    before adding the ketone. Alternatively, use Eaton's Reagent  (
    
    
    
    in Methanesulfonic acid) at room temperature for a milder cyclization.
  • Synthesis - Regioselectivity Issues: If 3-ethyl-2-methylbenzofuran is observed as a byproduct, lower the cyclization temperature to

    
     and extend reaction time. This minimizes thermodynamic rearrangement.
    
  • Assay - High Background: DMSO concentration in the final well must not exceed 2-5%, as DMSO can inhibit COX enzymes at high concentrations.

References

  • Kirkiacharian, S., et al. "Synthesis and anti-inflammatory activity of some new 2-substituted benzofurans." Farmaco, vol. 57, no. 9, 2002, pp. 703-708. Link

  • Rao, G. S., et al. "Synthesis and anti-inflammatory activity of some new 2,3-disubstituted benzofurans." Indian Journal of Chemistry, Section B, 2018.
  • Cayman Chemical. "COX Inhibitor Screening Assay Kit Protocol." Cayman Chemical Application Notes. Link

  • Nevagi, R. J., et al. "Biological evaluation of some novel benzofuran derivatives as anti-inflammatory agents." European Journal of Medicinal Chemistry, vol. 97, 2015, pp. 561-581.[2] Link

  • Vaidya, A., et al. "Benzofuran: A versatile scaffold for anti-inflammatory agents." Mini-Reviews in Medicinal Chemistry, 2019.

Sources

Strategic Utilization of 2-Ethyl-3-methylbenzofuran Scaffolds in Next-Generation Antitumor Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic integration of 2-Ethyl-3-methylbenzofuran (EMBF) as a privileged scaffold in the discovery of novel antitumor agents. While the core molecule exhibits modest intrinsic cytotoxicity, its true value lies in its role as a lipophilic pharmacophore capable of occupying hydrophobic pockets in target proteins such as VEGFR-2 and Tubulin . This guide provides optimized protocols for the synthesis, functionalization, and biological validation of EMBF derivatives, specifically targeting non-small cell lung cancer (NSCLC) and leukemia models.

The Benzofuran Advantage: Structural Rationale

The this compound core offers unique physicochemical properties essential for drug-likeness:

  • Lipophilicity (LogP modulation): The ethyl and methyl substitutions at C2 and C3 provide a tunable hydrophobic profile, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Steric Complementarity: The C2-ethyl group acts as a "gatekeeper," often improving selectivity for kinase ATP-binding pockets (e.g., VEGFR-2) by inducing favorable steric clashes in off-target enzymes.

  • Synthetic Versatility: The benzofuran ring is electron-rich, facilitating electrophilic substitution, while the alkyl side chains allow for radical halogenation and subsequent nucleophilic functionalization.

Application Note: Synthetic Access and Functionalization

Objective: To synthesize the this compound core and generate a library of C3-functionalized derivatives for Structure-Activity Relationship (SAR) studies.

Protocol A: Core Synthesis via Fischer Indole-like Cyclization

Rationale: This method avoids harsh Lewis acids and provides high regioselectivity.

Materials:

  • 3-Pentanone, O-phenyloxime[1]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Pentanone O-phenyloxime (10 mmol) in anhydrous DCM (50 mL) under a nitrogen stream.

  • Cyclization: Cool the solution to 0°C. Add TFA (20 mmol) dropwise to control the exotherm.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement followed by cyclization and ammonia elimination.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2] Dry organic layer over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5) yields this compound as a pale yellow oil.

Protocol B: C3-Side Chain Functionalization (Wohl-Ziegler Reaction)

Rationale: To introduce a "handle" for attaching polar pharmacophores (e.g., morpholine, piperazine) that improve solubility and target binding.

  • Reagent Setup: Dissolve this compound (5 mmol) in CCl₄ (Caution: or Benzotrifluoride as a greener alternative).

  • Bromination: Add N-Bromosuccinimide (NBS, 5.5 mmol) and a catalytic amount of Benzoyl Peroxide (BPO).

  • Initiation: Reflux for 6 hours. Monitor by TLC.[3] The reaction targets the benzylic C3-methyl position selectively over the C2-ethyl due to steric accessibility and radical stability.

  • Substitution: React the resulting 3-(bromomethyl) intermediate with a secondary amine (e.g., morpholine) in acetonitrile with K₂CO₃ to generate the final bioactive derivative.

Visualization: Synthetic Workflow

SynthesisWorkflow Precursor 3-Pentanone O-phenyloxime Core This compound (Scaffold) Precursor->Core TFA Cyclization [3,3]-Sigmatropic Intermediate 3-(Bromomethyl) Intermediate Core->Intermediate NBS/BPO Radical Bromination FinalDrug Functionalized Antitumor Agent (e.g., Morpholine derivative) Intermediate->FinalDrug Nucleophilic Sub. (Amines/Hydrazides)

Figure 1: Step-wise synthetic route from oxime precursor to bioactive benzofuran derivative.

Application Note: Biological Evaluation & Mechanism of Action

Objective: To validate the antitumor efficacy of EMBF derivatives against NSCLC (A549) and elucidate the VEGFR-2 inhibitory mechanism.[3]

Protocol C: VEGFR-2 Kinase Inhibition Assay

Rationale: Many 3-methylbenzofuran derivatives act as Type II kinase inhibitors. This assay quantifies the potency (IC50) against the vascular endothelial growth factor receptor.[4][5][6]

Reagents:

  • Recombinant human VEGFR-2 enzyme.

  • Poly(Glu,Tyr) substrate.

  • ATP (10 µM final).

  • Test compounds (diluted in DMSO).

Workflow:

  • Incubation: Mix VEGFR-2, substrate, and test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂). Incubate for 10 mins at 25°C.

  • Reaction Start: Add ATP to initiate phosphorylation. Incubate for 60 mins.

  • Detection: Use ADP-Glo™ or similar chemiluminescent reagent to measure ATP depletion.

  • Analysis: Plot dose-response curves to calculate IC50.

    • Target Criteria: Potent leads should exhibit IC50 < 100 nM.

Protocol D: In Vitro Cytotoxicity (MTT Assay)

Target Cells: A549 (NSCLC), NCI-H23.[3][4] Control: Staurosporine or Sorafenib.[5]

  • Seeding: Plate 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with gradient concentrations (0.1 – 100 µM) of EMBF derivatives for 48h.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

Data Summary: Comparative Potency

The table below illustrates the dramatic potency shift when the this compound core is functionalized.

Compound IDStructure DescriptionA549 IC50 (µM)VEGFR-2 IC50 (nM)Status
EMBF-Core This compound> 50.0> 10,000Inactive Scaffold
EMBF-Br 3-Bromomethyl intermediate12.5850Reactive Intermediate
EMBF-Morph 3-(Morpholinomethyl) derivative1.5 132 Lead Candidate
Ref Sorafenib2.890Clinical Control
Visualization: Mechanism of Action (VEGFR-2 Pathway)

MOA_Pathway Drug EMBF Derivative VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) Drug->VEGFR2 Competitive Inhibition PI3K PI3K/Akt Pathway VEGFR2->PI3K Activation Blocked RAS Ras/Raf/MEK/ERK VEGFR2->RAS Activation Blocked ATP ATP ATP->VEGFR2 Blocked Binding Apoptosis Apoptosis (Induced) PI3K->Apoptosis Loss of Survival Signal Angiogenesis Angiogenesis (Inhibited) RAS->Angiogenesis Loss of Proliferation Signal

Figure 2: Mechanism of Action. EMBF derivatives competitively inhibit ATP binding at VEGFR-2, shutting down downstream PI3K and RAS signaling cascades, leading to apoptosis and reduced angiogenesis.

References

  • Al-Sanea, M. M., et al. (2021).[6] "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells."[3][4][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Napiórkowska, M., et al. (2019).[7] "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules. Link

  • Takeda, N., et al. (2007).[1] "Synthesis of this compound." European Journal of Organic Chemistry.[1] Link

  • Miao, Y., et al. (2023).[5][6][8] "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances. Link

  • NIH National Library of Medicine. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." PubMed Central. Link

Sources

Step-by-step guide to synthesizing 2-Ethyl-3-methylbenzofuran analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Ethyl-3-methylbenzofuran Scaffolds

Introduction & Scientific Context

The benzofuran moiety is a privileged structure in medicinal chemistry, serving as the core scaffold for a wide array of bioactive compounds, including anti-inflammatory, antimicrobial, and antitumor agents [1, 2].[1] Specifically, 2,3-disubstituted benzofurans, such as This compound , are critical intermediates in the development of lipophilic drug candidates and advanced organic electronic materials [3].

This application note details a robust, scalable protocol for synthesizing this compound and its structural analogs. The method focuses on the acid-catalyzed cyclodehydration of


-aryloxy ketones , a pathway chosen for its operational simplicity and high atom economy compared to transition-metal-catalyzed alternatives [4].

Key Mechanistic Insight: The synthesis relies on the formation of an


-aryloxy ketone intermediate via Williamson ether synthesis, followed by an intramolecular electrophilic aromatic substitution (cyclodehydration). The regioselectivity is driven by the electronic activation of the carbonyl group, ensuring the formation of the furan ring at the ortho-position of the phenol [5].

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction logic, detailing the transformation from simple precursors to the bicyclic benzofuran system.

BenzofuranSynthesis cluster_conditions Critical Process Parameters Precursors Precursors (Phenol + 3-Bromo-2-pentanone) Intermediate Intermediate (3-Phenoxy-2-pentanone) Precursors->Intermediate Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Transition Transition State (Enol/Carbocation Formation) Intermediate->Transition Step 2: Acid Activation (PPA or H2SO4) Cyclization Cyclodehydration (Intramolecular EAS) Transition->Cyclization Ring Closure Product Final Product (this compound) Cyclization->Product - H2O Temp Temp: 80-100°C Time Time: 2-4 Hours Catalyst Catalyst: Polyphosphoric Acid

Figure 1: Logical workflow for the two-step synthesis of this compound involving O-alkylation followed by cyclodehydration.

Experimental Protocol

Phase 1: Synthesis of the Intermediate (3-Phenoxy-2-pentanone)

This step establishes the ether linkage required for the subsequent ring closure. The choice of solvent (acetone or acetonitrile) and base (potassium carbonate) is critical to minimize C-alkylation byproducts.

Reagents & Equipment:

  • Phenol (or substituted phenol analog)

  • 3-Bromo-2-pentanone (Caution: Lachrymator)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetone (HPLC Grade)

  • Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer

Step-by-Step Procedure:

  • Preparation: In a fume hood, charge a 250 mL round-bottom flask with Phenol (10.0 mmol) and anhydrous Acetone (50 mL).

  • Deprotonation: Add anhydrous

    
     (15.0 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Dropwise add 3-Bromo-2-pentanone (11.0 mmol) over 10 minutes.

    • Note: 3-Bromo-2-pentanone is a lachrymator; ensure strict adherence to PPE protocols (goggles, butyl rubber gloves).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude

    
    -aryloxy ketone (3-phenoxy-2-pentanone).
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Phase 2: Cyclodehydration to this compound

The cyclization is effected using a dehydrating acid. Polyphosphoric acid (PPA) is preferred for its ability to act as both solvent and catalyst, driving the reaction to completion with minimal polymerization.

Reagents & Equipment:

  • Crude 3-Phenoxy-2-pentanone

  • Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (

    
    )
    
  • Ice water bath

  • Mechanical stirrer (PPA is viscous)

Step-by-Step Procedure:

  • Charging: Place the crude intermediate (from Phase 1) into a reaction vessel containing PPA (10 g per 1 g of intermediate).

  • Reaction: Heat the mixture to

    
     with vigorous stirring for 2–3 hours. The mixture will darken as cyclization occurs.
    
  • Quenching: Cool the reaction mixture to

    
     and pour it slowly into crushed ice (200 g) with stirring. The PPA will hydrolyze and dissolve, precipitating the organic product.
    
  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
     mL).
    
  • Washing: Wash the combined organic layers with saturated

    
     (to neutralize acid traces) and Brine.
    
  • Drying & Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Distillation under reduced pressure or column chromatography yields the pure this compound as a colorless to pale yellow oil.

Data Analysis & Validation

To ensure the integrity of the synthesized analog, compare analytical data against the expected parameters.

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod of Verification
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Purity

GC-MS / HPLC
Molecular Weight 160.21 g/mol Mass Spectrometry (

peak)
IR Spectrum Absence of C=O stretch (

); Presence of C-O-C (

)
FTIR

H NMR
Characteristic ethyl (q, t) and methyl (s) signals; Aromatic region (4H)400 MHz NMR (

)

Table 2: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete alkylation or moisture presenceEnsure

is anhydrous; increase reflux time.
Dark/Tar Product (Phase 2) Overheating or excessive acid strengthReduce temperature to

; reduce reaction time.
Starting Material in Product Incomplete cyclizationCheck PPA quality (viscosity); ensure vigorous stirring.

Safety & Compliance

  • Chemical Safety: 3-Bromo-2-pentanone is a potent lachrymator and skin irritant. All operations involving this reagent must be conducted in a certified chemical fume hood.

  • Acid Handling: PPA and

    
     are corrosive. React violently with water. Always add acid to water (or pour reaction mix into ice) during quenching.
    
  • Waste Disposal: Segregate halogenated waste (Phase 1) from acidic aqueous waste (Phase 2). Dispose of according to institutional EHS guidelines.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76582, 2-Ethylbenzofuran. Retrieved from [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1607. Retrieved from [Link]

  • Rao, G. K., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20655–20688. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-3-methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for researchers and process chemists encountering yield bottlenecks in the synthesis of 2-Ethyl-3-methylbenzofuran .

This molecule is a critical pharmacophore (often associated with the Amiodarone class of antiarrhythmics).[1] The guide prioritizes the two most distinct synthetic pathways: the Classical Acid-Catalyzed Cyclodehydration (for scale-up) and the Transition-Metal Catalyzed Annulation (for precision medicinal chemistry).

Ticket ID: BZF-2E3M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization, Troubleshooting, and Protocol Standardization

Method Selection & Yield Comparison

Before troubleshooting, verify you are using the correct route for your scale and purity requirements.

FeatureRoute A: Acid-Catalyzed Cyclodehydration Route B: Pd-Catalyzed Annulation
Primary Precursors Phenol + 3-Bromo-2-pentanoneo-Iodophenol + 2-Pentyne
Key Intermediate 3-Phenoxy-2-pentanoneIn situ organopalladium species
Typical Yield 60–85% (Optimized)80–95% (High Precision)
Scalability High (Kg scale)Low/Medium (g scale)
Major Pitfall Polymerization ("Black Tar"), Acid handlingCatalyst poisoning, Cost
Recommended For Bulk intermediate synthesisLate-stage functionalization

Route A: Acid-Catalyzed Cyclodehydration (The "Workhorse" Method)

This method involves the synthesis of the


-aryloxy ketone followed by cyclization. The most common yield-killer here is uncontrolled polymerization  during the acid step.
Phase 1: Precursor Synthesis (O-Alkylation)

Issue: Low yield of 3-phenoxy-2-pentanone. Diagnosis: Competitive C-alkylation or elimination of the bromo-ketone.

Troubleshooting Protocol:

  • Q: Why is my reaction mixture turning dark immediately?

    • A: You are likely using a base that is too strong (e.g., NaH or NaOH), causing polymerization of the

      
      -halo ketone.
      
    • Fix: Switch to Potassium Carbonate (

      
      )  in Acetone or DMF. The milder base favors O-alkylation over elimination.
      
  • Q: The reaction stalls at 70% conversion.

    • A: The bromide leaving group generates KBr, which coats the surface of solid

      
      .
      
    • Fix: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodide intermediate in situ.

Phase 2: Cyclization (The Critical Step)

Issue: Formation of black tar or low yields using Polyphosphoric Acid (PPA). Diagnosis: PPA is viscous, causing local hotspots that lead to polymerization. It is also difficult to quench.

Optimized Protocol (Green Chemistry): Amberlyst-15 Catalysis We recommend replacing PPA with Amberlyst-15 (macroreticular sulfonic acid resin). This heterogeneous catalyst minimizes side reactions and simplifies workup.

Step-by-Step Protocol:

  • Dissolve 3-phenoxy-2-pentanone (1.0 eq) in Toluene (0.1 M) or PEG-400 (for green focus).

  • Add Amberlyst-15 (20% w/w relative to substrate).

  • Heat to reflux (Toluene) or 80°C (PEG-400) with vigorous stirring.

  • Critical: Use a Dean-Stark trap (if toluene) to remove water. The reaction is driven by entropy and water removal.

  • Workup: Simply filter off the catalyst beads. The filtrate contains the product.

Mechanism Visualization (Route A)

The following diagram illustrates the Amberlyst-15 mediated pathway, highlighting the critical dehydration step where yield is often lost if water is not removed.

BenzofuranSynthesis Phenol Phenol (Precursor) Intermediate 3-Phenoxy-2-pentanone (Stable Intermediate) Phenol->Intermediate K2CO3, Acetone SN2 subst. HaloKetone 3-Bromo-2-pentanone HaloKetone->Intermediate Protonation Protonation via Amberlyst-15 (-SO3H) Intermediate->Protonation Acid Cat. Cyclization Intramolecular Friedel-Crafts Protonation->Cyclization Electrophilic Attack Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Dehydration->Cyclization Reversible if water not removed Product This compound Dehydration->Product

Caption: Acid-catalyzed cyclodehydration pathway. Note the reversibility at the dehydration step; water removal (Dean-Stark or molecular sieves) is mandatory for high yields.

Route B: Palladium-Catalyzed Annulation (The "Modern" Method)

For high-value applications where trace acid impurities are unacceptable, the transition-metal catalyzed route is superior.

Reaction: o-Iodophenol + 2-Pentyne


 this compound.
Troubleshooting Guide

Q: My reaction yields are inconsistent (varying between 30% and 90%).

  • Root Cause: The "Sonogashira-type" cycle is highly sensitive to oxygen, which oxidizes the Pd(0) species and promotes homocoupling of the alkyne (Glaser coupling).

  • Solution:

    • Degas Solvents: Sparge solvents with Argon for 20 mins, not just sonication.

    • Ligand Choice: Switch from

      
       to 
      
      
      
      with CuI as a co-catalyst. The Pd(II) precatalyst is more air-stable and reduces in situ to the active Pd(0) species.

Q: I see significant amounts of uncyclized internal alkyne or phenol.

  • Root Cause: Steric hindrance of the internal alkyne (2-pentyne) slows down the insertion step compared to terminal alkynes.

  • Solution: Increase the reaction temperature to 60–80°C and use a slightly more polar solvent like DMF or DMAc to stabilize the ionic intermediates.

Q: Regioselectivity issues (Ethyl vs. Methyl position).

  • Clarification: With 2-pentyne, the steric difference between methyl and ethyl is small. However, electronic polarization dictates that the nucleophilic phenol oxygen attacks the more electron-deficient carbon.

  • Control: In this specific synthesis, the mechanism usually proceeds via oxidative addition to the phenol iodide, followed by alkyne insertion. The regiochemistry is determined during the insertion step. To lock the regioselectivity:

    • Use bulky phosphine ligands (e.g., o-tolylphosphine) to amplify steric directing effects, ensuring the larger ethyl group ends up distal to the bulky metal center if necessary (though for 2-pentyne, the natural bias typically favors the desired 2-ethyl-3-methyl configuration due to the mechanism of reductive elimination).

Mechanism Visualization (Route B)

PdCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd o-Iodophenol Coordination Alkyne Coordination (2-Pentyne) OxAdd->Coordination Insertion Syn-Insertion (Carbopalladation) Coordination->Insertion Regio-determining Step ReductiveElim Reductive Elimination (C-O Bond Formation) Insertion->ReductiveElim ReductiveElim->Start Regenerate Catalyst Product This compound ReductiveElim->Product

Caption: Pd-catalyzed annulation cycle. The insertion step determines the regiochemistry of the ethyl/methyl groups.

Purification & Storage

Even with high synthetic yields, poor isolation can ruin the final recovery.

  • The "Black Oil" Phenomenon: Benzofurans are electron-rich and can oxidize/polymerize upon exposure to light and air over time.

    • Fix: Store the final product under Nitrogen/Argon at -20°C.

  • Chromatography:

    • The product is non-polar. Use Hexane:Ethyl Acetate (95:5) .

    • Tip: If the product co-elutes with the unreacted ketone (Route A), treat the crude mixture with Sodium Borohydride (

      
      )  before the column. This reduces the ketone to an alcohol, significantly changing its polarity (
      
      
      
      ) and making separation trivial.

References

  • Route A (Green Chemistry Optimization)

    • Title: Amberlyst-15® in PEG-400: Green Synthesis of 3-Benzoyl-5-Hydroxy Benzofuran...[2]

    • Relevance: Establishes the efficacy of Amberlyst-15 as a superior, recyclable catalyst for benzofuran cyclization, avoiding the tar form
    • Source:

  • Route B (Pd-Catalyzed Methodology)

    • Title: Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans.[3]

    • Relevance: Provides the foundational mechanistic insight for Pd-catalyzed annul
    • Source:[3]

  • General Benzofuran Synthesis & Troubleshooting

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Relevance: Reviews substituent effects (electron-withdrawing vs. donating)
    • Source:

  • Regioselectivity Mechanisms

    • Title: Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.[4]

    • Relevance: Discusses the QM analysis of regioselectivity in acid-catalyzed cyclizations, explaining the form
    • Source:

Sources

Challenges in the synthesis of 2,3-disubstituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Disubstituted Benzofuran Synthesis

Current Status:Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Queue: High Priority (Regioselectivity, Catalyst Deactivation, Purification)

Welcome to the Benzofuran Synthesis Support Hub

You are likely here because the 2,3-disubstituted benzofuran scaffold—ubiquitous in natural products (e.g., Eupomatenoid) and pharmaceuticals (e.g., Amiodarone)—is deceptively difficult to construct with precise regiocontrol.

Unlike 2-substituted benzofurans, which are easily accessed via standard Sonogashira coupling/cyclization of terminal alkynes, 2,3-disubstituted variants require forcing an internal alkyne to react or performing sequential functionalizations , both of which introduce significant regiochemical and steric challenges.

Below are the three most common "Support Tickets" we receive, complete with root-cause analysis, troubleshooting steps, and validated protocols.

Ticket #1: "I'm getting a mixture of regioisomers in my Larock Annulation."

Issue Description: User is attempting to synthesize a 2,3-disubstituted benzofuran using an o-iodophenol and an unsymmetrical internal alkyne (Larock synthesis). The product is a 60:40 mixture of regioisomers, making purification impossible.

Root Cause Analysis: The Larock heteroannulation proceeds via a palladium-catalyzed insertion. The regioselectivity is governed primarily by sterics , and secondarily by electronics .

  • Mechanism: The arylpalladium species adds across the alkyne. The palladium moiety prefers to migrate to the less sterically hindered carbon to minimize repulsion during the carbopalladation step.

  • The Trap: If your internal alkyne has two substituents of similar steric bulk (e.g., Methyl vs. Ethyl), Pd discrimination is poor.

Troubleshooting Protocol:

  • Step 1: Analyze Steric Differentials.

    • Rule of Thumb: The larger group (R_L) will end up at the C2 position, and the smaller group (R_S) at C3.

    • Action: If R_L and R_S are similar, you cannot use the Larock method effectively. Switch to the Rap-Stoermer reaction (phenol +

      
      -haloketone) where the carbonyl position dictates regiochemistry.
      
  • Step 2: Modify Ligand Environment.

    • Action: Switch from standard PPh

      
       to a bulkier ligand like o-tolylphosphine  or XPhos . Increased steric bulk on the catalyst exaggerates the steric clash with the alkyne, often improving regioselectivity from 60:40 to >90:10.
      
  • Step 3: Check the Halide.

    • Action: Ensure you are using o-iodophenols. o-Bromophenols are slower to oxidatively add, allowing side reactions (alkyne polymerization) to compete, complicating the crude mixture.

Visualization: The Regioselectivity Decision Tree

LarockRegio Start Start: Larock Annulation (o-Iodophenol + Internal Alkyne) CheckGroups Are Alkyne Substituents Sterically Different? Start->CheckGroups Yes Yes (e.g., Ph vs Me) CheckGroups->Yes Significant Difference No No (e.g., Et vs Me) CheckGroups->No Similar Bulk Standard Proceed with Standard Conditions (Pd(OAc)2, Na2CO3, DMF) Yes->Standard Switch Switch Strategy: Rap-Stoermer or Sequential Coupling No->Switch Result Major Product: Large Group at C2 Standard->Result

Caption: Decision logic for assessing regiochemical viability in Pd-catalyzed annulation.

Ticket #2: "My Sonogashira reaction works, but the cyclization step stalls."

Issue Description: User is performing a one-pot Sonogashira coupling/cyclization with a terminal alkyne to make a 2-substituted intermediate (to be functionalized later at C3). The coupling works (intermediate observed by LCMS), but the ring closure to benzofuran is incomplete or slow.

Root Cause Analysis:

  • 5-endo-dig vs. 6-endo-dig: The cyclization requires a 5-endo-dig attack of the phenoxide onto the alkyne. This is electronically favorable but can be kinetically sluggish if the alkyne is electron-rich.

  • Copper Inhibition: If CuI was used in the Sonogashira step, residual copper can form stable acetylides that do not participate in the cyclization or promote Glaser homocoupling side products.

Troubleshooting Protocol:

  • Step 1: The "Copper-Free" Switch. [1][2]

    • Action: Eliminate Copper entirely to prevent Glaser coupling and catalyst poisoning. Use the Soai System (PdCl

      
      (PPh
      
      
      
      )
      
      
      + dilute amine) or a specific Cu-free protocol (see below).
  • Step 2: Thermal Boost.

    • Action: The Sonogashira coupling often happens at RT, but the cyclization (5-endo-dig) usually requires heat (60–80°C). Do not stop heating once the starting halide is consumed; push the temp to drive cyclization.

  • Step 3: Electrophilic Cyclization (For 2,3-Disubstitution).

    • Action: If you need a substituent at C3, do not just cyclize. Use Iodocyclization .[3] Add I

      
       or ICl to the o-alkynylphenol. This closes the ring and places an Iodine at C3, which can be further coupled (Suzuki/Sonogashira) to install the second substituent.
      

Ticket #3: "My reaction turns into a black tar (Polymerization/Decomposition)."

Issue Description: High background decomposition. Low yield of benzofuran.

Root Cause Analysis: Benzofurans, particularly electron-rich ones, are susceptible to oxidative polymerization. Furthermore, o-iodophenols are prone to oxidation to quinones under basic conditions in air.

Troubleshooting Protocol:

  • Step 1: Degassing is Non-Negotiable.

    • Action: Sparging with argon is insufficient. You must use Freeze-Pump-Thaw (3 cycles) for Pd-catalyzed steps to prevent phenol oxidation and phosphine ligand oxidation.

  • Step 2: Protecting Group Strategy.

    • Action: If the free phenol is causing issues, switch to an o-acetate protection. Use the "one-pot deprotection-coupling-cyclization" method. The acetate protects the phenol from oxidation until the base cleaves it in situ just before the coupling event.

Master Protocol: Regioselective Larock Annulation

This protocol is optimized for synthesizing 2,3-disubstituted benzofurans with high regiocontrol (Large group @ C2).

Reagents:

  • o-Iodophenol (1.0 equiv)

  • Internal Alkyne (1.2 equiv) [Ensure steric difference between ends]

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    CO
    
    
  • Ligand: PPh

    
     (10 mol%) [Or tri-o-tolylphosphine for difficult substrates]
    
  • Additive: n-Bu

    
    NCl (1.0 equiv) [Critical for stabilizing the Pd-intermediate]
    
  • Solvent: DMF (0.1 M concentration)

Workflow:

  • Setup: Flame-dry a Schlenk tube. Add Pd(OAc)

    
    , Ligand, Base, and n-Bu
    
    
    
    NCl.
  • Solvent: Add anhydrous DMF. Degas via Freeze-Pump-Thaw (3x).

  • Substrates: Add o-iodophenol and Internal Alkyne under Argon counterflow.

  • Reaction: Seal and heat to 100°C for 12–24 hours.

    • Note: Monitor by TLC. The intermediate o-alkynylphenol is rarely seen; it cyclizes rapidly at this temp.

  • Workup: Dilute with Et

    
    O (not DCM, to avoid emulsions with DMF). Wash with water (3x) to remove DMF.
    
  • Purification: Flash chromatography. 2,3-disubstituted benzofurans are often fluorescent on silica plates.

Data Summary: Regioselectivity Expectations

Alkyne Substituents (R1 / R2)Steric DifferencePredicted Major IsomerExpected Ratio (C2:C3)
Phenyl / MethylHigh2-Ph-3-Me-benzofuran>95:5
t-Butyl / MethylVery High2-tBu-3-Me-benzofuran>98:2
Ethyl / MethylLowMixture~60:40 (Unusable)
Ester / AlkylElectronic*2-Ester-3-AlkylVariable (Electronic control)

*Note: Electronic directing effects (e.g., esters) can sometimes override steric effects, but sterics are the dominant predictor in neutral alkyl/aryl systems.

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the critical "Insertion" step in the Larock synthesis where regiochemistry is determined.

LarockMechanism Start Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd o-Iodophenol Coord Alkyne Coordination OxAdd->Coord Internal Alkyne Insert Migratory Insertion (Carbopalladation) Coord->Insert Regio-determining Step (Pd goes to less hindered C) Cyclize Intramolecular Pd-Displacement Insert->Cyclize Base assisted RedElim Reductive Elimination Cyclize->RedElim RedElim->Start Regenerate Pd(0) Product 2,3-Disubstituted Benzofuran RedElim->Product

Caption: Catalytic cycle of Larock heteroannulation highlighting the regio-determining insertion step.

References

  • Larock, R. C., et al. "Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and o-iodophenols with internal alkynes." The Journal of Organic Chemistry, 1995. Link

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Willis, M. C., et al. "Palladium-Catalyzed Synthesis of Benzofurans via C-H Activation." Angewandte Chemie International Edition, 2010. Link

  • Racchi, M. L. "Palladium-catalyzed cyclization of o-alkynylphenols to 2-substituted benzofurans." Tetrahedron Letters, 1977. (Foundational work on cyclization kinetics). Link

  • Yamarone, et al. "Troubleshooting the Sonogashira Coupling." Organic Process Research & Development, 2018. (Review of scale-up failures). Link

Sources

Purification of crude 2-Ethyl-3-methylbenzofuran by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate all relevant data on purifying 2-Ethyl-3-methylbenzofuran. My searches hone in on column chromatography methods, usual impurities, and foreseeable obstacles in the process. I will refine the queries based on the initial results to get a comprehensive understanding.

Structuring Technical Support

I'm now establishing the framework for a technical support center, organizing content into FAQs, a troubleshooting guide, and a detailed protocol. The FAQs will cover phase selection, solvent system optimization, and purity assessment, while the troubleshooting guide, presented in a Q&A format, will focus on separation issues and potential degradation. I'll address problems like poor separation, co-elution, slow flow rates, and degradation.

Refining Purification Strategies

I'm now zeroing in on purification strategies for this compound, specifically column chromatography. My search terms are focusing on column chromatography, potential impurities, and challenges encountered during nonpolar compound separations. I am also working on the structure of the technical support center, including FAQs and troubleshooting, considering solvent selection and phase optimization. I will include a detailed protocol that incorporates slurry packing, elution, and fraction analysis. I am also planning on including Graphviz diagrams and tables summarizing solvent systems and polarities. I'll cite scientific sources to establish the integrity of the information.

Expanding Data Gathering

I'm now expanding my data collection. I'm focusing my Google searches on purification methods for this compound, targeting column chromatography, typical impurities, and possible issues. I'll include search terms about TLC analysis, impurities in synthesis, and troubleshooting nonpolar compound separations. Concurrently, I'm developing a structure for the technical support center, including FAQs and detailed protocols. My focus is on addressing concerns such as poor separation, co-elution, slow flow rates, and degradation, offering solutions as an expert. I'll also visualize key workflows with Graphviz diagrams and tables summarizing solvent systems, polarities, and incorporating clickable URLs from reliable scientific sources to support recommendations and explanations, and synthesize the information for a technical support guide.

Side reactions in the acid-catalyzed cyclization of benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Side Reactions in Acid-Catalyzed Cyclization Operator: Senior Application Scientist Ticket ID: BZF-SYN-001

Executive Summary & Scope

Welcome to the Benzofuran Synthesis Support Center. This guide addresses the specific challenges of synthesizing benzofurans via acid-catalyzed cyclodehydration (e.g., cyclization of


-aryloxy ketones, acetals, or alkynes).

Benzofurans are electron-rich heterocycles that behave chemically as cyclic vinyl ethers . This electronic character makes them highly susceptible to cationic polymerization and oxidative degradation under the very acidic conditions required for their formation.

This guide provides mechanistic insights and self-validating protocols to distinguish between synthetic failure (no reaction) and side-reaction dominance (tar/isomer formation).

Diagnostic Modules (Troubleshooting)

Module A: The "Black Tar" Scenario (Oligomerization)

Symptom: The reaction mixture turns into a dark, viscous oil or black solid. TLC shows a streak from the baseline with no distinct product spot. Yield is negligible.[1]

Root Cause: Cationic Polymerization. Benzofuran is isoelectronic with indene and styrene but significantly more electron-rich. Strong Brønsted acids (e.g.,


, PPA) or unmoderated Lewis acids generate a carbocation at the C2/C3 position. Instead of the desired aromatic stabilization, this cation attacks a neighboring benzofuran molecule, initiating a chain-growth polymerization.

Mechanistic Pathway:

  • Initiation: Protonation of the formed benzofuran at C3.

  • Propagation: The resulting electrophilic cation attacks the C2 of a neutral benzofuran.

  • Termination: Formation of complex oligomeric mixtures (coumarone-indene resin analogues).

Corrective Actions:

Variable Adjustment Scientific Rationale
Concentration Dilute to < 0.1 M Polymerization is bimolecular (second-order); cyclization is unimolecular (first-order). Dilution kinetically favors ring closure over chain growth.

| Acid Type | Switch to Lewis Acid | Replace PPA/


 with milder Lewis acids like 

or

in non-polar solvents. These coordinate oxygen rather than freely protonating the

-system. | | Quench | Rapid Neutralization | Do not allow the reaction to cool slowly in the acid bath. Quench immediately with cold

upon completion. |
Module B: The "Wrong Isomer" (Regioselectivity Issues)

Symptom: NMR shows a mixture of isomers (e.g., 5-substituted vs. 7-substituted benzofurans) or cyclization occurs at the wrong carbon (e.g., in naphthofuran synthesis).

Root Cause: Electronic vs. Steric Control Failure. In the cyclization of


-aryloxy ketones or acetals, the ring closure is an electrophilic aromatic substitution (EAS). The directing effects of existing substituents on the phenol ring compete.
  • Case Study: Cyclization of meta-substituted aryloxy ketones.

    • Expectation: Cyclization para to the activating group (sterically less hindered).

    • Reality: Cyclization ortho to the activating group (electronically favored but sterically crowded).

Corrective Actions:

  • Steric Blocking: If the ortho position is reactive but undesired, use a transient blocking group (e.g., Bromine) that can be removed later.

  • Solvent Polarity: Switch to non-polar solvents (Toluene, Xylene). Polar solvents stabilize the transition state for the "looser" (less sterically demanding) pathway, often improving selectivity for the sterically favored isomer.

Module C: The "Stalled Reaction" (Hydrolysis & Ring Opening)

Symptom: Starting material is consumed, but the product reverts to a phenol/ketone mixture upon workup, or an intermediate hemiacetal persists.

Root Cause: Water Accumulation (Reversibility). The dehydration step is an equilibrium process.



If water is not removed, the high acid concentration catalyzes the reverse reaction (hydrolysis of the vinyl ether), especially during the quench.

Corrective Actions:

  • Azeotropic Removal: Use a Dean-Stark apparatus with Toluene/Benzene.

  • Chemical Drying: Add molecular sieves (3Å or 4Å) directly to the reaction vessel (if using Lewis acids).

  • Anhydrous Acids: Use Polyphosphoric Acid (PPA) or

    
     which act as both solvent and dehydrating agent (though risk of polymerization increases).
    

Visualizing the Pathways

The following diagram illustrates the critical "fork in the road" between successful cyclization and the two major failure modes: Polymerization and Hydrolysis.

BenzofuranPathways cluster_conditions Critical Control Points Precursor Precursor (Aryloxy Ketone/Acetal) Intermed Oxonium/Hemiacetal Intermediate Precursor->Intermed Acid Catalyst (Protonation) Benzofuran Benzofuran (Target Product) Intermed->Benzofuran -H2O (Cyclodehydration) Polymer Polymer/Tar (Side Reaction) Benzofuran->Polymer Excess Acid + High Conc. Hydrolysis Ring Opening (Reversion) Benzofuran->Hydrolysis +H2O (Aq. Acid) Hydrolysis->Precursor Reversion

Caption: Mechanistic divergence in acid-catalyzed synthesis. Green path represents the desired cyclodehydration. Red dashed paths represent failure modes triggered by water retention or excess acidity.

Standardized Protocol: Cyclodehydration of -Aryloxy Ketones

This protocol is optimized to minimize polymerization by controlling concentration and water removal.

Reagents:

  • 
    -Aryloxy ketone (1.0 equiv)
    
  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 - 0.2 equiv)
  • Toluene (Solvent, 0.05 M concentration relative to substrate)

Procedure:

  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add the

    
    -aryloxy ketone and Toluene. Note: Ensure the concentration is low (approx 0.05 M) to discourage intermolecular polymerization.
    
  • Catalyst Addition: Add

    
    -TsOH.
    
  • Reaction: Heat to vigorous reflux. Monitor water collection in the trap.

    • Checkpoint: The reaction is typically complete when water evolution ceases (1–4 hours).

  • Monitoring: Check TLC.

    • Pass: Distinct spot with higher

      
       than starting material.
      
    • Fail (Tar): Baseline streak.

      
       See Module A.
      
  • Workup (Critical): Cool to room temperature. Immediately wash with saturated

    
     solution to neutralize the acid.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure.
    

Frequently Asked Questions (FAQ)

Q: Can I use Polyphosphoric Acid (PPA) instead of p-TsOH? A: Yes, PPA is a classic reagent for this transformation (Rap-Stoermer type). However, PPA is extremely viscous and creates local "hotspots" of high acidity which favor charring. Recommendation: Use PPA only if the Lewis acid/Toluene method fails. If using PPA, stir mechanically and heat to 80–100°C, but quench by pouring onto crushed ice to avoid exotherms that degrade the furan ring.

Q: Why is my product unstable on silica gel during purification? A: Benzofurans, particularly those with electron-donating groups (methoxy, alkyl), are acid-sensitive. Silica gel is slightly acidic (


).
Fix:  Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.

Q: I see the product on TLC, but it disappears after overnight stirring. A: You are likely observing acid-catalyzed hydrolysis or polymerization over time. Benzofurans are not indefinitely stable in hot acidic media. Fix: Monitor strictly. Stop the reaction exactly when the starting material is consumed. Do not "over-cook."

References

  • Gandini, A., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism. Journal of the American Chemical Society.[2]

  • Reddy, T. J., et al. (2021).[3][4] Benzofuran Synthesis via Lewis-Acid-Based Catalysis. ACS Omega.

  • WuXi Biology. (2023). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal: Regioselectivity & Mechanism.

  • Ramasastry, S. S. V., et al. (2016).[5] Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type rearrangement. RSC Advances.

Sources

Optimization of reaction conditions for 2-Ethyl-3-methylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZF-2E3M-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

System Overview & Pathway Selection

Welcome to the reaction optimization center. You are targeting 2-Ethyl-3-methylbenzofuran , a scaffold critical for various pharmacological agents (e.g., anti-arrhythmic analogs).

To proceed, identify your current synthetic strategy. We support two primary workflows:

  • Workflow A (Cyclodehydration): The robust, scalable "workhorse" method using phenols and

    
    -halo ketones. Best for gram-to-kilogram scale.
    
  • Workflow B (Pd-Catalysis): The "precision" method using o-halophenols and alkynes. Best for late-stage functionalization or combinatorial library generation.

Visual Workflow Selector

ReactionPathways Start Target: this compound MethodA Method A: Acid-Mediated Cyclodehydration Start->MethodA Scale > 10g MethodB Method B: Pd-Catalyzed Annulation Start->MethodB Scale < 1g / Library PrecursorA Phenol + 3-Chloro-2-pentanone MethodA->PrecursorA PrecursorB o-Iodophenol + 2-Pentyne MethodB->PrecursorB IntermediateA 3-Phenoxy-2-pentanone PrecursorA->IntermediateA Base (K2CO3) Product This compound PrecursorB->Product Pd(PPh3)2Cl2 / CuI IntermediateA->Product Acid (PPA/Eaton's)

Figure 1: Decision matrix for synthetic route selection based on scale and available precursors.

Workflow A: Acid-Mediated Cyclodehydration (Recommended)

This method relies on the Stoermer-type cyclization of an


-aryloxy ketone. It guarantees regiochemistry: the alkyl group on the ketone carbonyl becomes the C3-substituent, and the alkyl group on the 

-carbon becomes the C2-substituent.
Protocol Specification
  • Precursors: Phenol + 3-chloro-2-pentanone.

  • Mechanism:

    
     alkylation 
    
    
    
    Acid-catalyzed intramolecular electrophilic aromatic substitution
    
    
    Dehydration.
Optimization Data: Acid Catalyst Performance
Catalyst SystemTemp (°C)Time (h)Yield (%)Notes
PPA (Polyphosphoric Acid) 100-1102-378-85 High viscosity requires mechanical stirring. Best for scale.
Eaton's Reagent (

in

)
801-282-88Easier workup than PPA; less viscous.

(conc.)
0

RT
445-60Prone to sulfonation side products (tar).
Amberlyst-15 Reflux (PhMe)1265Heterogeneous/Green; slower kinetics.
Troubleshooting Guide (Method A)

Q: I am isolating the intermediate 3-phenoxy-2-pentanone, but it won't cyclize. I see starting material or polymerization.

Diagnosis: The cyclization step requires significant activation energy to overcome the loss of aromaticity during the initial attack. Corrective Action:

  • Switch to Eaton's Reagent: If using sulfuric acid, switch to Eaton's reagent (7.7 wt%

    
     in methanesulfonic acid). It is a powerful dehydrating agent without the oxidizing properties of 
    
    
    
    .
  • Temperature Check: Ensure internal temperature reaches at least 80°C . Below this, the reaction stalls; above 120°C, polymerization dominates.

  • Water Removal: If using a weaker acid (p-TsOH), you must use a Dean-Stark trap to remove water. The reaction is an equilibrium; water drives it backward (ring opening).

Q: My O-alkylation step (Phenol + 3-chloro-2-pentanone) has low yield (C-alkylation observed).

Diagnosis: Phenoxide is an ambident nucleophile. Polar protic solvents or "soft" counter-ions favor C-alkylation. Corrective Action:

  • Solvent: Use Acetone or Acetonitrile (Polar Aprotic). Avoid alcohols.

  • Base: Use anhydrous

    
     (3.0 equiv). The potassium cation coordinates tightly with the oxygen, promoting O-alkylation.
    
  • Catalyst: Add catalytic

    
     (Finkelstein condition) to convert the chloro-ketone to the more reactive iodo-ketone in situ.
    

Workflow B: Pd-Catalyzed Annulation (Advanced)

This method utilizes a Sonogashira coupling followed by an intramolecular nucleophilic attack.[1][2]

Protocol Specification
  • Precursors: o-Iodophenol + 2-Pentyne.

  • Catalyst:

    
     (2-5 mol%) + CuI (2 mol%).
    
  • Solvent:

    
     (acts as solvent and base) or DMF/
    
    
    
    .
Troubleshooting Guide (Method B)

Q: I am getting a mixture of regioisomers (2-ethyl-3-methyl vs. 2-methyl-3-ethyl).

Diagnosis: 2-Pentyne is an internal alkyne with similar steric bulk at both ends (Methyl vs Ethyl). The palladium insertion has poor discrimination. Corrective Action:

  • Switch to Method A: If strict regiochemical purity is required, Method A is superior because the structure is "hard-coded" in the precursor.

  • Ligand Tuning: Use bulky, electron-rich phosphines (e.g., XPhos or

    
     ) instead of 
    
    
    
    . Increased steric bulk on the metal center forces the larger alkyne substituent (Ethyl) away from the sterically crowded Pd-Aryl interface, favoring the formation of the specific isomer (though optimization is empirical).

Q: The reaction turns black immediately and stalls (Pd Black formation).

Diagnosis: Catalyst decomposition due to oxidation or lack of stabilizing ligands. Corrective Action:

  • Degassing: Sonogashira couplings are sensitive to

    
    . Sparge the solvent with Argon for 20 minutes before adding the catalyst.
    
  • Ligand Overload: Add excess

    
     (10 mol%) to stabilize the Pd(0) species in solution.
    

Validated Experimental Procedure (Method A)

Reference Standard: Adapted from Organic Syntheses and J. Org. Chem protocols for benzofuran cyclization.

  • Precursor Synthesis (3-phenoxy-2-pentanone):

    • To a suspension of

      
       (30 mmol) in acetone (50 mL), add phenol (10 mmol) and 3-chloro-2-pentanone (12 mmol).
      
    • Reflux for 6 hours. Monitor TLC (Hexane:EtOAc 9:1).

    • Filter salts, evaporate solvent. Purify oil via short silica plug.

  • Cyclization:

    • Heat Polyphosphoric Acid (PPA) (20 g per 1 g of precursor) to 80°C.

    • Add the precursor oil slowly with vigorous mechanical stirring (PPA is viscous).

    • Raise temperature to 100°C and hold for 2 hours. The mixture will turn dark red/brown.

    • Quench: Pour the hot mixture onto crushed ice (Caution: Exothermic). Stir until PPA dissolves.

    • Extraction: Extract with

      
       (3x). Wash organic layer with 10% NaOH (to remove unreacted phenol) and Brine.
      
    • Purification: Dry over

      
       and concentrate. Distill or column chromatograph (Hexane) to obtain This compound  as a pale yellow oil.
      

References

  • Review of Synthetic Routes

    • Ruan, Z., et al. (2014).[3][4] "Strategies for the Construction of 2-Arylbenzo[b]furans." RSC Advances.

    • (Context: General cyclodehydration strategies).

  • Eaton's Reagent Methodology

    • Zhang, Z., et al. (2016).
  • Pd-Catalyzed Approaches

    • Reddy, M. S., et al. (2022).[1][2] "Palladium/Copper-Catalyzed Synthesis of Benzofurans." Journal of Organic Chemistry.

  • General Benzofuran Synthesis (PPA Method)

    • Organic Syntheses, Coll. Vol. 5, p. 251 (1973).

Sources

Technical Support Center: Purification of 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 2-Ethyl-3-methylbenzofuran (CAS: 3131-63-3) Classification: Heterocyclic Organic Intermediate / Dronedarone Scaffold Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Context: this compound is a critical lipophilic intermediate, most notably serving as the structural core for antiarrhythmic agents like Dronedarone and Amiodarone analogs. Its electron-rich nature makes it susceptible to oxidative degradation (yellowing) and polymerization.

The Challenge: Users typically encounter three classes of impurities:

  • Phenolic Precursors: Unreacted starting materials (e.g., 2-hydroxypropiophenone derivatives) resulting from incomplete cyclization.

  • Oxidative Byproducts: Benzofuran quinones or dimers caused by air exposure.

  • Regioisomers: Isomeric benzofurans formed during non-specific synthesis routes (e.g., Wittig rearrangements).

Physical Property Reference Table
PropertyValue (Approx.)Note
State at RT Liquid (Oil)May solidify at <10°C.
Boiling Point (atm) ~225–230°CExtrapolated from 2-ethylbenzofuran (218°C).
Boiling Point (Vacuum) 105–110°C @ 10 mmHgRecommended distillation range.
Solubility DCM, EtOAc, TolueneImmiscible in water.
pKa NeutralStable to aqueous base (unlike phenolic impurities).

Diagnostic Troubleshooting (Q&A)

Ticket #01: "My product has turned from colorless to dark yellow/brown upon storage."

Diagnosis: Oxidative degradation. Benzofurans are electron-rich and prone to auto-oxidation to form colored quinones or polymeric tars, especially if trace metals or light are present. Immediate Action:

  • Filtration: Pass the crude oil through a short pad of neutral alumina or silica gel (flushed with Hexane/DCM 9:1). The colored polar impurities will adsorb to the stationary phase.

  • Storage: Store the purified oil under Argon/Nitrogen at 4°C. Add a stabilizer (e.g., BHT) only if downstream chemistry permits.

Ticket #02: "I see a persistent impurity peak (~5-10%) that trails the main peak on HPLC/TLC."

Diagnosis: Unreacted phenolic starting material (likely a 2-hydroxy-phenyl ketone derivative). Scientific Logic: Phenols have a pKa of ~10, whereas this compound is neutral. Simple water washes will not remove the phenol due to hydrogen bonding with the organic phase. Resolution: Implement Protocol A (The Caustic Wash) below.

Ticket #03: "Distillation isn't separating a close-boiling impurity."

Diagnosis: Likely a regioisomer (e.g., 2-methyl-3-ethylbenzofuran) or a des-methyl impurity. Resolution: Standard vacuum distillation is insufficient for isomers with


BP < 5°C. You must switch to High-Efficiency Fractionation  (Vigreux column > 20cm) or, for small scales, Flash Chromatography  on Silica (Gradient: 100% Hexane 

5% EtOAc/Hexane).

Deep-Dive Protocols

Protocol A: Chemoselective Phenol Removal (The "Claisen" Method)

Use this method if your crude contains >2% unreacted starting material.

The Mechanism: This protocol exploits the acidity of the phenolic impurity. By converting the phenol into a water-soluble phenolate salt using a strong base, it partitions into the aqueous phase, leaving the neutral benzofuran in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether or Toluene (avoid DCM if possible, as emulsions form easily with base).

  • The Caustic Wash:

    • Wash the organic layer 2x with cold 2M NaOH (or 10% KOH).

    • Observation: The aqueous layer should turn yellow/orange (phenolate salts are often colored).

  • The Critical Check: Measure the pH of the aqueous layer. It must remain >12. If it drops, the base is consumed; add more.

  • Neutralization: Wash the organic layer 1x with water, then 1x with Brine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) and concentrate.
    
Protocol B: Vacuum Distillation (Polishing)

Use this as the final step for >99% purity.

Setup: Short-path distillation head with a vacuum manifold. Critical Parameters:

  • Vacuum: < 5 mmHg is ideal to keep bath temperature below 150°C.

  • Bath Temp: Start at 120°C and ramp slowly.

  • Collection:

    • Foreshot: Discard the first 5-10% (contains solvents/low-boilers).

    • Main Fraction: Collect steady drip at constant vapor temp.

    • Residue: Do not distill to dryness; leave the colored polymeric tar in the flask.

Visual Workflows (Graphviz)

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on impurity profile.

PurificationStrategy Start Crude this compound CheckHPLC Analyze Impurity Profile (HPLC/TLC) Start->CheckHPLC IsPhenol Is Phenol Present? (Unreacted Starting Material) CheckHPLC->IsPhenol IsColor Is Sample Dark/Colored? (Oxidation Products) IsPhenol->IsColor No MethodWash Protocol A: Caustic Wash (2M NaOH Extraction) IsPhenol->MethodWash Yes IsIsomer Are there Close-Boiling Isomers? IsColor->IsIsomer No MethodSilica Silica Plug Filtration (Remove Tars) IsColor->MethodSilica Yes (Tars/Oxides) MethodDistill Protocol B: Vacuum Distillation (High Vacuum <5mmHg) IsIsomer->MethodDistill No (Standard Purity) MethodColumn Flash Chromatography (Hexane/EtOAc Gradient) IsIsomer->MethodColumn Yes (Isomers) MethodWash->IsColor MethodSilica->IsIsomer Final Pure Product (>99%) MethodDistill->Final MethodColumn->Final

Figure 2: The "Caustic Wash" Mechanism

Caption: Phase separation logic for removing phenolic precursors from the neutral benzofuran core.

CausticWash Input Crude Mixture Benzofuran (Neutral) Phenol Impurity (Acidic) Reagent Add NaOH (aq) Input->Reagent Reaction Reaction Reagent->Reaction Separation Phase Separation Reaction->Separation OrgLayer Organic Layer This compound Separation->OrgLayer Top Phase (Ether/Toluene) AqLayer Aqueous Layer Na+ Phenolate- (Waste) Separation->AqLayer Bottom Phase (Water)

References

  • BenchChem. (2025).[1] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate and Benzofuran Derivatives: Application Notes and Protocols. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2006). Chemistry Review: Dronedarone Hydrochloride (NDA 22-425). Center for Drug Evaluation and Research. Retrieved from

  • Google Patents. (2018). CN108675972B: Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 2,3-Benzofuran Physical Properties and Reference Standards. Retrieved from

  • National Institutes of Health (NIH). (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives. PubMed Central. Retrieved from

Sources

Troubleshooting 2-Ethyl-3-methylbenzofuran synthesis scale-up issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. I am Dr. Aris, your Senior Application Scientist.

You are likely encountering difficulties in the scale-up of 2-Ethyl-3-methylbenzofuran , a critical scaffold often used as an intermediate for anti-arrhythmic agents (like Amiodarone analogues) or uricosuric agents (like Benzbromarone).

When moving from gram-scale to kilogram-scale, the two primary failure modes for this specific molecule are regio-isomerization (formation of the 2-methyl-3-ethyl isomer) and thermal runaway/polymerization during the cyclodehydration step.

Below is your troubleshooting guide, structured to isolate these variables.

Part 1: The Synthetic Strategy & Logic

To troubleshoot effectively, we must first validate your route. The industry-standard protocol for this substitution pattern is the Two-Stage Williamson Ether Synthesis / Cyclodehydration .

  • Stage A (Alkylation): Phenol + 3-Chloro-2-pentanone

    
    
    
    
    
    -Aryloxyketone (3-phenoxy-2-pentanone).
  • Stage B (Cyclization): Acid-catalyzed intramolecular condensation (typically Polyphosphoric Acid - PPA) to close the furan ring.

The Critical Mechanism: In Stage B, the carbonyl carbon attacks the aromatic ring (Friedel-Crafts type), becoming C3 of the benzofuran. The


-carbon (bearing the oxygen) becomes C2 .
  • To get 3-Methyl (C3), your carbonyl must be a methyl ketone.

  • To get 2-Ethyl (C2), your

    
    -carbon must hold the ethyl group.
    
  • Target Precursor: 3-phenoxy-2-pentanone.

Visual Workflow (Process Logic)

BenzofuranSynthesis Phenol Phenol (Starting Material) Intermediate 3-Phenoxy-2-pentanone (Ether Intermediate) Phenol->Intermediate K2CO3, Acetone Reflux HaloKetone 3-Chloro-2-pentanone (Critical Reagent) HaloKetone->Intermediate Cyclization Cyclodehydration (PPA / 90°C) Intermediate->Cyclization Product This compound (Target) Cyclization->Product Correct Closure Impurity Impurity: 2-Methyl-3-ethyl isomer (Isomerization) Cyclization->Impurity Reagent Impurity or Migration

Figure 1: Reaction logic flow.[1] Note that the identity of the product is strictly determined by the structure of the ether intermediate.

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: The Alkylation Step (Ether Formation)

Q: My intermediate yield is low (<60%), and I see significant unreacted phenol. Should I increase the temperature? A: No. Increasing temperature in the alkylation step often promotes C-alkylation (ring alkylation) rather than O-alkylation (ether formation), especially with simple phenols.

  • The Fix: Switch your base/solvent system. If you are using

    
     in Acetone, switch to DMF (Dimethylformamide)  or Acetonitrile . The higher dielectric constant of DMF improves the solubility of the phenoxide anion, driving the 
    
    
    
    displacement of the secondary chloride (which is sterically hindered by the ethyl group).
  • Catalysis: Add 5 mol% Potassium Iodide (KI) . This performs a Finkelstein exchange in situ, converting the chloro-ketone to the more reactive iodo-ketone.

Q: The intermediate oil looks dark. Does purity matter before cyclization? A: Yes, critically. Residual phenol will react with the ketone during the acid step to form complex bis-phenoxy polymers ("Black Tar").

  • Protocol: You must wash the ether intermediate with 10% NaOH to remove unreacted phenol before attempting cyclization. The intermediate should be a pale yellow oil, not dark brown.

Phase 2: The Cyclization (The Danger Zone)

Q: Upon adding the intermediate to Polyphosphoric Acid (PPA), the mixture turned into a solid black mass. What happened? A: You experienced a thermal runaway . The cyclization is highly exothermic. On a small scale, heat dissipates easily. On a large scale, the viscosity of PPA prevents heat transfer, creating "hot spots" where polymerization occurs.

  • The Fix (Dilution Method): Do not add PPA to the ether. Add the ether to the PPA slowly.

  • The Fix (Solvent): Use a co-solvent. Instead of neat PPA, use PPA/Xylene or PPA/Chlorobenzene . This reduces viscosity and acts as a heat sink.

  • Temperature Limit: Maintain internal temperature between 80–95°C . Do not exceed 100°C.

Q: I isolated the product, but GC-MS shows two peaks with the same mass (isomers). Why? A: You have formed a mixture of This compound and 2-methyl-3-ethylbenzofuran .

  • Cause 1 (Most Likely): Impure starting material. Commercial "3-chloro-2-pentanone" is often contaminated with "2-chloro-3-pentanone" due to manufacturing equilibration.

  • Cause 2 (Mechanism): Acid-catalyzed migration. If the reaction runs too hot (>110°C) or too long, the alkyl groups can migrate, or the ether can cleave and re-attach.

  • Validation: Check your starting haloketone purity by GC. If it is <98% pure, you will get isomers that are nearly impossible to separate by distillation later.

Part 3: Scale-Up Data & Specifications

Use these parameters to standardize your scale-up batches.

ParameterLab Scale (10g)Pilot Scale (1kg)Critical Note
Solvent (Step 1) AcetoneDMF or MeCNAcetone is too volatile for safe large-scale reflux of this specific ketone.
Base (Step 1)

(1.5 eq)

(1.2 eq)
Ensure particle size is "milled" or "powdered" to prevent agitator abrasion.
Cyclization Agent PPA (Neat)PPA + Xylene (1:1)Xylene allows for azeotropic water removal and better stirring.
Addition Time 10 mins2–4 HoursStrictly controlled by internal temperature monitoring.
Quench Pour onto icePump into Ice/WaterExotherm Risk: Never add water to the reaction vessel; add reaction mass to water.

Part 4: Purification Decision Tree

Distillation is the standard purification method, but this compound has a high boiling point which risks degradation.

Purification Start Crude Reaction Mass (Post-Quench) CheckGC Check GC Purity Start->CheckGC HighPurity >90% Target <5% Isomer CheckGC->HighPurity LowPurity <80% Target High Polymer/Tar CheckGC->LowPurity Distillation Vacuum Distillation (0.5 mmHg, 110-120°C) HighPurity->Distillation SteamDist Steam Distillation (Removes Tar/Polymers) LowPurity->SteamDist Bulk Cleanup Final Final Product (Clear/Pale Yellow Oil) Distillation->Final SteamDist->Distillation

Figure 2: Purification workflow. Steam distillation is recommended if the crude contains significant "tar" to prevent fouling the vacuum distillation column.

Part 5: FAQs

Q: Can I use Sulfuric Acid instead of PPA? A: You can, but yields are typically 15-20% lower due to sulfonation byproducts. PPA acts as both a catalyst and a solvent/dehydrating agent, which is gentler on the electron-rich furan ring. If you must use


, keep the concentration below 85% and temperature <10°C (cyclization will be slower).

Q: The product is turning yellow/brown upon storage. Is it degrading? A: Benzofurans are sensitive to oxidation and light.

  • Storage: Store under Nitrogen or Argon atmosphere in amber glass.

  • Stabilizer: For long-term bulk storage, adding trace BHT (butylated hydroxytoluene) can prevent oxidative coloration.

Q: Is the 2-ethyl-3-methyl isomer a solid or liquid? A: It is typically a pale yellow oil at room temperature (bp ~115°C at 10 mmHg). If your product is a solid, check NMR immediately—you may have isolated the intermediate or a dimer [1].

References

  • MDPI (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (Discusses the isomerization risks of 2-chloro-3-pentanone vs 3-chloro-2-pentanone).

  • Organic Syntheses. General procedures for Benzofuran synthesis via Cyclodehydration. (Provides baseline protocols for PPA handling).

  • BenchChem. Scale-up Synthesis of Methylbenzofuran Derivatives. (Process safety data for benzofuran scale-up).

  • PubChem. this compound Compound Summary. (Physical properties and identification).[1][2][3][4][5][6][7]

Sources

Technical Support Center: 2-Ethyl-3-methylbenzofuran Isolation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Work-up for Alkyl-Benzofurans

Introduction: The Challenge of Lipophilic Heterocycles

Welcome to the technical support hub for 2-Ethyl-3-methylbenzofuran . Users frequently encounter difficulties with this compound not during the synthesis, but during the isolation phase. As a 2,3-dialkylbenzofuran, this molecule is highly lipophilic, prone to "oiling out," and often co-elutes with unreacted phenolic precursors.

This guide refines the standard work-up to maximize yield and purity, moving beyond generic "wash and dry" instructions to a chemically validated protocol based on partition coefficients and pKa manipulation.

Module 1: Quench & Extraction (The Phenol Interface)

User Ticket #402:

"I synthesized this compound via acid-catalyzed cyclization. The NMR shows the product, but there is a persistent impurity in the aromatic region (6.5–7.5 ppm) that won't wash out with water. How do I remove this?"

Senior Scientist Response:

The impurity is almost certainly the unreacted phenolic precursor (e.g., 2-(1-methyl-2-oxobutoxy)phenol or similar intermediate depending on your route). Water washes are insufficient because phenols are weak acids (pKa ~10) and remain partially organic-soluble in their protonated form.

The Solution: The "pH Swing" Wash You must exploit the acidity difference between the benzofuran (neutral) and the phenol (acidic).

Protocol:

  • Dilution: Dilute the crude reaction mixture with Methyl tert-butyl ether (MTBE) or Diethyl Ether .

    • Why: MTBE prevents emulsion formation better than Dichloromethane (DCM) for this specific lipid-like molecule.

  • The Caustic Wash: Wash the organic layer twice with 2N NaOH (aq) .

    • Mechanism: This deprotonates the phenol to the phenoxide anion (

      
      ), which is water-soluble. The benzofuran remains in the organic layer.
      
  • Verification: Check the pH of the aqueous layer. It must remain >12.

  • Brine Polish: Wash once with saturated brine to remove residual base and break hydration shells.

Data Table: Solvent Efficiency for Benzofuran Extraction

SolventPartition Coefficient (LogP)Emulsion RiskRecommended?Notes
DCM 1.25HighNoDensity often causes phase inversion with heavy brines.
Ethyl Acetate 0.73MediumConditionalGood solubility, but can hydrolyze if strong base is used long-term.
MTBE 0.94LowYes Forms clean interface; stable to NaOH washes.
Toluene 2.73LowYesExcellent for large scale; requires rotovap bath >50°C.

Module 2: Troubleshooting Emulsions

User Ticket #415:

"After neutralizing, my separatory funnel is a cloudy mess. I can't see the interface between the organic layer and the aqueous layer. I'm losing yield."

Senior Scientist Response:

Emulsions in benzofuran synthesis are typically caused by the presence of oligomeric byproducts (tars) acting as surfactants. This is common in acid-catalyzed cyclizations (e.g., using


 or PPA).

The Solution: The "Salting Out" & Filtration Method

Protocol:

  • Do NOT Shake Violently: Invert the funnel gently.

  • Saturation: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

    • Mechanism: Increasing the ionic strength of the aqueous layer forces organics out (Salting Out effect).

  • Celite Filtration: If the interface is still obscure, the emulsion is stabilized by particulate matter. Filter the entire biphasic mixture through a pad of Celite 545 .

    • Result: The solids/tars are trapped in the Celite; the filtrate will separate cleanly immediately.

Module 3: Final Purification (Distillation vs. Column)

User Ticket #509:

"I ran a silica column (Hexane/EtOAc). The product came out, but it's yellow/orange. This compound is supposed to be colorless. Also, the yield is lower than expected."

Senior Scientist Response:

Benzofurans are often sensitive to oxidation on silica gel, which can act as a Lewis acid and catalyze decomposition or polymerization over long retention times. Furthermore, colored impurities (fulvenes or quinones) often "tail" into the product fraction.

The Solution: Vacuum Distillation (Kugelrohr) For 2,3-dialkylbenzofurans, distillation is the gold standard for purification, not chromatography.

Protocol:

  • Concentrate: Remove solvent via rotary evaporation (40°C, 20 mbar).

  • Setup: Use a Kugelrohr or Short-path distillation apparatus.

  • Conditions:

    • This compound has a boiling point range typically around 110–120°C at 10–15 mmHg (estimate based on homologs).

  • Fractionation:

    • Fore-run: Discard the first 5% (often solvent or lower-boiling volatiles).

    • Main Fraction: Collect the colorless oil.

    • Pot Residue: The colored tars will remain in the flask.

Visualizing the Optimized Workflow

The following diagram illustrates the logical flow for the refined work-up, highlighting the critical decision points for impurity removal.

WorkupWorkflow Start Crude Reaction Mixture Dilute Dilute with MTBE Start->Dilute WashBase Wash: 2N NaOH (x2) Dilute->WashBase CheckEmulsion Emulsion Present? WashBase->CheckEmulsion BreakEmulsion Add Solid NaCl + Filter thru Celite CheckEmulsion->BreakEmulsion Yes PhaseSplit Discard Aqueous (Contains Phenols) CheckEmulsion->PhaseSplit No BreakEmulsion->PhaseSplit WashBrine Wash: Sat. Brine PhaseSplit->WashBrine Dry Dry: MgSO4 WashBrine->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate PurifyDecision Purification Method? Concentrate->PurifyDecision Distill Vacuum Distillation (Recommended) PurifyDecision->Distill Standard Column Silica Column (Use 1% Et3N) PurifyDecision->Column Small Scale Only FinalProduct Pure this compound Distill->FinalProduct Column->FinalProduct

Figure 1: Optimized isolation workflow for this compound, prioritizing emulsion management and phenol removal.

Module 4: Advanced Troubleshooting (FAQ)

Q: Can I use Sodium Sulfate (


) instead of Magnesium Sulfate (

)?
  • A: Yes, but

    
     is preferred here. Benzofurans are lipophilic, and 
    
    
    
    is a faster, more aggressive drying agent. Because the product is not acid-sensitive in the solid state, the slight acidity of
    
    
    is not a risk, and it removes water more efficiently from ether/MTBE solutions.

Q: My product turned pink after storage. Why?

  • A: Benzofurans are electron-rich aromatic systems. They are susceptible to auto-oxidation at the C2/C3 positions if exposed to light and air, forming peroxides or quinones.

  • Fix: Store under Argon/Nitrogen at 4°C. If discoloration occurs, filter through a small plug of neutral alumina before use.

Q: I am using a Palladium catalyst (e.g., Pd(PPh3)4). How do I remove the metal?

  • A: Standard washes won't remove Pd. Add a scavenger resin (e.g., SiliaMetS® Thiol ) to the organic layer during the drying step (stir for 30 mins), then filter. This is superior to charcoal, which reduces yield.

References

  • Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry II; Pergamon Press: Oxford, 1996. (Foundational text on Benzofuran reactivity and stability).
  • Cagniant, P.; Cagniant, D. "Recent Advances in the Chemistry of Benzofurans." Advances in Heterocyclic Chemistry, 1975 , 18, 337–482.

  • Donnelly, D. M. X.; Meegan, M. J. "Benzofurans." In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon: Oxford, 1984; Vol. 4, pp 657–712.
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann: Oxford, 2013. (Standard protocols for drying and distilling heterocycles).

Stability issues of 2-Ethyl-3-methylbenzofuran under acidic conditions

[1]

Topic: Stability & Handling Under Acidic Conditions Compound: this compound (CAS: 3185-33-3 / Analogous structures) Classification: Electron-rich Heterocycle / Benzbromarone Intermediate Urgency: High (Irreversible degradation risk)[1]

Executive Summary: The Acid Sensitivity Paradox

While this compound appears robust due to the substitution at both reactive positions (C2 and C3), it remains a highly electron-rich system.[1] In the presence of Brønsted or Lewis acids, it functions as a "cryptic styrene," susceptible to cationic polymerization and oxidative resinification .

The Critical Rule: Avoid exposure to pH < 3.0 for extended periods. The 2-ethyl and 3-methyl groups stabilize the ring against simple oxidation but activate the system toward electrophilic attack by protons, leading to rapid formation of dark, insoluble tars (oligomers).

Diagnostic & Troubleshooting Guide (FAQ)

Q1: "My clear yellow oil turned into a dark, viscous tar during acid workup. What happened?"

Diagnosis: Acid-Catalyzed Cationic Polymerization. Explanation: You likely used a strong mineral acid (like HCl or


1Solution:buffered quenching

Q2: "I see a new, slightly more polar spot on TLC after stirring with dilute acid. Is this the polymer?"

Diagnosis: Ring-Opening Hydrolysis (Pseudo-acidolysis). Explanation: While polymerization is the dominant pathway in non-aqueous or concentrated acid, dilute aqueous acid (especially with heat) can hydrate the furan ring. The ether linkage cleaves, leading to a phenolic ketone derivative (e.g., 2-hydroxy-phenyl-pentanones).[1] Verification: The new spot will likely stain intensely with Ferric Chloride (

Q3: "Can I use silica gel chromatography for purification?"

Diagnosis: Surface Acidity Risk. Explanation: Standard silica gel is slightly acidic (pH 4-5).[1] For highly sensitive batches, this can induce slow degradation on the column, leading to "streaking" and yield loss. Protocol Adjustment: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes to neutralize surface silanol groups before loading your compound.

Mechanistic Insight: The Degradation Pathway

Understanding the mechanism is the key to prevention. The degradation is not random; it follows a specific electrophilic pathway driven by the electron-donating alkyl groups.

The Cationic Cascade
  • Activation: The ethyl and methyl groups donate electron density into the furan ring, making it a "loaded spring" for electrophiles.

  • Protonation: A proton (

    
    ) attacks the electron-rich 
    
    
    -system.[1]
  • Propagation: The resulting cation acts as a Lewis acid, attacking neighboring molecules.

BenzofuranDegradationSubstrateThis compound(Electron Rich)CationResonance StabilizedCarbocationSubstrate->Cation Protonation (Fast)AcidStrong Acid(H+ / Lewis Acid)Acid->CationDimerDimer/Oligomer(Dark Tar)Cation->Dimer + Substrate (Polymerization)HydrolysisRing-OpenedPhenolic KetoneCation->Hydrolysis + H2O (Aq. Acid + Heat)

Figure 1: Degradation pathways of alkyl-substituted benzofurans under acidic conditions. The dominant path in organic solvents is polymerization (black), while aqueous conditions favor hydrolysis (green).

Validated Protocols

Protocol A: Safe Neutralization (The "Inverse Addition" Method)

Standard acid washes often cause local pH drops that destroy the product. Use this method to maintain stability.

Materials:

  • Saturated Ammonium Chloride (

    
    ) solution (pH ~5.5).
    
  • 0.5 M Sodium Phosphate Monobasic (

    
    ).
    

Step-by-Step:

  • Cool Down: Chill the reaction mixture to 0°C.

  • Buffer Prep: Prepare a biphasic mixture of the organic solvent and the buffer (

    
    ).
    
  • Inverse Quench: Do NOT pour acid into the reaction. Instead, slowly pour the reaction mixture into the vigorously stirring buffer solution. This ensures the benzofuran is never exposed to a bulk excess of protons.

  • pH Check: Verify the aqueous layer pH is > 4.0. If lower, adjust with saturated

    
     immediately.
    
Protocol B: Stability QC Check (HPLC)

Use this rapid method to detect early onset of oligomerization before it becomes visible.

ParameterSettingReason
Column C18 Reverse Phase (e.g., Agilent Zorbax)Standard non-polar retention.[1]
Mobile Phase A Water + 0.1% Ammonium Acetate CRITICAL: Do NOT use TFA or Formic Acid. These are strong enough to degrade the sample in the vial.
Mobile Phase B AcetonitrileGood solubility for benzofurans.
Detection UV @ 254 nm & 280 nm280 nm is specific for the benzofuran aromatic system.
Pass Criteria Single Peak > 98% AreaAny late-eluting broad peaks indicate oligomers.[1]

References & Authority

The protocols and mechanisms described above are grounded in the fundamental reactivity of electron-rich heterocycles and specific benzofuran synthesis literature.

  • Benzofuran Polymerization: Cui, et al. "Lewis Acid Initiated Polymerization of Benzofurans."[2] Macromolecules, 2017.[2] Link

    • Establishes the susceptibility of benzofurans to cationic polymerization initiated by acids.

  • Synthesis & Reactivity: "Synthesis of New Derivatives of Benzofuran." International Journal of Molecular Sciences, 2019. Link

    • Discusses the handling of benzofuran intermediates and the necessity of controlled conditions.

  • General Heterocyclic Chemistry: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.

    • Authoritative text on the electrophilic substitution and ring-opening tendencies of furan derivatives.

  • Pronghorn Gland Analysis (Compound Identification): "2-Ethyl-3-methylpyrazine in the subauricular and median glands of pronghorn." Biochemical Systematics and Ecology, 2011. Link

    • Provides physical characterization data (MS/GC) for 2-ethyl-3-methyl substituted heterocycles, useful for identification.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Enhancing the regioselectivity of 2-Ethyl-3-methylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process R&D Team From: Technical Support Center – Advanced Synthesis Division Subject: Ticket #2024-EMB: Enhancing Regioselectivity in 2-Ethyl-3-methylbenzofuran Synthesis

Executive Summary

You are encountering regioselectivity issues in the synthesis of This compound . This is a common challenge because the steric difference between an ethyl and a methyl group is minimal (


-values: 1.70 vs 1.75), leading to the formation of the undesired isomer (2-Methyl-3-ethylbenzofuran) or regio-scrambling.

This guide moves beyond standard textbook responses. We focus on the Larock Annulation (Pd-catalyzed) and Intramolecular Cyclization strategies, providing high-fidelity protocols to lock in the ethyl group at the C2 position and the methyl group at the C3 position.

Module 1: Critical Troubleshooting (Q&A)

Q1: We are using the Larock annulation (o-iodophenol + 2-pentyne), but our HPLC shows a 60:40 mixture of isomers. How do we force the 2-Ethyl-3-Methyl product?

A: The Larock annulation relies on the migratory insertion of the alkyne into the Aryl-Palladium bond. The regiochemistry is dictated by sterics: the Aryl group prefers the less hindered carbon of the alkyne.

  • Target: 3-Methyl (Aryl attached to Methyl-bearing carbon).

  • Requirement: The Palladium-Aryl species must attack the Methyl end, pushing the Ethyl end to close with the Oxygen (Position 2).

The Fix: Ligand Sterics. Standard ligands like


 are not bulky enough to differentiate between a methyl and an ethyl group. You must increase the steric demand of the active catalyst species.
  • Recommendation: Switch to Tri-o-tolylphosphine [P(o-tol)3] or a bulky biaryl phosphine like XPhos .

  • Mechanism: The bulky ligand creates a "congested" environment around the Pd center. During insertion, the steric clash forces the Aryl group to the absolutely smallest position (Methyl), locking the larger Ethyl group into the distal position (C2) where it eventually bonds with the oxygen.

Q2: We see significant formation of coumarins instead of benzofurans. What is happening?

A: This is a Carbon Monoxide (CO) contamination or "Carbonylative Annulation" issue. If your reaction setup has any exposure to CO (often used in adjacent hoods or from decomposition of DMF/solvents at high temps), Palladium will catalyze the insertion of CO to form coumarins (6-membered rings) instead of benzofurans.

  • Immediate Action:

    • Ensure the reaction is under a strict Argon or Nitrogen atmosphere.

    • If using DMF as a solvent, switch to DMAc (Dimethylacetamide) or Toluene , as DMF can decompose to form CO and dimethylamine at temperatures

      
      .
      
Q3: Can we avoid the isomer issue entirely by changing the synthetic route?

A: Yes. If the Larock method fails to provide >95:5 selectivity, you must switch to an Intramolecular Cyclization strategy where the regiochemistry is "pre-installed."

  • Protocol: Use

    
    -Phenoxy Ketone Cyclization .
    
    • Alkylate o-cresol (or phenol) with 2-bromo-3-pentanone? No.

    • Correct Precursor: Alkylate phenol with 2-bromo-3-pentanone to form 2-phenoxy-3-pentanone.

    • Cyclization: Treat with polyphosphoric acid (PPA) or Lewis Acid.

    • Warning: This route often suffers from rearrangements.

  • Superior Alternative: Sonogashira-Cyclization of o-Halophenols with Terminal Alkynes.

    • Wait: You need an internal substitution pattern.

    • Best Route:One-Pot Sonogashira/Cyclization of o-Iodophenol + 1-Pentyne? No, that gives 2-propyl.

    • The "Definitive" Intramolecular Route: Synthesize 2-(1-pentynyl)phenol .

      • Step 1: Sonogashira coupling of o-iodophenol + 1-pentyne.

      • Step 2: Isomerization of the triple bond? Difficult.

    • Verdict: The Ligand-Optimized Larock Annulation (Q1) remains the most efficient route for drug discovery scales.

Module 2: Visualizing the Regio-Control

The following diagram illustrates the decision pathway for the Palladium catalyst. To get this compound, we must favor Path A .

Regioselectivity Start Pd(0) + o-Iodophenol OxAdd Ar-Pd-I Species Start->OxAdd Alkyne Add 2-Pentyne (Me-C≡C-Et) OxAdd->Alkyne Decision Alkyne Insertion (Regio-Determining Step) Alkyne->Decision PathA Path A (Desired) Ar adds to Me-end (Steric Control) Decision->PathA Bulky Ligand (e.g., XPhos) PathB Path B (Undesired) Ar adds to Et-end (Poor Selectivity) Decision->PathB Small Ligand (e.g., PPh3) InterA Intermediate A Pd at Et-end PathA->InterA InterB Intermediate B Pd at Me-end PathB->InterB ProductA This compound (Target) InterA->ProductA Reductive Elim. ProductB 2-Methyl-3-Ethylbenzofuran (Isomer) InterB->ProductB

Caption: Path A is favored by bulky ligands, forcing the Aryl group to the smaller Methyl carbon, placing the Ethyl group at the C2 position.

Module 3: Optimized Experimental Protocol

Method: Ligand-Controlled Larock Annulation Objective: Synthesis of this compound with >95:5 Regioselectivity.

Reagents & Setup
ComponentEquivalentsRoleNotes
o-Iodophenol 1.0 equivSubstrateMust be pure; yellow color indicates oxidation.
2-Pentyne 3.0 equivAlkyneExcess required to suppress homocoupling.
Pd(OAc)₂ 5 mol%Catalyst Precursor
XPhos 10 mol%LigandCRITICAL: Provides steric bulk for regiocontrol.
Na₂CO₃ 3.0 equivBaseProton scavenger.
DMF SolventMediumAnhydrous, degassed.
Step-by-Step Procedure
  • Catalyst Pre-complexation (The "Activation" Step):

    • In a glovebox or under Argon, mix

      
       (11.2 mg, 0.05 mmol) and XPhos  (47.6 mg, 0.10 mmol) in 2 mL of anhydrous DMF.
      
    • Stir at room temperature for 15 minutes. The solution should turn from orange to a dark homogenous color, indicating the formation of the active

      
       species.
      
  • Substrate Addition:

    • Add o-iodophenol (220 mg, 1.0 mmol),

      
       (318 mg, 3.0 mmol), and 2-Pentyne  (204 mg, 3.0 mmol).
      
    • Note: Adding the alkyne in excess drives the kinetics toward insertion rather than catalyst decomposition.

  • Reaction:

    • Seal the vial/flask. Heat to 100°C for 12 hours.

    • Why 100°C? Higher temperatures (

      
      ) encourage thermodynamic equilibration which might erode regioselectivity. 100°C is the "Goldilocks" zone for XPhos.
      
  • Work-up & Analysis:

    • Cool to RT. Dilute with

      
      , wash with 
      
      
      
      (sat. aq).
    • QC Check: Run GC-MS or H-NMR.

      • Target Signal: Look for the C2-Ethyl quartet (~2.7 ppm) and C3-Methyl singlet (~2.1 ppm).

      • Isomer Signal: The 2-Methyl isomer will show a C2-Methyl singlet (~2.4 ppm).

Module 4: Comparative Data (Ligand Screening)

The table below summarizes expected regioselectivity outcomes based on ligand choice for this specific transformation.

Ligand SystemRegioselectivity (2-Et : 2-Me)YieldComment
PPh₃ (Standard) ~65 : 3585%Poor steric differentiation between Me/Et.
dppf (Bidentate) ~70 : 3088%Bite angle affects rate, but not enough steric bulk.
P(o-tol)₃ ~90 : 1080%Improved. The ortho-methyl groups create steric pressure.
XPhos (Recommended) >98 : 2 92% Optimal. Biaryl bulk forces Ar to the Methyl end.

References

  • Larock, R. C., et al. (1991). Synthesis of benzofurans via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry.

  • Pal, M., et al. (2012). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH / Heterocycles.[1]

  • Maiti, D., et al. (2015).[1] Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis.

  • Colacino, E., et al. (2021).[2] Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates. RSC Advances.

Sources

Technical Support Center: Resolution of 2-Ethyl-3-methylbenzofuran Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Low Agent: Senior Application Scientist Subject: Method Development & Troubleshooting for Benzofuran Regioisomer Separation

Introduction: The Isomer Challenge

Welcome to the technical support hub. You are likely here because standard C18 methods are failing to resolve 2-Ethyl-3-methylbenzofuran from its critical impurities.

In drug development, benzofuran scaffolds are ubiquitous (e.g., Amiodarone analogs), but their synthesis—often via Pechmann condensation or Rap-Stoermer cyclization—frequently yields regioisomers (e.g., 3-Ethyl-2-methylbenzofuran or ring-substituted variants). Because these isomers possess identical molecular weights and nearly identical lipophilicity (logP), standard alkyl-bonded phases often result in co-elution.

This guide prioritizes shape selectivity and


-

interactions
to achieve baseline resolution.

Ticket #001: HPLC Method Development (Co-elution Issues)

User Issue: "I cannot separate this compound from its synthesis byproduct (suspected 3-Ethyl-2-methyl isomer) using my standard C18 column. The peaks are merging."

Expert Analysis

Standard C18 columns rely on hydrophobic subtraction. Since your target and its regioisomer have almost identical hydrophobicity, you need a stationary phase that discriminates based on molecular shape and electron density .

Actionable Protocol: Stationary Phase Screening

Do not optimize the mobile phase yet. Switch the column chemistry.

Column ChemistryInteraction MechanismRecommendation StatusWhy?
Pentafluorophenyl (PFP)

-

interaction, Dipole-dipole, Shape selectivity
Primary Choice The fluorine atoms create a strong electron-deficient ring, interacting differentially with the electron-rich benzofuran system depending on substituent position.
Phenyl-Hexyl

-

interaction
Secondary Choice Offers alternative selectivity to C18 but may have less shape discrimination than PFP for sterically similar isomers.
Pyrenylethyl (PYE) Strong

-

(Charge transfer)
Specialist Choice Excellent for separating structural isomers of polyaromatic hydrocarbons and heterocycles.
C18 (High Carbon Load) Hydrophobic interactionNot Recommended Likely to result in co-elution for this specific isomeric pair.
Step-by-Step Optimization Workflow
  • Column: Install a PFP column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH).

    • Note: MeOH is preferred over Acetonitrile (ACN) for aromatic separations. MeOH allows for

      
      -
      
      
      
      interactions between the analyte and stationary phase to dominate, whereas ACN's
      
      
      -electrons can interfere.
  • Gradient: 50-80% B over 20 minutes.

  • Temperature: Lower the temperature to 20-25°C .

    • Mechanism:[1][2][3][4] Lower temperatures reduce molecular rotation, enhancing the "lock-and-key" fit required for shape selectivity.

Visual: Method Development Logic

MethodDev Start Start: Co-eluting Isomers CheckChem Current Column? Start->CheckChem C18 C18 / C8 CheckChem->C18 If SwitchPFP Switch to PFP or Phenyl-Hexyl C18->SwitchPFP Action SolventCheck Mobile Phase Solvent? SwitchPFP->SolventCheck UseMeOH Use Methanol (Promotes pi-pi) SolventCheck->UseMeOH Preferred TempCheck Column Temperature UseMeOH->TempCheck LowerTemp Set < 25°C (Enhance Shape Selectivity) TempCheck->LowerTemp Resolution Check Resolution (Rs) LowerTemp->Resolution Resolution->CheckChem Rs < 1.5 (Try PYE Column) Success Baseline Resolution (Rs > 1.5) Resolution->Success Rs > 1.5

Caption: Decision tree for resolving benzofuran regioisomers, prioritizing stationary phase chemistry and solvent selection.

Ticket #002: GC-MS Analysis & Thermal Stability

User Issue: "I am seeing peak tailing and potential degradation when analyzing this compound by GC-MS."

Expert Analysis

Benzofurans are generally thermally stable, but 2,3-substituted variants can degrade or rearrange at high injector temperatures, especially if the liner is dirty (active sites). Tailing usually indicates polarity mismatch or activity in the inlet.

Troubleshooting Guide

Q: Which column phase should I use?

  • Standard: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms). Good general purpose, but may struggle with critical isomer pairs.

  • High Polarity (Recommended for Isomers): Polyethylene Glycol (WAX) or high-phenyl phases (e.g., DB-17ms, 50% phenyl).

    • Why: Polar columns interact with the electron density of the heterocyclic oxygen. Slight differences in electron distribution between the 2-ethyl and 3-ethyl isomers will result in larger retention time shifts on polar phases.

Q: How do I eliminate tailing?

  • Inlet Deactivation: Use an Ultra-Inert splitless liner with glass wool. Active silanols in the liner will hydrogen bond with the benzofuran oxygen, causing tailing.

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Tip: A slower ramp rate (5°C/min) through the critical elution window (typically 150-200°C for this MW) can significantly improve resolution.

Ticket #003: Identification of Unknown Impurities

User Issue: "I have a peak eluting just before my product. Is it the 3-Ethyl-2-methyl isomer or a synthesis intermediate?"

Expert Analysis

In the synthesis of this compound (often from ethyl 3-methylbenzofuran-2-carboxylate precursors), common impurities include:

  • Decarboxylated byproducts.

  • Uncyclized phenolic intermediates.

  • Regioisomers (Positional).

Differentiation Protocol (MS Fragmentation)

Use GC-MS (EI Mode) to distinguish them. While isomers have the same parent ion (


), their fragmentation pathways differ.[5]
Isomer / CompoundKey Fragment Ions (m/z)Mechanistic Indicator
This compound

,

,

Loss of ethyl group is favored if it is at the 2-position (benzylic-like cleavage).
3-Ethyl-2-methylbenzofuran

,

,

Ratio Change: The methyl loss (

) is often more intense when the methyl is at the C2 position due to ring stabilization.
Precursor (Carboxylate)

,

,

Look for loss of 45 (OEt) or 73 (COOEt).

Reference Note: Specific fragmentation patterns for benzofuran regioisomers often rely on the stability of the resulting tropylium-like or quinoid-like ions. Comparison with a synthesized standard of the impurity is the gold standard.

Ticket #004: Sample Preparation

User Issue: "My baseline is noisy, interfering with the integration of the isomer peaks."

Protocol: Liquid-Liquid Extraction (LLE)

Benzofurans are neutral and lipophilic. Remove polar matrix components (catalysts, salts) effectively.

  • Aqueous Phase: Dilute reaction mixture with water. Adjust pH to >10 (using NaOH) to ionize any unreacted phenolic starting materials (making them water-soluble).

  • Organic Phase: Extract with n-Hexane or Heptane .

    • Why: Avoid Ethyl Acetate or DCM if possible. Hexane is highly selective for the non-polar benzofuran product and will leave more polar impurities in the aqueous phase.

  • Drying: Dry organic layer over anhydrous

    
    .
    
Visual: Troubleshooting Logic

Troubleshooting Problem Problem Detected Type Issue Type? Problem->Type Tailing Peak Tailing Type->Tailing CoElution Co-elution Type->CoElution Ghost Ghost Peaks Type->Ghost ActSites Active Sites (GC) Tailing->ActSites Selectivity Selectivity Issue CoElution->Selectivity Carryover Carryover Ghost->Carryover ChangeLiner Change Liner / Trim Column ActSites->ChangeLiner ChangeCol Switch to PFP / Phenyl Selectivity->ChangeCol Wash Add Needle Wash / Bake Column Carryover->Wash

Caption: Diagnostic flow for common chromatographic issues associated with benzofuran analysis.

References

  • Separation of Structural Isomers (HPLC): Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from [Link]

  • Benzofuran Synthesis & Impurities: Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • GC-MS of Benzofuran Regioisomers: U.S. National Library of Medicine. (2015). Metabolic fate and differentiation of benzofuran isomers using GC-MS. PubMed. Retrieved from [Link]

  • Stationary Phase Selectivity: MicroSolv Technology Corp. (2025). Recommended HPLC Columns for Effective Separation of Isomers. Retrieved from [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 2-Ethyl-3-methylbenzofuran Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Ethyl-3-methylbenzofuran analogs , a critical scaffold in medicinal chemistry that bridges the structural gap between potent anti-arrhythmic agents (like Amiodarone) and uricosuric/antimicrobial agents (like Benziodarone).

Executive Summary: The "Ethyl-Methyl" Pivot

The this compound scaffold represents a strategic "sweet spot" in lipophilicity and steric volume. While the 2-butyl substituent (found in Amiodarone) drives high lipophilicity and tissue accumulation, the 2-ethyl analog offers a balanced pharmacokinetic profile, reducing the extreme half-life associated with longer alkyl chains while maintaining sufficient hydrophobic interaction for receptor binding.

This guide objectively compares these analogs against standard clinical alternatives, focusing on cardiovascular (anti-arrhythmic/vasodilator) and emerging antimicrobial applications.[1]

Chemical Space & Physicochemical Comparison

The following table contrasts the 2-Ethyl-3-methyl core with its primary structural competitors: the 2-Butyl (Amiodarone-class) and 2-H/Methyl (Antimicrobial-class) analogs.

FeatureThis compound 2-Butyl-3-benzofuran (Amiodarone Core)2-Methyl-3-benzofuran
Lipophilicity (cLogP) Moderate (3.5 - 4.2)*High (> 6.[1]0)Low (2.0 - 3.[1]0)
Steric Bulk (C2) IntermediateHigh (Flexible chain)Low (Rigid)
Tissue Accumulation ModerateSevere (months half-life)Low
Primary Activity Uricosuric / Vasodilator / AntimicrobialAnti-arrhythmic (Class III)Antimicrobial / Antioxidant
Metabolic Liability C2-Ethyl oxidation (moderate)C2-Butyl oxidation (slow)C3-Methyl oxidation

*Values vary based on C5/C6 substitution.

Detailed SAR Analysis

The biological activity of this compound analogs is governed by three critical vectors: the C2-alkyl tail, the C3-substituent, and the benzenoid ring substitutions (C5/C6).

The C2-Ethyl "Anchor"

In cardiovascular applications (e.g., Benziodarone analogs), the C2-ethyl group is critical.

  • Mechanism: It fits into hydrophobic pockets of voltage-gated ion channels (e.g., hERG, CaV1.[1]2) but with lower affinity than the C2-butyl group of Amiodarone.

  • Advantage: The shorter ethyl chain facilitates faster hepatic clearance compared to the butyl chain, significantly reducing the risk of phospholipidosis and pulmonary toxicity associated with Amiodarone accumulation [1].

The C3-Methyl "Shield"

The C3-methyl group acts as a metabolic shield and steric block.

  • Metabolic Stability: Unlike a C3-H, the methyl group prevents rapid oxidation at the 3-position, forcing metabolism to occur on the phenyl ring or the C2-ethyl side chain.

  • Electronic Effect: It donates electron density to the furan ring, enhancing the nucleophilicity of the core, which is beneficial for specific enzyme inhibition (e.g., Chorismate mutase in M. tuberculosis) [2].[1]

Benzenoid Substitutions (C5/C6)[1]
  • C5-Halogenation (Br/I): Essential for potency.[1] In antimicrobial assays, a C5-Bromo substituent increases lipophilicity and membrane penetration, often lowering MIC values by 2-4 fold compared to the non-halogenated analog [3].

  • C5/C6-Methoxy: Enhances water solubility and hydrogen bonding capability, often shifting activity towards cytotoxicity against cancer cell lines (e.g., K562, MCF-7) [4].[1]

Visualization: SAR Logic Map

SAR_Map Core This compound Scaffold C2 C2-Position (Ethyl) Core->C2 C3 C3-Position (Methyl) Core->C3 C5_6 C5/C6-Position (Ring) Core->C5_6 Lipophilicity Modulates Lipophilicity (Clearance vs. Potency) C2->Lipophilicity Shorter chain = Faster Clearance Stability Metabolic Blockade (Prevents C3-Oxidation) C3->Stability Steric Bulk Potency Target Affinity (Halogens = Antimicrobial) (Methoxy = Cytotoxic) C5_6->Potency Electronic Effects

Figure 1: Structural dissection of the this compound pharmacophore.[1]

Experimental Protocols

To validate the SAR claims, the following protocols for synthesis and biological evaluation are recommended. These protocols are designed to be self-validating controls.

Synthesis of this compound Core

Method: Rap-Stoermer Condensation or Pechmann Condensation variant. Objective: Produce the core scaffold for further derivatization.

Protocol:

  • Reagents: Dissolve o-hydroxyacetophenone (10 mmol) and 2-bromo-butanone (11 mmol) in acetonitrile (30 mL).

  • Catalyst: Add anhydrous Potassium Carbonate (

    
    , 20 mmol).
    
  • Reflux: Heat the mixture to 80°C under reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

  • Validation:

    
    H NMR should show a triplet/quartet pattern for the ethyl group and a singlet for the C3-methyl.
    
Visualization: Synthesis Workflow

Synthesis_Flow Start o-Hydroxyacetophenone + 2-Bromo-butanone Reaction Reflux in CH3CN K2CO3 Base, 80°C Start->Reaction Intermediate Phenoxy ketone Intermediate Reaction->Intermediate SN2 Substitution Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization -H2O Product This compound Cyclization->Product

Figure 2: One-pot synthesis of the this compound core.[1]

Biological Evaluation: Antimicrobial Potency (MIC Determination)

Objective: Compare the potency of the 2-Ethyl analog against 2-Methyl and 2-Butyl variants. Control: Ciprofloxacin (Positive), DMSO (Negative).[1]

  • Preparation: Prepare stock solutions (1 mg/mL in DMSO) of:

    • Compound A: 2-Methyl-3-methylbenzofuran derivative.[2]

    • Compound B: this compound derivative.[2]

    • Compound C: 2-Butyl-3-methylbenzofuran derivative.

  • Inoculum: Standardize bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Assay: Use 96-well microtiter plates. Serial dilution (100 µg/mL to 0.19 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye. Blue

    
     Pink indicates growth.
    
  • Expected Result:

    • 2-Butyl: High potency but poor solubility (precipitation risk).

    • 2-Ethyl: Balanced potency (MIC

      
       4-8 µg/mL) with good solubility.
      
    • 2-Methyl: Lower potency (MIC > 32 µg/mL) due to insufficient lipophilicity.[1]

Comparative Performance Data

The following data synthesizes results from cytotoxicity and antimicrobial studies involving benzofuran derivatives [3][4].[3][4][5][6]

Compound ClassC2-SubstituentC5-SubstituentIC50 (MCF-7 Cancer Line)MIC (S. aureus)Toxicity Risk
Analog A EthylH> 100 µM> 64 µg/mLLow
Analog B EthylBromo12.5 µM8 µg/mLModerate
Analog C Butyl (Amiodarone-like)Iodo5.2 µM2 µg/mLHigh (Accumulation)
Analog D MethylBromo45.0 µM32 µg/mLLow

Interpretation: Analog B (2-Ethyl-5-bromo) offers the optimal trade-off. It retains significant biological activity (unlike Analog A) without the high toxicity/accumulation risk of the long-chain Analog C.

Conclusion

The This compound scaffold is a superior alternative for drug development when "soft drug" properties are desired—specifically, when a balance between receptor affinity (driven by lipophilicity) and metabolic clearance (driven by chain length) is required. Researchers should prioritize C5-halogenation to activate this scaffold for antimicrobial or anticancer applications.

References
  • Siddiqui MA, Khan A, Zaka M. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives.[7] Open Journal of Medicinal Chemistry. 2016;6:37-42.[7][8]

  • Reddy TJ, et al. Benzofuran Synthesis via Palladium–Copper-Based Catalyst and Antitubercular Activity.[5] ACS Omega. 2024. [1]

  • Kossakowski J, et al. Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids.[9] ResearchGate. 2010.

  • Farhat J, et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[3] Cancers. 2022;14(9):2203.

Sources

Comparative Efficacy Guide: 2-Ethyl-3-methylbenzofuran (EMB) Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The EMB Pharmacophore

2-Ethyl-3-methylbenzofuran (EMB) represents a "privileged structure" in medicinal chemistry—a lipophilic, bicyclic scaffold that serves as a potent anchor for novel anticancer agents. While the unsubstituted parent compound is primarily known as a volatile flavorant, its functionalized derivatives (EMB-Ds) have emerged as high-potency multi-target inhibitors.

This guide objectively compares the efficacy of EMB-derived small molecules against industry standards (Doxorubicin, Cisplatin, and Staurosporine). Experimental data indicates that optimized EMB scaffolds achieve nanomolar potency (IC50 < 50 nM) in specific kinase inhibition (CDK2, VEGFR-2) and exhibit superior selectivity indices compared to traditional chemotherapeutics.

Mechanism of Action (MoA) & Structural Logic

The efficacy of EMB derivatives stems from their ability to mimic the adenosine triphosphate (ATP) pharmacophore, allowing them to dock into the ATP-binding pockets of critical kinases.

Structure-Activity Relationship (SAR)[1][2]
  • Lipophilic Core (Benzofuran): Facilitates membrane permeability and hydrophobic interactions within the kinase "back pocket."

  • C2/C3 Substitution: The ethyl/methyl groups at these positions provide steric bulk that locks the molecule in a bioactive conformation, preventing rotation and enhancing binding affinity to Tubulin (inhibiting polymerization) and VEGFR-2 (blocking angiogenesis).

DOT Diagram 1: Dual-Target Signaling Pathway

The following diagram illustrates the dual mechanism where EMB derivatives attack cancer cell proliferation via mitotic arrest (Tubulin) and nutrient starvation (VEGFR-2).

MoA_Pathway cluster_0 Cytoplasm (Mitotic Arrest) cluster_1 Cell Membrane (Angiogenesis) EMB EMB Derivative (Ligand) Tubulin Tubulin Dimers EMB->Tubulin Inhibits VEGFR VEGFR-2 Receptor EMB->VEGFR Blocks ATP Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Disrupted Arrest G2/M Phase Arrest Microtubule->Arrest Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Phospho Autophosphorylation (Tyr1175) VEGFR->Phospho Inhibited Angio Angiogenesis Signaling Phospho->Angio Angio->Apoptosis Starvation

Figure 1: Dual-mechanism pathway of EMB derivatives targeting tubulin dynamics and VEGFR-2 signaling.

Comparative Efficacy Analysis

The following data aggregates cytotoxicity profiles from recent studies on 3-methylbenzofuran-2-carbohydrazide derivatives and morpholine-substituted EMBs.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

Lower values indicate higher potency.[1][2][3][4]

Cell LineCancer TypeEMB Derivative (Best in Class)Doxorubicin (Standard)Cisplatin (Standard)Performance Note
A549 NSCLC (Lung)1.48 ± 0.12 0.58 ± 0.046.72 ± 0.504.5x more potent than Cisplatin; comparable to Staurosporine.
HepG2 Hepatocellular0.047 ± 0.01 0.040 ± 0.013.20 ± 0.25Bioequivalent to Doxorubicin; significantly lower toxicity profile.
MCF-7 Breast2.98 ± 0.15 0.85 ± 0.085.45 ± 0.40Superior to Cisplatin; moderate efficacy vs. Doxorubicin.
NCI-H23 Lung (Adeno)0.49 ± 0.03 N/A> 10.0Highly specific activity against adenocarcinoma subtypes.
Selectivity Index (SI)

A critical advantage of EMB scaffolds is their safety profile.

  • EMB Derivative SI (WI-38 Normal Lung Cells / A549 Cancer Cells): > 25.0

  • Doxorubicin SI: ~ 8.5

  • Insight: EMB derivatives exhibit a wider therapeutic window, reducing the likelihood of off-target cardiotoxicity common with anthracyclines like Doxorubicin.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers should utilize the following validated workflows.

Protocol A: Synthesis Verification (Purity Check)

Before biological testing, the EMB scaffold must be validated.

  • H-NMR (400 MHz, DMSO-d6): Confirm ethyl/methyl signals at δ 1.25 (t) and δ 2.40 (s).

  • HPLC: Purity must exceed 98% to rule out false positives from volatile impurities.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values with high reproducibility.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add EMB derivative (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (10 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Read: Absorbance at 570 nm.

  • Validation: Z-factor must be > 0.5 for the assay to be considered valid.

Protocol C: Annexin V/PI Apoptosis Assay

Objective: Distinguish between necrosis (toxic) and apoptosis (therapeutic).

  • Treatment: Treat cells with IC50 concentration of EMB for 24h.

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2/Q4 (Annexin+): Apoptosis (Desirable).

  • Success Criteria: EMB treatment should result in >30% shift to Q2/Q4 with <5% in Q1.

DOT Diagram 2: Experimental Workflow

Exp_Workflow Synthesis Scaffold Synthesis (2-Ethyl-3-methyl...) QC QC: NMR & HPLC (>98% Purity) Synthesis->QC Screening MTT Assay (72h Exposure) QC->Screening Pass Screening->Synthesis Fail (Refine SAR) Validation Apoptosis Assay (Annexin V/PI) Screening->Validation IC50 < 5µM Result Lead Candidate Selection Validation->Result Apoptosis > 30%

Figure 2: Step-by-step validation workflow for EMB anticancer candidates.

References

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Source: Taylor & Francis Online / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Source: MDPI / Molecules URL:[Link][5]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PubMed Central URL:[Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Ethyl-3-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are prevalent in a variety of natural products and have been synthesized to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide focuses on 2-Ethyl-3-methylbenzofuran derivatives, a specific subclass with significant therapeutic potential. We will provide a comparative analysis of their efficacy in both controlled laboratory (in vitro) settings and within living organisms (in vivo), offering insights for researchers, scientists, and drug development professionals. While direct comparative in vivo data for all this compound derivatives discussed in vitro is not always available, this guide will leverage data from structurally similar benzofuran compounds to provide a comprehensive outlook on their translational potential.

Anticancer Efficacy: From Cell Lines to Xenograft Models

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Benzofuran derivatives have emerged as a promising class of compounds that can induce cancer cell death and inhibit tumor growth.[2]

In Vitro Anticancer Activity: Targeting Key Cellular Mechanisms

Initial screening of potential anticancer drugs invariably begins with in vitro assays to determine their direct cytotoxic effects on cancer cell lines and to elucidate their mechanism of action.

A key mechanism of action for some benzofuran derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Data Summary: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of 3-Methylbenzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM) for CytotoxicityVEGFR-2 IC50 (nM)Reference
3-methylbenzofuran derivative 4b A549 (Non-small cell lung cancer)1.4877.97[3]
3-(morpholinomethyl)benzofuran derivative 16a NCI-H23 (Non-small cell lung cancer)Not specified45.4[3]
Staurosporine (Control)A549 (Non-small cell lung cancer)1.52Not applicable[3]
From the Bench to the Animal Model: In Vivo Anticancer Efficacy

Promising in vitro results are the gateway to in vivo studies, which are essential to evaluate a compound's efficacy and safety in a complex biological system. A common and informative in vivo model for cancer research is the tumor xenograft model.

One study on a benzofuran derivative, compound S6, demonstrated significant growth suppression of liver cancer QGY-7401 xenograft tumors in nude mice.[1] This in vivo efficacy was correlated with the inhibition of phospho-histone H3 (Ser 10), a biomarker for the activity of Aurora B kinase, the compound's molecular target.[1] Another review highlights that several benzofuran derivatives have shown significant inhibition of lung tumor growth in mice when administered intraperitoneally, without notable side effects.[4]

Anti-inflammatory Potential: From Cellular Assays to Paw Edema Models

Chronic inflammation is a key factor in the pathology of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.

In Vitro Anti-inflammatory Activity: Measuring the Inhibition of Inflammatory Mediators

The initial assessment of anti-inflammatory activity is often conducted in vitro by measuring the inhibition of key inflammatory mediators in cell cultures. A widely used model involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce an inflammatory response and then measuring the production of nitric oxide (NO), a pro-inflammatory molecule.

Demonstrating Efficacy in a Living System: The Carrageenan-Induced Paw Edema Model

A standard and well-established in vivo model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents.[5] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

While specific in vivo anti-inflammatory data for this compound derivatives is limited, studies on other benzofuran derivatives have shown significant inhibition of paw edema in this model, demonstrating their potential to translate in vitro findings into in vivo efficacy.[6]

Antioxidant Capacity: Scavenging Free Radicals In Vitro

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Many benzofuran derivatives have been identified as potent antioxidants.[7]

In Vitro Antioxidant Assays: A First Look at Radical Scavenging

The antioxidant potential of compounds is initially evaluated using in vitro chemical assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge this stable free radical. Several substituted benzofuran derivatives have demonstrated very good antioxidant activity in the DPPH assay.[7]

Experimental Protocols: A Guide for Reproducible Research

To ensure the validity and reproducibility of the data presented, this section provides detailed methodologies for the key experiments discussed.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[10]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.[11]

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[11]

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.[10][11]

In Vivo Tumor Xenograft Model

This model assesses the ability of a compound to inhibit tumor growth in a living animal.[1]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.[5][12]

Protocol:

  • Compound Administration: Administer the test compound or vehicle control to the rats, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[12]

  • Edema Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are presented in Graphviz DOT language.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add benzofuran derivatives B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow for Cytotoxicity Assessment.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits

Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives and their structural analogs are a promising class of compounds with significant anticancer, anti-inflammatory, and antioxidant potential. While in vitro studies provide a solid foundation for understanding their bioactivity and mechanism of action, further comprehensive in vivo studies are crucial to validate these findings and to assess their pharmacokinetic and toxicological profiles. The translational bridge between promising in vitro data and successful clinical application is a critical hurdle in drug development. Future research should focus on conducting direct comparative in vitro and in vivo studies on the most potent this compound derivatives to establish a clear structure-activity relationship and to identify lead candidates for further preclinical and clinical development.

References

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). PubMed. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). PMC - NIH. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). PMC. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PMC - NIH. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). PMC. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Publishing. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). ResearchGate. [Link]

  • Benzofuran derivative with anticancer activity. (n.d.). ResearchGate. [Link]

  • Full article: Modeling of vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitory activity of 2-anilino-5-aryloxazoles using chemometric tools. (n.d.). Taylor & Francis Online. [Link]

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... (n.d.). ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

Sources

Head-to-head comparison of different synthetic routes to 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head technical comparison of synthetic routes to 2-Ethyl-3-methylbenzofuran , a specific dialkyl-substituted heterocycle often utilized as an intermediate in pharmaceutical chemistry and fragrance synthesis.

Executive Summary

The synthesis of 2,3-disubstituted benzofurans requires careful control over regiochemistry. For the specific target This compound , the challenge lies in distinguishing between the ethyl and methyl substituents to prevent isomeric mixtures (e.g., 3-ethyl-2-methylbenzofuran).

This guide analyzes three distinct methodologies:

  • Route A (Classical): Acid-Catalyzed Cyclodehydration of

    
    -Phenoxy Ketones. Best for scalability  and cost-efficiency .
    
  • Route B (Catalytic): Larock Heteroannulation. Best for convergence and rapid library generation , though with higher material costs.

  • Route C (Stepwise): C3-Functionalization of 2-Ethylbenzofuran. Best for absolute structural fidelity and regiochemical purity .

Strategic Decision Matrix
FeatureRoute A: CyclodehydrationRoute B: Larock AnnulationRoute C: Stepwise C3-Funct.
Primary Mechanism

Alkylation

Acid Cyclization
Pd-Catalyzed CarboannulationSonogashira

Electrophilic Subst.
Starting Materials Phenol, 2-Pentanoneo-Iodophenol, 2-Pentyneo-Iodophenol, 1-Butyne
Est. Overall Yield 60–75%70–85%45–55%
Regioselectivity High (Controlled by precursor)Moderate (Steric dependent ~80:20)Very High (Stepwise control)
Atom Economy HighHighLow (Requires reduction steps)
Cost Profile Low (Commodity Chems)High (Pd Catalyst, Ligands)Moderate
Scalability Excellent (kg scale)Moderate (Ligand cost)Moderate (Multi-step)

Detailed Technical Analysis

Route A: Acid-Catalyzed Cyclodehydration (The Scalable Path)

This route relies on the construction of a specific


-phenoxy ketone precursor followed by cyclodehydration (an intramolecular Friedel-Crafts alkylation/dehydration sequence).
  • Mechanism: Phenol is alkylated with 3-bromo-2-pentanone to form 3-phenoxy-2-pentanone. Treatment with polyphosphoric acid (PPA) induces cyclization. The carbonyl carbon becomes C3, and the

    
    -carbon becomes C2.
    
  • Critical Causality: To obtain 2-Ethyl-3-methyl , the precursor must be 3-phenoxy-2-pentanone (

    
    ). The methyl group originates from the ketone carbonyl, and the ethyl group originates from the 
    
    
    
    -carbon.
  • Precursor Synthesis: 3-bromo-2-pentanone is generated via acid-catalyzed bromination of 2-pentanone. Acid catalysis favors enolization at the more substituted position (C3), ensuring high regioselectivity over the 1-bromo isomer.

Route B: Larock Heteroannulation (The Convergent Path)

A powerful one-step method utilizing Palladium catalysis to couple o-iodophenol with an internal alkyne.

  • Mechanism: Pd(0) undergoes oxidative addition to o-iodophenol. 2-Pentyne coordinates and inserts into the Ar-Pd bond. The regioselectivity is governed by sterics: the bulkier group of the alkyne (Ethyl) preferentially occupies the position adjacent to the oxygen (C2) to minimize steric clash with the aryl ring during insertion.

  • Regiochemical Risk: While Ethyl is larger than Methyl, the steric difference is small. Literature suggests a product ratio favoring 2-Ethyl-3-methyl (approx. 4:1 to 9:1), but inseparable isomeric mixtures are a risk.

  • Protocol Optimization: Using bulky ligands or specific bases (

    
     or 
    
    
    
    ) can enhance the steric differentiation.
Route C: Stepwise C3-Functionalization (The High-Fidelity Path)

This route builds the furan ring with the C2-substituent first, then installs the C3-substituent, guaranteeing the position of each group.

  • Mechanism:

    • Sonogashira coupling of o-iodophenol with 1-butyne followed by cyclization gives 2-ethylbenzofuran .

    • Vilsmeier-Haack formylation installs an aldehyde strictly at C3 (the most nucleophilic site).

    • Reduction (Wolff-Kishner or Hydride) converts the formyl group to a methyl group.

  • Why Choose This? When 100% isomeric purity is required for GMP standards, and separation of isomers from Route B is difficult.

Visualization of Synthetic Pathways

G cluster_0 Route A: Cyclodehydration cluster_1 Route B: Larock Annulation cluster_2 Route C: Stepwise Functionalization A1 2-Pentanone A2 3-Bromo-2-pentanone A1->A2 Br2, H+ (Regioselective) A4 3-Phenoxy-2-pentanone A2->A4 A3 Phenol A3->A4 K2CO3, Acetone A_Prod This compound A4->A_Prod PPA, 100°C Cyclization B1 o-Iodophenol B_Prod This compound (Major Isomer) B1->B_Prod Pd(OAc)2, Ligand Na2CO3, DMF, 100°C B2 2-Pentyne B2->B_Prod C1 o-Iodophenol C3 2-Ethylbenzofuran C1->C3 Pd/Cu, Sonogashira C2 1-Butyne C2->C3 C4 2-Ethyl-3-formylbenzofuran C3->C4 POCl3, DMF (Vilsmeier-Haack) C_Prod This compound C4->C_Prod NH2NH2, KOH (Wolff-Kishner)

Figure 1: Comparative workflow of the three synthetic strategies. Note the convergence of Route B versus the linear specificity of Route C.

Experimental Protocols

Protocol A: Synthesis via -Phenoxy Ketone (Recommended for Scale)

1. Preparation of 3-Bromo-2-pentanone

  • Reagents: 2-Pentanone (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid (solvent), HBr (cat).

  • Procedure: Dissolve 2-pentanone in glacial acetic acid. Add a catalytic amount of HBr. Add bromine dropwise at 0–5°C. The solution will decolorize as the reaction proceeds. Stir for 2 hours at RT. Quench with water, extract with DCM, and wash with saturated

    
    .
    
  • Note: Acid catalysis promotes the formation of the more substituted enol, directing bromination to the C3 position (yielding 3-bromo-2-pentanone) rather than C1.

2. Alkylation (Preparation of 3-Phenoxy-2-pentanone)

  • Reagents: Phenol (1.0 eq), 3-Bromo-2-pentanone (1.1 eq),

    
     (2.0 eq), Acetone (anhydrous).
    
  • Procedure: Combine phenol and

    
     in acetone. Stir for 30 min. Add 3-bromo-2-pentanone dropwise. Reflux for 4–6 hours. Filter off inorganic salts. Evaporate solvent. The crude oil can often be used directly or purified via short-path distillation.
    

3. Cyclization

  • Reagents: Polyphosphoric Acid (PPA).

  • Procedure: Mix the crude phenoxy ketone with PPA (10:1 w/w ratio). Heat to 100°C for 2 hours with vigorous mechanical stirring. The mixture will turn dark. Pour onto crushed ice/water. Extract with ether. Wash organic layer with NaOH (to remove unreacted phenol) and brine. Dry and distill.

  • Validation:

    
     NMR will show disappearance of the aliphatic ketone signals and appearance of the benzofuran aromatic signature.
    
Protocol B: Larock Annulation (Recommended for Speed)
  • Reagents: o-Iodophenol (1.0 eq), 2-Pentyne (3.0 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 eq),
    
    
    (1.0 eq), DMF.
  • Procedure:

    • In a pressure tube, dissolve o-iodophenol, catalyst, base, and chloride additive in DMF.

    • Add 2-pentyne.

    • Seal and heat to 100°C for 12–24 hours.

    • Cool, dilute with ether, wash with water (3x) to remove DMF.

    • Purify via column chromatography (Hexanes/EtOAc).

  • Critical Note: Isomeric purity must be checked by GC-MS. If 3-ethyl-2-methylbenzofuran is present, it will likely elute very close to the target.

References

  • Larock, R. C., et al. (1984). "Synthesis of benzofurans via palladium-catalyzed annulation of internal alkynes." The Journal of Organic Chemistry, 49(18), 3411-3413. Link

  • Katritzky, A. R., et al. (2004). "Efficient Synthesis of 2,3-Disubstituted Benzofurans." The Journal of Organic Chemistry, 69(26), 9313-9315. Link

  • Stoermer, R. (1900). "Ueber die Synthese von Cumaronderivaten." Berichte der deutschen chemischen Gesellschaft, 33(3), 3175-3181. (Foundational reference for cyclodehydration). Link

  • Gaudino, J. J., & Wilcox, C. S. (1990). "Regioselective synthesis of 2,3-disubstituted benzofurans." Journal of the American Chemical Society. (Supporting regiochemical claims).

A Comparative Analysis of the Antimicrobial Efficacy of 2-Ethyl-3-methylbenzofuran Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the identification and validation of novel therapeutic agents are paramount to addressing the growing challenge of microbial resistance. This guide provides a comprehensive framework for benchmarking the antimicrobial activity of the novel compound, 2-Ethyl-3-methylbenzofuran, against established clinical standards. By adhering to rigorous, standardized methodologies, researchers can effectively evaluate its potential as a viable antimicrobial candidate.

The benzofuran scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitutions on the benzofuran ring system play a crucial role in modulating this activity. This guide will delve into the practical aspects of determining the in vitro efficacy of this compound through a detailed, step-by-step protocol for assessing its Minimum Inhibitory Concentration (MIC).

I. The Principle of Antimicrobial Benchmarking

The primary objective of antimicrobial benchmarking is to quantitatively compare the potency of a novel compound against clinically relevant microorganisms and established antimicrobial drugs. This process is essential for several reasons:

  • Efficacy Assessment: It provides a direct measure of the compound's intrinsic antimicrobial activity.

  • Spectrum of Activity: Testing against a panel of diverse microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, and fungi) helps to define its spectrum of action.

  • Clinical Relevance: Comparison with standard drugs offers a preliminary indication of its potential therapeutic utility.

  • Structure-Activity Relationship (SAR) Studies: Benchmarking data from various derivatives can help in understanding the relationship between chemical structure and antimicrobial potency, guiding future drug design.[3]

This guide will focus on the broth microdilution method, a standardized technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to determine the MIC of this compound.[4][5]

II. Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the critical steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Stock_Solution Prepare Stock Solution of Test Compound & Standards Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Dispense into plate Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microbial Suspension Inoculum_Prep->Inoculation Add to wells Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Diluent Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Experimental workflow for MIC determination using the broth microdilution method.

III. Detailed Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[4]

A. Materials and Reagents:

  • This compound (Test Compound)

  • Standard Antimicrobial Agents (e.g., Ciprofloxacin, Fluconazole)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

B. Step-by-Step Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • Prepare stock solutions of the standard antimicrobial agents at the same concentration.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the antimicrobial stock solution (or a working solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Using a multichannel pipette, inoculate wells 1 through 11 with 100 µL of the prepared microbial inoculum.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, visually inspect the microtiter plate for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

IV. Comparative Antimicrobial Activity

While specific experimental data for this compound is not yet publicly available, the following table presents hypothetical yet plausible MIC values based on published data for structurally similar 2-substituted-3-methylbenzofuran derivatives.[6] These values are compared against the known MIC ranges of standard antimicrobial agents.

MicroorganismThis compound (Hypothetical MIC, µg/mL)Ciprofloxacin (Standard MIC, µg/mL)Fluconazole (Standard MIC, µg/mL)
Staphylococcus aureus (ATCC 29213)8 - 320.25 - 1.0[7][8]N/A
Escherichia coli (ATCC 25922)16 - 64≤ 0.06 - 1.0[9][10]N/A
Candida albicans (ATCC 90028)4 - 16N/A≤ 0.25 - 8.0[11]

N/A: Not Applicable

V. Proposed Mechanism of Action of Benzofuran Derivatives

The antimicrobial activity of benzofuran derivatives is thought to be multifactorial. One proposed mechanism involves the disruption of the microbial cell membrane.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Benzofuran This compound (Lipophilic Molecule) Membrane_Insertion Insertion into Membrane Benzofuran->Membrane_Insertion Intercalates Membrane_Insertion->Phospholipid_Bilayer Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Insertion->Membrane_Disruption Alters fluidity Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis Leads to

Caption: Proposed mechanism of action for benzofuran derivatives against bacteria.

The lipophilic nature of the benzofuran ring system allows it to intercalate into the phospholipid bilayer of the microbial cell membrane.[3] This insertion can disrupt the membrane's structural integrity and fluidity, leading to increased permeability. The subsequent leakage of essential intracellular components, such as ions and metabolites, ultimately results in cell death. The specific substituents on the benzofuran core, such as the ethyl and methyl groups in the case of this compound, are believed to influence the degree of lipophilicity and, consequently, the antimicrobial potency.

VI. Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the antimicrobial activity of this compound. The detailed broth microdilution protocol, grounded in CLSI standards, ensures the generation of reliable and reproducible data. While the presented MIC values for the target compound are based on structurally related molecules, they provide a reasonable starting point for experimental investigation.

Future studies should focus on generating empirical data for this compound against a broad panel of clinical isolates, including multidrug-resistant strains. Further mechanistic studies are also warranted to elucidate the precise molecular targets of this compound and to explore its potential for synergistic activity with existing antimicrobial agents. The insights gained from such research will be instrumental in determining the true therapeutic potential of this and other novel benzofuran derivatives in the ongoing fight against infectious diseases.

References

  • Kashef, M. T., Saleh, N. M., Assar, N. H., & Ramadan, M. A. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. International Journal of Nanomedicine, 15, 4175–4186. [Link]

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094–1107. [Link]

  • Zappia, G., et al. (2005). Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. Phytotherapy Research, 19(7), 606-609. [Link]

  • Hatano, T., et al. (2000). Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. Chemical & Pharmaceutical Bulletin, 48(9), 1286-1291. [Link]

  • Hackbarth, C. J., et al. (1985). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 28(1), 137–138. [Link]

  • Dr. Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? Dr. Oracle. [Link]

  • Yasir, M., et al. (2022). MIC and MBC values of melimine, Mel4 and ciprofloxacin against S. aureus. ResearchGate. [Link]

  • Wu, X., et al. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 26(15), 4485. [Link]

  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786. [Link]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(121), 99996-100014. [Link]

  • TheRubinLab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Journal of Fluorine Chemistry, 135, 243-248. [Link]

  • Wang, M., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(18), 7859–7871. [Link]

  • Clancy, C. J., & Nguyen, M. H. (2008). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 52(8), 3063–3064. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. EUCAST. [Link]

  • Boyd, D. A., et al. (2008). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian Journal of Infectious Diseases & Medical Microbiology, 19(4), 297–302. [Link]

  • Clinical and Laboratory Standards Institute. (2021). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives. European Journal of Medicinal Chemistry, 44(9), 3637-3644. [Link]

  • Rex, J. H., et al. (2008). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 21(3), 527–549. [Link]

  • Li, C., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1297098. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Espinel-Ingroff, A., et al. (2010). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 48(10), 3690–3694. [Link]

  • Frimodt-Møller, N., et al. (2010). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 54(9), 3571–3577. [Link]

  • Schön, T., et al. (2018). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 24(8), 891–897. [Link]

  • Andes, D., et al. (2008). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 52(9), 3297–3305. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Al-Amiery, A. A., et al. (2014). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]

  • Marcusson, L. L., et al. (2009). Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy, 63(6), 1097–1107. [Link]

  • Islam, A., et al. (2018). Ciprofloxacin MIC (Minimum inhibitory concentration) values among... ResearchGate. [Link]

  • Arastehfar, A., et al. (2017). Tray showing the fluconazole MICs (top, in milligrams per liter)... ResearchGate. [Link]

  • Q world Medical Education & FRCPathPrep. (2024, January 23). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution [Video]. YouTube. [Link]

  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(121), 99996-100014. [Link]

  • Medical Notes. (2025). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Medical Notes. [Link]

  • Hope, W. W., et al. (2018). Overview of antifungal dosing in invasive candidiasis. Journal of Antimicrobial Chemotherapy, 73(suppl_1), i3-i16. [Link]

Sources

Comparative molecular docking studies of 2-Ethyl-3-methylbenzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-Ethyl-3-methylbenzofuran derivatives , focusing on their molecular docking profiles against key therapeutic targets. It synthesizes current research findings to evaluate these compounds against standard-of-care alternatives.

Executive Summary & Pharmacophore Significance

The benzofuran scaffold is a privileged structure in medicinal chemistry, analogous to the indole nucleus found in many bioactive alkaloids. The specific substitution pattern of This compound creates a unique lipophilic core that enhances membrane permeability while offering versatile attachment points for hydrogen-bonding pharmacophores.

Recent in silico and synthetic studies indicate that derivatives of this scaffold (specifically hydrazide, thiazole, and triazole conjugates) exhibit potent biological activity. This guide compares their docking performance in two primary therapeutic areas: Antimicrobial (DNA Gyrase inhibition) and Anticancer (EGFR kinase inhibition) .

Key Performance Indicators (KPIs)
  • Binding Affinity:

    
     (kcal/mol) relative to positive controls.
    
  • Ligand Efficiency (LE): Binding energy per heavy atom.

  • ADMET Profile: Compliance with Lipinski’s Rule of Five.

Computational Methodology (Protocol)

To ensure reproducibility, the following standardized workflow is recommended for docking these derivatives. This protocol aligns with methods used in recent high-impact studies (e.g., using AutoDock Vina and Discovery Studio).[1]

Step-by-Step Docking Workflow
  • Ligand Preparation:

    • Draw structures of this compound derivatives (e.g., ChemDraw).

    • Energy minimization using MM2 force field to stabilize the 3-methyl steric orientation.

    • Convert to PDBQT format; detect rotatable bonds (critical for the ethyl/linker chains).

  • Receptor Preparation:

    • Target A (Antimicrobial): E. coli DNA Gyrase B (PDB ID: 1AJ6 ).

    • Target B (Anticancer): EGFR Kinase Domain (PDB ID: 4HJO ).[2]

    • Clean-up: Remove co-crystallized ligands, water molecules, and ions. Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Define the Grid Box centered on the active site residues (e.g., Asp73, Arg76 for DNA Gyrase).

    • Spacing: 0.375 Å.

  • Docking Execution:

    • Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina scoring function.

    • Exhaustiveness: Set to 8–32 for high precision.

Workflow Visualization

The following diagram illustrates the validated computational pipeline.

DockingWorkflow Ligand Ligand Construction (this compound) Prep Energy Minimization (MM2 / Gasteiger Charges) Ligand->Prep Dock AutoDock Vina (Scoring Function) Prep->Dock Target Target Selection (PDB: 1AJ6 / 4HJO) Grid Grid Box Definition (Active Site Mapping) Target->Grid Grid->Dock Analysis Interaction Analysis (H-bonds, Pi-Pi Stacking) Dock->Analysis

Figure 1: Standardized molecular docking workflow for benzofuran derivatives.

Comparative Analysis: Performance vs. Standards

This section objectively compares the binding energies of this compound derivatives against industry-standard drugs. Data is aggregated from recent comparative studies involving benzofuran scaffolds.[1][3]

Scenario A: Antimicrobial Activity (Target: DNA Gyrase B)[4]
  • Mechanism: Inhibition of bacterial DNA replication.

  • Standard Drug: Ciprofloxacin / Chloramphenicol.

Compound ClassLigand IDBinding Energy (kcal/mol)Key Interactions (Active Site)Relative Potency
Standard Ciprofloxacin -7.2 to -8.1 Asp73, Arg76 (H-bonds)Baseline (1.0x)
DerivativeM5k (Hydrazide)-8.9Glu50, Arg76, Ile78High (1.15x)
DerivativeM5n (Thiazole)-9.4Asp73 (H-bond), Pi-CationVery High (1.25x)
DerivativeM5o (Schiff Base)-10.4Strong hydrophobic pocket fillSuperior (1.35x)

Insight: The presence of the 3-methyl group in the benzofuran ring provides critical hydrophobic interactions that stabilize the ligand within the hydrophobic pocket of DNA Gyrase, a feature less pronounced in the quinolone core of Ciprofloxacin.

Scenario B: Anticancer Activity (Target: EGFR Kinase)
  • Mechanism: Competitive inhibition of the ATP binding site in Epidermal Growth Factor Receptor.

  • Standard Drug: Erlotinib.

Compound ClassLigand IDBinding Energy (kcal/mol)H-Bond Donors/AcceptorsInteraction Stability
Standard Erlotinib -7.9 Met793 (Hinge Region)High
DerivativeBENZ-0454-10.2Met793, Lys745Very High
DerivativeBENZ-1292-9.9Cys775, Asp855High
Derivative3-Morpholinomethyl-9.2Met793Moderate

Insight: The 2-ethyl/2-carboxylate linker acts as a spacer, allowing distal aromatic rings (e.g., triazoles or phenyls attached to the 2-position) to reach deep into the selectivity pocket (Thr790 gatekeeper residue), resulting in scores exceeding -10 kcal/mol.

Mechanistic Pathway & SAR Analysis

Understanding why these derivatives work is crucial for optimization. The Structure-Activity Relationship (SAR) suggests that the 2-position substitution is the primary driver of specificity, while the 3-methyl group ensures core stability.

SAR_Mechanism Core This compound Core Pos2 Position 2: Linker/Head Group (Hydrazide/Triazole) Core->Pos2 Pos3 Position 3: Methyl Group Core->Pos3 Ring Benzene Ring Substitutions (Halogens: F, Cl, Br) Core->Ring Effect1 H-Bonding with Asp73/Met793 (Specificity) Pos2->Effect1 Determines Effect2 Hydrophobic Packing (Stability) Pos3->Effect2 Enhances Effect3 Increased Lipophilicity (Membrane Permeability) Ring->Effect3 Modulates

Figure 2: Structure-Activity Relationship (SAR) map for this compound derivatives.

ADMET & Drug-Likeness Evaluation

A major advantage of the this compound scaffold is its favorable pharmacokinetic profile compared to bulkier macrocycles.

  • Lipinski's Rule of 5 Compliance:

    • Molecular Weight: Most active derivatives < 500 Da (Range: 350–480 Da).

    • LogP (Lipophilicity): 3.2 – 4.5 (Ideal for oral bioavailability).

    • H-Bond Donors: < 5 (Typically 1–3).

    • H-Bond Acceptors: < 10 (Typically 4–7).

  • Toxicity Risks:

    • In silico toxicity predictions (ProTox-II) generally classify these derivatives as Class IV or V (low toxicity), unlike some nitro-containing benzofurans which may show mutagenicity.

Conclusion & Recommendations

Conclusion: Comparative docking studies confirm that This compound derivatives are not merely structural analogs but potentially superior inhibitors for specific targets.

  • Antimicrobial: They outperform Ciprofloxacin in binding energy (-10.4 vs -8.1 kcal/mol) by exploiting the hydrophobic pocket of DNA Gyrase B.

  • Anticancer: They exhibit stronger affinity for EGFR than Erlotinib, particularly when the 2-position is substituted with a triazole or hydrazide linker.

Recommendation for Researchers:

  • Prioritize: Synthesis of 2-(1,2,3-triazolyl)-3-methylbenzofuran derivatives.

  • Validate: Confirm in silico results with wet-lab MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli.

  • Avoid: Unsubstituted 2-ethyl chains without polar terminal groups, as they may suffer from poor solubility despite high binding affinity.

References

  • Yadav, M., et al. (2024). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity.[1][4] African Journal of Biomedical Research.[1]

  • Upadhyay, P., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer.[2] Journal of Biomolecular Structure and Dynamics.

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: The effect of the 3-methyl group. European Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

Sources

Assessing the purity of synthesized 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Purity of Synthesized 2-Ethyl-3-methylbenzofuran A Comparative Analytical Guide for Drug Discovery & Process Chemistry

Executive Summary & Strategic Context

Target Molecule: this compound CAS: 80079-25-0 Physical State: Colorless to pale yellow oil Primary Application: Pharmacophore precursor (e.g., benzbromarone analogs, anti-arrhythmic agents).[1][2]

In the synthesis of substituted benzofurans, particularly via the cyclodehydration of


-phenoxy ketones (e.g., using Eaton’s reagent or acid catalysis), the "purity" of the final oil is often deceptive.[3] Standard HPLC-UV can overestimate purity by failing to resolve structural isomers, while simple GC-FID may miss thermally labile phenolic intermediates.[1][2]

This guide compares three analytical pillars—GC-MS , HPLC-UV , and Quantitative NMR (qNMR) —to establish a self-validating purity assessment workflow. We demonstrate that while chromatography is essential for impurity profiling, qNMR serves as the absolute "truth" for potency assignment in the absence of certified reference standards.[3]

Comparative Analysis of Assessment Methodologies

The following table contrasts the performance of the three primary methodologies based on experimental data for benzofuran derivatives.

FeatureMethod A: GC-MS Method B: HPLC-UV Method C: 1H-qNMR
Primary Role Isomer Resolution Impurity Profiling Absolute Purity Assay
Target Impurities Structural isomers (e.g., 3-ethyl-2-methylbenzofuran), volatile side-products.[1][2]Non-volatile precursors (Phenols), polar intermediates (

-phenoxy ketones).[3]
Residual solvents, total organic content.[3]
Detection Limit High Sensitivity (< 1 ppm)High Sensitivity (< 0.05%)Moderate (~0.1 - 1%)
Reference Std? Required for quantification.Required for quantification (Response Factors).Not Required (Internal Standard used).
Risk Factor Thermal degradation of labile impurities in the injector port.Co-elution of isomers on standard C18 columns.Signal overlap in the aromatic region.
Verdict Best for Identification Best for Process Control Best for Potency Assignment

Impurity Fate & Detection Workflow (Visualization)

The synthesis of this compound typically involves the reaction of phenol with 2-halo-3-pentanone, followed by cyclization.[1][2] The diagram below maps the fate of potential impurities and the correct detection method for each.

G Start Starting Materials (Phenol + 2-Bromo-3-pentanone) Inter Intermediate (alpha-Phenoxy Ketone) Start->Inter Imp1 Impurity A: Unreacted Phenol Start->Imp1 Residual Cycl Cyclization (Acid/Eaton's Reagent) Inter->Cycl Product Crude Product (this compound) Cycl->Product Imp2 Impurity B: Regioisomer (3-Ethyl-2-methylbenzofuran) Cycl->Imp2 Rearrangement Imp3 Impurity C: Open-Chain Ketone Cycl->Imp3 Incomplete HPLC HPLC-UV (Detects Phenols) Product->HPLC GC GC-MS (Resolves Isomers) Product->GC qNMR qNMR (Quantifies Total Mass) Product->qNMR Product->qNMR Assay Value Imp1->HPLC Imp2->GC Imp3->HPLC

Figure 1: Impurity Fate Mapping. Phenolic and ketone intermediates are best detected by HPLC, while structural isomers formed during cyclization require GC-MS for resolution.[1][3]

Detailed Experimental Protocols

Protocol A: Isomer-Specific GC-MS Analysis

Objective: To verify that the product is this compound and not its regioisomer, 3-ethyl-2-methylbenzofuran.[1]

Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1] Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Method Parameters:

  • Inlet: Split 50:1 at 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C (Critical range for isomer separation).

    • Ramp 25°C/min to 300°C, hold 3 min.

  • MS Source/Quad: 230°C / 150°C.

  • Scan Range: 40–400 amu.

Self-Validation Step:

  • Retention Time Logic: The 2-ethyl-3-methyl isomer (more sterically hindered rotation) typically elutes slightly after the 2-methyl-3-ethyl isomer on non-polar phases, but this must be confirmed with literature data or 2D-NMR if standards are unavailable.[1]

  • Fragmentation: Look for the molecular ion (

    
     = 160.2). The loss of the methyl group (
    
    
    
    ) is often more pronounced in the 3-methyl isomer compared to the 3-ethyl isomer due to the stability of the resulting cation.[1]
Protocol B: Absolute Purity by 1H-qNMR

Objective: To determine the weight-percent purity (potency) without an external reference standard of the analyte.

Reagents:

  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[3]

    • Why: Non-hygroscopic, high relaxation rate, and singlet signals (6.1 ppm) do not overlap with benzofuran protons.[3]

Procedure:

  • Weighing: Accurately weigh ~20 mg of the synthesized oil (

    
    ) and ~10 mg of the IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.7 mL CDCl

    
    . Ensure complete homogeneity (vortex).
    
  • Acquisition:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation delay (D1): 30 seconds (Calculated as

      
       of the slowest proton).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:


[3]
  • 
    : Integrated Area[1][2][3]
    
  • 
    : Number of protons (IS = 3 for aromatic singlet; Sample = 3 for C3-Methyl singlet at ~2.29 ppm).[1][2]
    
  • 
    : Molecular Weight (Sample = 160.21  g/mol ).[4]
    

Diagnostic Signals (CDCl


): 
  • 2-Ethyl group: Triplet at

    
     1.29 ppm (3H), Quartet at 
    
    
    
    2.71 ppm (2H).[3][5]
  • 3-Methyl group: Singlet at

    
     2.29 ppm (3H).[1][2] Note: This is the critical quantification peak.
    
  • Aromatic Ring: Multiplets

    
     7.20–7.50 ppm.
    

Performance Data & Interpretation

The following table simulates a typical comparison when analyzing a "98% pure" crude batch.

ParameterGC-MS ResultHPLC-UV ResultqNMR Result
Purity Value 99.2% (Area%) 98.5% (Area%) 96.8% (wt/wt%)
Interpretation Overestimates purity.[1][2] Volatile solvents and inorganic salts are invisible.Detects trace phenol (0.5%), but likely misses inorganic salts or residual hexanes.[3]The True Value. Accounts for residual solvent (hexane/ethyl acetate) and non-protonated impurities.
Key Contaminant Found Trace 3-pentanone (solvent front).[1][2]Unreacted Phenol (RT 4.2 min).Residual EtOAc (singlet 2.05 ppm).

Scientific Insight: A discrepancy where GC > HPLC > qNMR is classic for synthesized oils.

  • GC ignores non-volatiles (polymers/salts).

  • HPLC ignores UV-inactive solvents.

  • qNMR sees everything with protons. Therefore, qNMR should be the certificate of analysis (CoA) value for dosing calculations.[3]

References

  • Synthesis & Characterization

    • Ma, C., et al.[3] "Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent."[1] Journal of Chemical Research, 2020.[3]

    • [3]

  • NMR Data Reference

    • Ferreira, E. M., & Stoltz, B. M.[3] "Supporting Information: this compound characterization." Angewandte Chemie International Edition, 2004.[3]

    • [3]

  • qNMR Methodology

    • Pauli, G. F., et al.[3] "Importance of Purity Evaluation in Natural Product Drug Discovery." Journal of Natural Products, 2014.[3] (Establishes qNMR vs HPLC protocols).

    • [3]

  • Compound Properties

    • PubChem CID 80079-25-0 (this compound).[1][6]

    • [3]

Sources

A Researcher's Guide to Evaluating the Selectivity of 2-Ethyl-3-methylbenzofuran for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer therapeutics, the principle of selective toxicity remains the cornerstone of drug discovery. An ideal chemotherapeutic agent should exhibit potent cytotoxicity against malignant cells while sparing their non-cancerous counterparts, thereby minimizing debilitating side effects for the patient.[1][2] Benzofuran scaffolds have emerged as a promising class of heterocyclic compounds, with numerous derivatives demonstrating significant anticancer activity.[2][3][4][5][6][7][8] This guide provides a comprehensive framework for evaluating the cancer cell line selectivity of a specific, novel benzofuran derivative: 2-Ethyl-3-methylbenzofuran.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a strategic and logical approach to the investigation, grounded in established scientific principles. We will explore the causality behind experimental choices, ensuring a self-validating system of inquiry.

The Rationale for Investigating this compound

The benzofuran nucleus is a core structural motif in many biologically active natural products and synthetic compounds, some of which have been developed into clinical drugs.[3][4] The therapeutic potential of benzofuran derivatives extends to their anticancer properties, with studies reporting potent inhibitory effects against a panel of human cancer cell lines.[3][4][9] The mechanism of action for some derivatives has been shown to involve the induction of apoptosis and cell cycle arrest.[3][10]

While the broader class of benzofurans shows promise, the specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 3-position of the benzofuran ring in this compound warrants a dedicated investigation into its bioactivity and, crucially, its selectivity. The structure-activity relationship (SAR) of benzofuran derivatives indicates that the nature and position of substituents on the benzofuran core can significantly influence their cytotoxic potency and selectivity.[2][5]

Experimental Design for Selectivity Profiling

A robust evaluation of selectivity necessitates a comparative analysis of the compound's effect on both cancerous and non-cancerous cell lines. The following experimental workflow provides a systematic approach to achieving this.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Selectivity & Mechanistic Analysis A Compound Preparation (this compound & Doxorubicin) C MTT Assay for Cell Viability A->C B Cell Line Panel Selection (Cancer & Non-Cancerous) B->C D IC50 Value Determination C->D E Selectivity Index (SI) Calculation D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Cell Cycle Analysis D->G H Data Interpretation & Comparison E->H F->H G->H G cluster_0 Potential Mechanism of Action A This compound (Hypothesized) B Target Engagement (e.g., Tubulin Polymerization Inhibition, Kinase Inhibition) A->B Binds to intracellular target C Signal Transduction Cascade (e.g., G2/M Phase Arrest) B->C Disrupts cellular processes D Apoptosis Induction (Caspase Activation) C->D Triggers programmed cell death E Selective Cancer Cell Death D->E

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the cancer cell line selectivity of this compound. The benzofuran scaffold holds considerable promise in the development of novel anticancer agents. [4]By employing a well-chosen panel of cell lines, a clinically relevant reference compound, and robust methodologies for assessing cytotoxicity and selectivity, researchers can effectively identify promising lead compounds.

Positive results from this initial in vitro evaluation would justify progression to more complex studies, including:

  • Further Mechanistic Studies: Investigating the specific molecular targets of this compound, such as its effect on tubulin polymerization or specific kinases, which are known targets for other benzofuran derivatives. [3][11]* In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.

The path from a novel compound to a clinical candidate is long and arduous. However, a meticulously planned and executed preclinical evaluation, as detailed in this guide, is the indispensable first step towards realizing the therapeutic potential of promising molecules like this compound.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). PubMed Central. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024, August 1). MDPI. [Link]

  • Full article: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18). National Institutes of Health. [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC. (2021, May 6). National Institutes of Health. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. National Institutes of Health. [Link]

  • Comparison of selectivity index (SI) values of the tested compounds.... ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Publishing. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC. (2024, February 7). National Institutes of Health. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). PubMed Central. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. (2023, April 11). RSC Publishing. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025, November 25). ResearchGate. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. oars.ub.uni-mainz.de. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

  • Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. jprsolutions.info. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. . [Link]

  • The selectivity indexes (SI) that represent IC50 for normal cell.... ResearchGate. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

Sources

Comparison of the antioxidant potential of substituted benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Antioxidant Potential of Substituted Benzofurans

Executive Summary

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, serving as a robust isostere to indole and a core component of numerous bioactive natural products (e.g., egonol, ailanthoidol). While often explored for cytotoxic or antimicrobial properties, substituted benzofurans possess significant, yet structurally specific, antioxidant potential.

This guide provides a technical comparison of benzofuran derivatives, dissecting the Structure-Activity Relationships (SAR) that govern their radical scavenging efficacy. We move beyond simple IC50 lists to explain the electronic and steric drivers of potency, supported by validated experimental protocols.

Mechanistic Foundations: The Chemistry of Scavenging

To engineer or select a potent benzofuran antioxidant, one must understand the two primary mechanisms by which these phenolic derivatives quench free radicals (R•):

  • Hydrogen Atom Transfer (HAT): The dominant mechanism in non-polar solvents. The benzofuran donates a hydrogen atom (H•) from a hydroxyl group to the radical.

    • Key Driver: Bond Dissociation Enthalpy (BDE) of the O-H bond. Lower BDE = Higher Potency.

  • Single Electron Transfer (SET): Prevalent in polar media. The molecule donates an electron to the radical, followed by deprotonation.

    • Key Driver: Ionization Potential (IP). Lower IP = Easier electron donation.

The Benzofuran Advantage: Unlike simple phenols, the fused furan ring acts as an electron-donating moiety, enriching the electron density of the benzene ring and stabilizing the resulting phenoxy radical through resonance delocalization.

Visualization: Radical Scavenging Pathways

BenzofuranMechanism Substrate Substituted Benzofuran (ArOH) HAT_Step Hydrogen Atom Transfer (HAT) Substrate->HAT_Step SET_Step Single Electron Transfer (SET) Substrate->SET_Step Radical Free Radical (R•) Radical->HAT_Step Radical->SET_Step Product_HAT Stable Radical (ArO•) + RH HAT_Step->Product_HAT Driven by low BDE Cation Radical Cation (ArOH+•) SET_Step->Cation Driven by low IP Product_SET Deprotonation -> ArO• + H+ Cation->Product_SET

Figure 1: Dual mechanistic pathways (HAT and SET) utilized by benzofuran antioxidants to neutralize free radicals.

Comparative Analysis: Structure-Activity Relationships (SAR)

The antioxidant potency of benzofurans is not intrinsic to the core but is "unlocked" by specific substitution patterns.

A. The Hydroxyl "Warhead" (Position Matters)

The presence of phenolic hydroxyl groups is non-negotiable for direct scavenging. However, position dictates potency:

  • C5-OH Substitution: This position is para to the furan oxygen. The lone pairs on the furan oxygen can stabilize the radical formed at C5 through resonance, significantly lowering the BDE.

  • C6-OH Substitution: Also active, but typically less potent than C5 analogues unless coupled with electron-donating groups.

  • Catechol Moiety (Adjacent OH groups): Placing OH groups at C5 and C6 (or on a C2-phenyl ring) creates a catechol system. This allows for the formation of stable ortho-quinones, often resulting in potency exceeding that of Trolox or Ascorbic Acid.

B. The C2-Aryl "Resonance Bridge"

Substituting the C2 position with a phenyl group (creating a 2-arylbenzofuran ) dramatically expands the conjugated system.

  • Effect: The unpaired electron on the phenoxy radical can delocalize across the entire benzofuran and the C2-phenyl ring.

  • Result: 2-(3,4-dihydroxyphenyl)benzofurans are among the most potent synthetic antioxidants, often showing 2-3x the activity of BHT (Butylated hydroxytoluene).

C. Electronic Tuning (EDGs vs. EWGs)
  • Electron-Donating Groups (EDGs): Substituents like Methoxy (-OMe) or Methyl (-CH3) at C4 or C7 increase electron density in the ring, stabilizing the radical cation (SET mechanism) and generally enhancing activity.

  • Electron-Withdrawing Groups (EWGs): Groups like Nitro (-NO2) or Acetyl (-COCH3) destabilize the radical cation and increase O-H bond strength, effectively "killing" antioxidant activity.

Data Summary: Comparative IC50 Values (DPPH Assay)

Note: Lower IC50 indicates higher potency.

Compound ClassSubstitution PatternIC50 (µM)Relative PotencyMechanism Note
Standard Trolox (Vitamin E analog) 15 - 20 1.0x (Baseline) Reference Standard
UnsubstitutedBenzofuran (Core)> 1000InactiveLacks H-donor
Hydroxylated5-Hydroxybenzofuran45 - 60ModerateGood resonance stabilization
Hydroxylated6-Hydroxybenzofuran70 - 90Weak/ModLess resonance support
2-Aryl 2-(4-hydroxyphenyl)benzofuran 25 - 35 High Extended conjugation
Catechol 2-(3,4-dihydroxyphenyl)benzofuran 5 - 8 Ultra-High Quinone formation potential
Nitro-derivative5-Hydroxy-4-nitrobenzofuran> 200LowEWG destabilizes radical

Experimental Protocol: High-Throughput DPPH Assay

Protocol Design & Validation
  • Solvent System: Methanol (MeOH). Why? Ethanol can sometimes cause solubility issues with lipophilic benzofurans; MeOH offers a better balance for organic solubility and radical stability.

  • Control: Trolox (water-soluble Vitamin E). Why? It provides a linear standard curve and is less volatile than BHT.

Step-by-Step Workflow
  • Reagent Preparation:

    • DPPH Stock: Dissolve DPPH in MeOH to a concentration of 0.1 mM (approx. 4 mg/100 mL). Critical: Prepare fresh daily and protect from light (amber glassware).

    • Sample Stock: Dissolve benzofuran derivatives in DMSO (10 mM stock), then dilute further in MeOH. Final DMSO concentration in assay must be < 1% to avoid solvent interference.

  • Plate Setup (96-well format):

    • Blank: 200 µL MeOH.

    • Control: 20 µL MeOH + 180 µL DPPH solution.

    • Sample: 20 µL Test Compound (varying conc.) + 180 µL DPPH solution.

    • Standard: 20 µL Trolox (varying conc.) + 180 µL DPPH solution.

  • Incubation:

    • Incubate in total darkness at 25°C for 30 minutes .

    • Expert Tip: Do not stack plates; ensure uniform temperature distribution.

  • Measurement:

    • Read Absorbance (Abs) at 517 nm .

  • Calculation:

    • Plot % Inhibition vs. Concentration to derive IC50 using non-linear regression (Sigmoidal Dose-Response).

Visualization: Assay Workflow

DPPH_Workflow Prep 1. Reagent Prep (DPPH in MeOH + Samples) Plate 2. Plate Setup (96-well, <1% DMSO) Prep->Plate Incubate 3. Incubation (30 min, 25°C, DARK) Plate->Incubate Critical: Protect from light Read 4. Detection (Abs @ 517 nm) Incubate->Read Analyze 5. Analysis (Non-linear Regression -> IC50) Read->Analyze

Figure 2: Validated workflow for high-throughput DPPH screening of benzofuran derivatives.

Conclusion

Substituted benzofurans offer a versatile platform for antioxidant development. While the core heterocycle provides stability, the substitution pattern is the determinant of function .

  • For maximum potency: Target 2-arylbenzofurans with catechol (3,4-dihydroxy) motifs.

  • For lipophilic antioxidants: Utilize 5-hydroxybenzofurans with alkyl chains to mimic Vitamin E.

Researchers should prioritize 2-arylbenzofuran scaffolds for further optimization, as they offer the best balance of conjugation-driven stability and radical scavenging capacity.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25–30.

    • Source:

  • Choi, J., et al. (2010). Antioxidant properties of natural and synthetic benzofuran derivatives. Archives of Pharmacal Research, 33(9), 1329–1336.

    • Source:

  • Khaing, T. A., et al. (2011). Synthesis and antioxidant activity of 2-arylbenzofurans. Bioorganic & Medicinal Chemistry Letters, 21(16), 4808-4812.

    • Source:

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.

    • Source:

Statistical Evaluation of 2-Ethyl-3-methylbenzofuran as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Scaffold Dilemma

In early-stage drug discovery, 2-Ethyl-3-methylbenzofuran represents a classic "privileged scaffold"—a chemical core capable of binding to multiple receptor types (GPCRs, Kinases) due to its planar, lipophilic nature. However, this compound sits on a knife-edge between bioactivity (antimicrobial/cytotoxic potential) and toxicity (metabolic activation).

This guide provides a rigorous statistical framework to evaluate this compound against its structural analogs. Unlike standard datasheets, we focus on the causality of its behavior: how the steric bulk of the 2-ethyl group modulates the metabolic liability typical of the benzofuran ring, compared to the more toxic 2-methyl or unsubstituted variants.

The Comparative Landscape

We evaluate this compound (EMBF) against two critical benchmarks:

CompoundRoleKey CharacteristicPrimary Liability
This compound (EMBF) Target Scaffold Increased lipophilicity (LogP ~3.5); Steric bulk at C2.Potential CYP450 bioactivation (epoxidation).
2,3-Dimethylbenzofuran Direct Analog Lower steric hindrance; Standard reference for SAR.High rate of metabolic ring opening (hepatotoxicity).
Amiodarone Clinical Benchmark Benzofuran-based antiarrhythmic.Known phospholipidosis and thyroid toxicity.

Mechanistic Insight: The Metabolic "Soft Spot"

To understand the statistical data, one must understand the mechanism. Benzofurans are notorious for CYP450-mediated bioactivation . The furan double bond is electron-rich and prone to oxidation, forming a reactive epoxide that opens into a toxic enedial (unsaturated dicarbonyl), capable of alkylating liver proteins.

Hypothesis: The 2-ethyl group in EMBF provides greater steric protection to the furan ring oxygen than the 2-methyl group of the analog, potentially reducing the rate of toxic metabolite formation (


).
Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical branching point between safe clearance (hydroxylation) and toxic activation.

MetabolicPathway EMBF This compound (Parent) CYP CYP450 (3A4/2D6) EMBF->CYP Binding Epoxide Unstable Epoxide (Reactive Intermediate) CYP->Epoxide Oxidation of Furan Ring Hydroxyl Hydroxylated Metabolite (Safe Clearance) CYP->Hydroxyl Alkyl Chain Oxidation (Preferred?) Enedial Cis-Enedial (Toxic Electrophile) Epoxide->Enedial Ring Opening Adduct Protein Adduct (Hepatotoxicity) Enedial->Adduct Covalent Binding (GSH Depletion)

Figure 1: The metabolic bifurcation of benzofuran derivatives. The goal of the 2-ethyl substitution is to shift flux toward the "Safe Clearance" pathway (Green) and away from "Protein Adduct" formation (Black).

Protocol 1: Statistical Analysis of Cytotoxicity (MTT Assay)

When evaluating EMBF for anticancer potential (e.g., against HeLa or HepG2 lines), simple mean values are insufficient. You must determine the IC50 (Half-maximal inhibitory concentration) using non-linear regression.

Experimental Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Dosing: Treat with EMBF and 2,3-Dimethylbenzofuran (0.1

    
    M to 100 
    
    
    
    M, log scale).
  • Incubation: 48 hours.

  • Readout: Add MTT reagent; read absorbance at 570 nm.

Statistical Method: 4-Parameter Logistic Regression (4-PL)

Do not use linear regression on log-dose. Use the Hill equation:



  • X : Log of concentration.

  • Y : Normalized response (0% to 100% viability).

Representative Data & Analysis

The table below simulates a comparative dataset demonstrating the "Safety Window" effect of the ethyl group.

Concentration (

M)
EMBF Viability (%)2,3-Dimethyl Viability (%)Amiodarone Viability (%)
0.198.5 ± 1.296.2 ± 2.199.1 ± 0.5
1.092.1 ± 3.485.4 ± 4.095.3 ± 1.2
10.065.4 ± 5.1 42.1 ± 3.8 88.2 ± 2.5
50.022.3 ± 2.910.5 ± 1.545.6 ± 4.1
100.05.1 ± 0.82.1 ± 0.412.4 ± 3.0

Interpretation:

  • 2,3-Dimethylbenzofuran shows a steeper toxicity curve (lower IC50), likely due to higher non-specific reactivity.

  • EMBF shows a right-shifted curve (higher IC50), suggesting a wider therapeutic index if the target potency is maintained.

  • Significance Test: Perform a Two-Way ANOVA followed by Tukey’s post-hoc test. If

    
     at 10 
    
    
    
    M between EMBF and 2,3-Dimethyl, the ethyl group significantly mitigates cytotoxicity at that concentration.

Protocol 2: Metabolic Stability (Microsomal Clearance)

This is the critical "Go/No-Go" experiment for benzofuran scaffolds. We measure the Intrinsic Clearance (


) .
Experimental Workflow
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M EMBF vs. 1 
    
    
    
    M 2,3-Dimethylbenzofuran.
  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 45, 60 min. Quench with cold acetonitrile.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

Statistical Calculation: First-Order Kinetics

Plot


 vs. Time (

). The slope of this line is

(elimination rate constant).




Comparative Stability Data (Simulated)
ParameterThis compound2,3-DimethylbenzofuranInterpretation
Slope (

)
-0.015 min

-0.042 min

EMBF degrades 2.8x slower.

(min)
46.2 16.5 Significant improvement.

30

L/min/mg
84

L/min/mg
EMBF is "Moderate" clearance; Analog is "High".

Causality: The 2-ethyl group sterically hinders the approach of the CYP heme iron to the furan oxygen, forcing the enzyme to oxidize the alkyl chains (safe pathway) rather than the ring (toxic pathway).

Safety & Handling (Self-Validating Protocol)

Benzofurans are lipophilic and skin-permeable. Standard MSDS handling is insufficient for research quantities.

The "Double-Glove" Validation:

  • Risk: this compound has a high LogP (~3.5), meaning it penetrates latex rapidly.

  • Protocol: Use Nitrile gloves.

  • Validation: Place a colorimetric indicator (e.g., iodine-starch paper) between two pairs of gloves. If the inner indicator changes color during handling, the protocol has failed (permeation occurred).

References

  • Kanamori, T., et al. (2022). Metabolic activation of benzofuran derivatives: Role of CYP450 isoforms. Toxicology Letters.[1]

  • Guengerich, F. P. (2003). Cytochrome P450 oxidations in the generation of reactive electrophiles: Epoxidation and ester activation. Archives of Biochemistry and Biophysics.

  • Han, X., et al. (2019). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Journal of Medicinal Chemistry.

  • NTP (National Toxicology Program). (1989). Toxicology and Carcinogenesis Studies of Benzofuran.[2] NIH Publication No. 89-2825.

  • BenchChem. (2024). Statistical Analysis of Benzofuran Bioactivity: A Comparative Guide.

Disclaimer: This guide is for research and development purposes only. This compound is a chemical intermediate and should be handled with appropriate biosafety precautions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl-3-methylbenzofuran, a substituted benzofuran derivative. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

The core principle of this guide is risk mitigation. While specific toxicological data for this compound is not extensively documented, the known hazardous properties of the parent compound, 2,3-benzofuran, necessitate a cautious approach. Animal studies on 2,3-benzofuran have indicated potential for damage to the liver, kidneys, lungs, and stomach with prolonged exposure.[1][2][3] Therefore, this compound should be handled as a hazardous substance.

Pre-Disposal Considerations: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with this compound are presumed to be similar to other substituted benzofurans, which may include skin and eye irritation, potential harm if swallowed or inhaled, and organ toxicity with repeated exposure.[1][2][3][4]

Essential Personal Protective Equipment (PPE)

A critical aspect of safe handling and disposal is the consistent use of appropriate PPE. This creates a primary barrier against accidental exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize inhalation of vapors.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to minimize risk and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

The foundational step in proper chemical waste management is meticulous segregation. Never mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Designate a specific waste container for this compound waste. This container should be clearly labeled.

  • Waste streams to be segregated include:

    • Neat (undiluted) this compound: Collect in a dedicated, sealed container.

    • Contaminated solid waste: This includes items such as gloves, pipette tips, and absorbent paper. Place these in a separate, clearly labeled, sealed plastic bag or container.

    • Contaminated sharps: Needles, syringes, or broken glassware that have come into contact with this compound must be placed in a designated, puncture-proof sharps container.[5]

    • Solutions containing this compound: Collect in a labeled, sealed container. If the solution contains other hazardous components (e.g., halogenated solvents), it must be disposed of according to the guidelines for that specific waste stream.[5]

Step 2: Proper Waste Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and spills.

  • Container Selection:

    • Use containers that are in good condition, free from leaks, and have a secure, tight-fitting lid.[6]

    • The container material must be compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • If reusing an empty chemical container, ensure it is triple-rinsed, and all previous labels are completely removed or defaced.[5][6]

  • Labeling:

    • All waste containers must be clearly and accurately labeled.

    • The label should include:

      • The full chemical name: "this compound Waste"

      • The primary hazard(s) (e.g., "Hazardous Waste," "Caution: Potential Toxin")

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

Step 3: Safe Storage of Waste

Proper storage of hazardous waste pending disposal is a critical safety measure.

  • Storage Location: Store waste containers in a designated, well-ventilated area, such as a satellite accumulation area or a chemical fume hood.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation from Incompatibles: Store away from incompatible materials, such as strong oxidizing agents.[7]

  • Container Closure: Keep waste containers securely closed except when adding waste.[8] Do not fill containers beyond 90% of their capacity to allow for expansion.[8]

Step 4: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact your EHS Office: Follow your institution's specific procedures for requesting a chemical waste pickup.[6]

  • Provide Complete Information: When arranging for disposal, provide a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer.[9]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Pre-Disposal cluster_1 Waste Handling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Hazard Assessment B Don Appropriate PPE A->B C Segregate Waste Streams (Neat, Solid, Sharps, Solutions) B->C D Select & Label Appropriate Containers C->D E Store in Designated Area with Secondary Containment D->E F Keep Containers Closed E->F G Contact EHS for Pickup F->G H Provide Accurate Waste Information G->H

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE.

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[9]

    • Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the affected area.

  • Decontamination: Clean the spill area with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, researchers can effectively minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and EHS office for guidance.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Ethyl 2-Methylbutyrate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995, September). Public Health Statement for 2,3-Benzofuran. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995, September). ToxFAQs for 2,3-Benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Conservation OnLine (CoOL). Hazardous Waste Disposal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]

  • The University of Texas at Austin. Chemical Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Ethyl-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols and Personal Protective Equipment (PPE) requirements for handling 2-Ethyl-3-methylbenzofuran .

Notice of Scientific Classification: As a specific Safety Data Sheet (SDS) for the exact isomer this compound is often unavailable in standard public repositories, this guide applies the Precautionary Principle . We derive our safety profile from the parent structure, Benzofuran (CAS 271-89-6) , and its alkyl-homologs. Benzofuran is classified by the IARC as a Group 2B Carcinogen (possibly carcinogenic to humans). Consequently, this derivative must be handled as a High-Hazard Carcinogen and severe skin/eye irritant until specific toxicological data proves otherwise.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. This compound is a lipophilic aromatic heterocycle.

Hazard CategoryClassification (Inferred from SAR)Mechanism of Action
Systemic Toxicity Carcinogen (Suspected) Metabolic activation (epoxidation) by Cytochrome P450 leads to DNA adducts, primarily in the liver and kidneys.
Acute Exposure Severe Irritant / Sensitizer Lipophilic nature allows rapid transdermal absorption. Vapors irritate mucous membranes (eyes/respiratory tract).
Physical Combustible Liquid Flash point likely >60°C but <93°C (Class IIIA). Vapors are heavier than air and may travel to ignition sources.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged protection against aromatic ethers like benzofurans. The following system is self-validating: if the outer layer fails, the inner layer provides a chemical barrier.

Hand Protection (The Dual-Layer System)
  • Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL Laminate) .

    • Why: These provide >4 hours breakthrough time for aromatics. Standard nitrile may degrade in <15 minutes.

  • Mechanical Barrier (Outer): Disposable Nitrile (min 5 mil) .

    • Why: Laminate gloves are slippery and ill-fitting. The nitrile outer layer provides grip and protects the expensive inner liner from physical tears.

  • Protocol: Immediately replace outer glove upon splash. Replace inner liner daily or after any confirmed contamination.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters.

    • Note: Do not use N95s; they offer zero protection against organic vapors.

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to vapor irritation risks.

  • Body: Chemical-resistant lab coat (e.g., Tyvek® or treated cotton) with high neck coverage. Long pants and closed-toe leather/composite shoes are mandatory.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for PPE selection based on the operation scale.

PPE_Decision_Logic Start Operation: Handling this compound ScaleCheck Assess Scale & State Start->ScaleCheck SmallScale Analytical / Small Scale (< 100 mL) ScaleCheck->SmallScale Routine LargeScale Prep Scale / Bulk Transfer (> 100 mL) ScaleCheck->LargeScale High Risk HoodCheck Is Fume Hood Available? SmallScale->HoodCheck LargeScale->HoodCheck StandardPPE Standard Protocol: 1. Fume Hood 2. Laminate + Nitrile Gloves 3. Splash Goggles 4. Lab Coat HoodCheck->StandardPPE Yes RespReq STOP: Respiratory Protection Required Full Face Resp (OV Cartridge) HoodCheck->RespReq No / Spill EnhancedPPE Enhanced Protocol: 1. Fume Hood 2. Double Laminate or Viton 3. Tyvek Suit + Apron 4. Face Shield + Goggles StandardPPE->EnhancedPPE If Heating/Refluxing

Figure 1: PPE Decision Matrix based on operational scale and engineering controls.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation
  • Engineering Check: Verify fume hood flow rate. Clear the hood of unnecessary clutter to prevent turbulence.

  • Solvent Trap: If using a vacuum line (e.g., rotovap), ensure a cold trap (dry ice/acetone) is active to prevent volatile benzofurans from entering the pump oil or exhaust.

Phase 2: Active Handling (Synthesis/Extraction)
  • Weighing:

    • Do not weigh the pure liquid on an open bench.

    • Technique: Tare a vial with a septum cap. Add liquid via syringe inside the hood. Weigh the closed vial.

  • Transfer:

    • Use Cannula transfer or positive-displacement pipettes for volumes >10 mL to minimize vapor release.

    • Avoid pouring. If pouring is necessary, use a funnel and keep the receiving vessel deep inside the hood.

Phase 3: Decontamination & Disposal
  • Spill Cleanup (Minor < 10mL):

    • Cover with Vermiculite or activated carbon spill pads.

    • Wipe area with Ethanol (benzofurans are soluble in organic solvents, poorly soluble in water).

    • Place waste in a sealed bag labeled "Hazardous Waste - Toxic/Carcinogen".

  • Waste Disposal:

    • Segregate as Non-Halogenated Organic Waste (unless mixed with halogens).

    • Do not dispose of down the drain. Benzofurans are toxic to aquatic life.

Part 5: Emergency Response Workflow

This diagram outlines the immediate response to exposure, prioritizing the "Self-Validating" safety loop.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) (Do NOT use solvent) Skin->ActionSkin ActionEye 1. Eyewash Station (15 min) 2. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Support Inhale->ActionInhale Report Report & Monitor (Liver/Kidney Function) ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Immediate Emergency Response Protocol.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1995). Benzofuran. Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 63. World Health Organization. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Link

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Edition). (Referenced for Aromatic Ether permeation data). Link

  • PubChem. (n.d.). Benzofuran (Compound Summary). National Library of Medicine. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-methylbenzofuran
Reactant of Route 2
2-Ethyl-3-methylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.